molecular formula C10H7F2N B1435369 7-(Difluoromethyl)quinoline CAS No. 1261728-71-5

7-(Difluoromethyl)quinoline

Cat. No.: B1435369
CAS No.: 1261728-71-5
M. Wt: 179.17 g/mol
InChI Key: CPYCSVBOWJMMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H7F2N and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(difluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYCSVBOWJMMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of the Difluoromethylated Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-(Difluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds and approved drugs.[1][2] Its rigid, aromatic framework serves as a versatile scaffold for molecular design. Concurrently, the introduction of fluorine-containing functional groups has become a paramount strategy in modern drug discovery, with fluorinated compounds accounting for approximately 25% of all FDA-approved pharmaceuticals.[1][3]

Among fluorinated motifs, the difluoromethyl (CF₂H) group holds a unique and valuable position. It serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups and, due to the polarized C-H bond, can act as a competent hydrogen bond donor, enhancing drug-target affinity and specificity.[4] The CF₂H group also modulates lipophilicity and other pharmacokinetic properties.

This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, a molecule of significant interest for building novel pharmaceutical and agrochemical agents.[5] We will explore two principal strategies: the late-stage functionalization of a pre-formed quinoline ring and the de novo construction of the quinoline scaffold from a difluoromethylated precursor.

Core Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different directions, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, scalability, and tolerance to other functional groups.

Synthetic_Strategies Start Synthesis of this compound StrategyA Pathway I: Late-Stage Difluoromethylation Start->StrategyA StrategyB Pathway II: Ring Construction Start->StrategyB SubA1 Deoxyfluorination of Quinoline-7-carbaldehyde StrategyA->SubA1 SubA2 Cross-Coupling of 7-Haloquinoline StrategyA->SubA2 SubB1 Classic Ring Synthesis (e.g., Skraup, Doebner-von Miller) StrategyB->SubB1

Caption: High-level overview of the two primary synthetic approaches.

Pathway I: Late-Stage Difluoromethylation of the Quinoline Core

This approach begins with a quinoline molecule functionalized at the 7-position, which is then converted to the difluoromethyl group. This is often the most direct route if the appropriate precursors are accessible.

I.A: Deoxyfluorination of Quinoline-7-carbaldehyde

The conversion of an aldehyde to a difluoromethyl group via deoxydifluorination is one of the most established and reliable methods for installing the CF₂H motif.[6][7] This two-step process involves the synthesis of the aldehyde precursor followed by the fluorination reaction.

Step 1: Synthesis of Quinoline-7-carbaldehyde

The formyl group (-CHO) is a versatile synthetic handle that can be introduced onto the quinoline ring through several classic formylation reactions, such as the Vilsmeier-Haack or Reimer-Tiemann reactions.[8][9] The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common choice for formylating electron-rich aromatic systems.

Step 2: Deoxydifluorination

With quinoline-7-carbaldehyde in hand, the carbonyl is converted to the difluoromethylene group. Reagents such as N,N-diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used for this transformation.[6][10] While effective, these reagents can be hazardous and require careful handling. Milder, more recent methods have also been developed.[11]

Pathway_I_A cluster_0 Step 1: Formylation cluster_1 Step 2: Deoxydifluorination Quinoline Quinoline Aldehyde Quinoline-7-carbaldehyde Quinoline->Aldehyde   Vilsmeier-Haack   (POCl₃, DMF) Target This compound Aldehyde->Target   DAST or   Deoxo-Fluor®

Caption: Deoxyfluorination pathway from quinoline to the target compound.

I.B: Cross-Coupling Approaches

An alternative late-stage strategy involves the transition metal-catalyzed cross-coupling of a 7-haloquinoline (e.g., 7-iodo- or 7-bromoquinoline) with a difluoromethyl source. Copper-mediated protocols have proven effective for this purpose.[6] One such method involves coupling an aryl iodide with a reagent like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.[7] This forms an α-aryl-α,α-difluoroacetate intermediate. Subsequent hydrolysis and decarboxylation, often at high temperatures, yield the final difluoromethylarene.[6][7] This multi-step sequence can be advantageous for substrates incompatible with harsh deoxyfluorination conditions.

A Note on Direct C-H Difluoromethylation

While direct C-H functionalization is an attractive and atom-economical strategy, its application for synthesizing the 7-isomer of difluoromethylquinoline is challenging. Radical difluoromethylation reactions on the quinoline ring, such as Minisci-type reactions, are governed by the electronic properties of the heterocycle. These reactions preferentially occur at the electron-deficient C-2 and C-4 positions.[1][6] Achieving selectivity at the C-7 position via a direct C-H activation approach would likely require a directing group, making it a less straightforward pathway.

Pathway II: Quinoline Ring Synthesis from a Difluoromethylated Precursor

This strategy, often termed de novo synthesis, involves constructing the quinoline ring using a starting material that already bears the difluoromethyl group. This approach is particularly valuable when the required precursors are commercially available or readily synthesized.

II.A: Skraup and Doebner-von Miller Syntheses

Classic quinoline ring-forming reactions can be adapted for this purpose. The starting material of choice would be 3-(difluoromethyl)aniline.

  • Skraup Synthesis: This reaction involves heating the aniline with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene).[12] Glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[12]

  • Doebner-von Miller Synthesis: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. For the synthesis of the parent quinoline core, it involves reacting the aniline with acrolein, often generated in situ.[12]

Pathway_II Aniline 3-(Difluoromethyl)aniline Target This compound Aniline->Target Glycerol Glycerol Glycerol->Target Reagents H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) Reagents->Target

Caption: Skraup synthesis pathway starting from a pre-functionalized aniline.

The success of this pathway is contingent on the stability of the difluoromethyl group under the strongly acidic and oxidative conditions of the reaction.

Comparative Analysis of Synthetic Pathways

Pathway Starting Materials Key Reagents Pros Cons
I.A: Deoxyfluorination Quinoline, Quinoline-7-carbaldehydePOCl₃, DMF, DAST, Deoxo-Fluor®Generally reliable, well-documented procedures.Requires handling of hazardous fluorinating agents; multi-step process.[6][10]
I.B: Cross-Coupling 7-HaloquinolineCopper catalyst, Difluoroacetate reagentMilder conditions than deoxyfluorination; good functional group tolerance.Multi-step (coupling, hydrolysis, decarboxylation); may require high temperatures for decarboxylation.[6][7]
II: Ring Construction 3-(Difluoromethyl)anilineGlycerol, H₂SO₄, Oxidizing agentPotentially fewer steps if the aniline precursor is available.Harsh (strongly acidic, oxidative) reaction conditions may not be suitable for sensitive substrates.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Deoxyfluorination

(A) Synthesis of Quinoline-7-carbaldehyde (Vilsmeier-Haack Reaction) [8]

  • To a solution of dry chloroform and dry DMF, add POCl₃ at 0 °C and stir the mixture for one hour.

  • Add the quinoline substrate to the reaction mixture.

  • Bring the resulting mixture to a gentle reflux and maintain for 16 hours.

  • Cool the reaction and quench by the addition of crushed ice.

  • Neutralize the mixture with an aqueous solution of Na₂CO₃ (10%) to pH 6–7.

  • Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield quinoline-7-carbaldehyde.

(B) Deoxydifluorination of Quinoline-7-carbaldehyde [10][11]

Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. DAST and related reagents are moisture-sensitive and can release HF.

  • Dissolve quinoline-7-carbaldehyde (1.0 eq) in anhydrous dichloromethane in a dry flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N,N-diethylaminosulfur trifluoride (DAST) (approx. 1.2-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several distinct pathways. The late-stage deoxyfluorination of quinoline-7-carbaldehyde represents a robust and well-precedented route, despite the handling requirements of sulfur trifluoride reagents. Alternatively, the de novo construction of the quinoline ring via methods like the Skraup synthesis offers a powerful approach, provided the difluoromethylated aniline precursor is accessible. The choice between these strategies will ultimately be guided by laboratory capabilities, cost, and the specific molecular context. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, the development of even milder, more efficient, and highly selective methods for the synthesis of isomers like this compound will remain an area of active and important research.

References

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. Request PDF. [Link]

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. ResearchGate. [Link]

  • Genovese, T., Hollingworth, C., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7026-7088. [Link]

  • Wang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8883. [Link]

  • ResearchGate. (n.d.). Construction of CF2H-containing heterocycles. ResearchGate. [Link]

  • Zhang, W., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 67, 152862. [Link]

  • Tomza-Marciniak, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(23), 5691. [Link]

  • Song, H., et al. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. Angewandte Chemie International Edition, 57(6), 1663-1667. [Link]

  • New Reactions. (2011). The New Kid on the Block: The Difluoromethyl Group. New Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Geri, J. B., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(32), 10281-10290. [Link]

  • Liu, Y., et al. (2025). CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. Nature Communications, 16(1), 599. [Link]

  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Connect Journals. (n.d.). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Connect Journals. [Link]

  • Stefańska, J., et al. (2004). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. Bioorganic & Medicinal Chemistry, 12(20), 5347-5355. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Weiss, M., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 144(37), 17096-17105. [Link]

  • Yamashita, T., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17666. [Link]

  • ResearchGate. (n.d.). Review articles in QUINOLINES. ResearchGate. [Link]

  • OUCI. (n.d.). Current progress toward synthetic routes and medicinal significance of quinoline. OUCI. [Link]

Sources

A Technical Guide to 7-(Difluoromethyl)quinoline: A Core Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 7-(Difluoromethyl)quinoline, a fluorinated heterocyclic compound of increasing importance in drug discovery and material science. We will explore its fundamental chemical identity, including its CAS number and structure, and delve into the strategic rationale for its synthesis. The guide elucidates the unique physicochemical properties imparted by the difluoromethyl group and discusses its role as a key building block in the development of advanced pharmaceutical agents, such as kinase inhibitors.[1] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Quinoline Scaffold and the Power of Fluorine

The quinoline ring system, a fusion of a benzene and a pyridine ring, is classified as a "privileged scaffold" in medicinal chemistry.[2][3] Its rigid structure and ability to engage in various intermolecular interactions have made it a cornerstone in the development of numerous therapeutic agents, from the historic antimalarial drug quinine to modern anticancer medications.[3][4][5]

The strategic incorporation of fluorine into drug candidates has become a dominant theme in modern pharmaceutical design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The difluoromethyl (-CF2H) group, in particular, offers a nuanced set of characteristics. It is considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, capable of acting as a hydrogen bond donor, which can introduce critical new interactions with biological targets.[2] this compound thus emerges as a molecule of significant interest, combining the proven utility of the quinoline core with the advantageous properties of the difluoromethyl moiety.

Compound Profile: Core Identifiers

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1261728-71-5[1][6]
Molecular Formula C₁₀H₇F₂N[1]
Molecular Weight 179.17 g/mol
IUPAC Name This compound
SMILES FC(c1ccc2c(c1)nccc2)F[6]

Note: This compound is distinct from its saturated analog, 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS: 1783624-20-3).[7][8]

Synthesis and Mechanistic Rationale

The synthesis of this compound requires a strategic approach that combines classical heterocyclic chemistry with modern fluorination techniques.

Conceptual Synthesis Workflow

A common strategy involves the late-stage difluoromethylation of a pre-formed quinoline ring functionalized with a suitable precursor group at the 7-position. For instance, a 7-formylquinoline (quinoline-7-carbaldehyde) can serve as an excellent starting point. The conversion of the aldehyde to the difluoromethyl group is a key transformation.

G cluster_start Precursor cluster_reagent Difluoromethylation Reagent cluster_product Final Product Start Quinoline-7-carbaldehyde Product This compound Start->Product Deoxofluorination Reagent e.g., Deoxofluorinating Agent (DAST or XtalFluor®) Reagent->Start Reacts with

Caption: A conceptual workflow for synthesizing this compound.

Causality in Reagent Selection

The choice of a difluoromethylating agent is critical. While various methods exist, including those using radical precursors, deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) offer a relatively direct path from an aldehyde. The mechanism involves the activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride and subsequent elimination to form the geminal difluoride. This choice is predicated on the commercial availability of the aldehyde precursor and the efficiency of this specific transformation.

More advanced, state-of-the-art methods involve organophotocatalytic direct C-H difluoromethylation, which can obviate the need for a pre-functionalized substrate.[2] These methods, often using reagents like Umemoto's reagent or other electrophilic CF₂H sources under blue light irradiation, represent the cutting edge of synthetic efficiency for this class of compounds.

Exemplary Experimental Protocol (Deoxofluorination)

This protocol is illustrative and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

  • Preparation: To a solution of quinoline-7-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a fluorinated ethylene propylene (FEP) tube under an inert nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution. Caution: DAST is toxic and reacts violently with water.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Physicochemical Properties and Drug Design Implications

The difluoromethyl group profoundly influences the molecule's properties, making it an attractive scaffold for drug development.

PropertyDescription & Implication
Lipophilicity The -CF₂H group increases lipophilicity compared to a hydroxyl or aldehyde group, which can enhance membrane permeability and oral bioavailability.
Metabolic Stability The C-F bond is exceptionally strong. The difluoromethyl group is resistant to oxidative metabolism at the benzylic position, often leading to an improved pharmacokinetic profile compared to a methyl or hydroxymethyl analog.
Hydrogen Bond Donor The hydrogen atom on the difluoromethyl group is acidic enough to act as a weak hydrogen bond donor.[2] This allows it to mimic the H-bond donor capabilities of -OH or -NH groups, potentially preserving or creating new, favorable interactions in a protein's binding pocket.
Dipole Moment The two fluorine atoms create a strong local dipole moment, which can influence long-range electrostatic interactions with a biological target and affect crystal packing.
Solubility While increasing lipophilicity, the electronic nature of the -CF₂H group can sometimes improve solubility in organic solvents used in various reactions.[1]

Applications in Research and Drug Development

This compound is primarily utilized as a pivotal intermediate in the synthesis of high-value, biologically active molecules.[1][9]

  • Pharmaceutical Development: It is a key building block for novel drug candidates, particularly in oncology.[1] Its structure is leveraged in the design of kinase inhibitors, which are crucial in targeted cancer therapy.[1] The related tetrahydro-derivative is a documented intermediate in the synthesis of GNE-781, a potent and selective bromodomain inhibitor for the transcriptional regulator CBP/P300, a target in oncology.[10]

  • Agrochemical Research: The scaffold is used to create new pesticides and herbicides, exploiting the known antimicrobial and antifungal properties of many quinoline derivatives.[9][11]

  • Material Science: The unique electronic characteristics imparted by the difluoromethyl group make it a valuable component in the development of high-performance materials like specialty polymers and dyes.[1][9]

G cluster_start Core Building Block cluster_process Synthetic Elaboration cluster_product Target Molecule Start This compound P1 Step 1: Functionalization Start->P1 P2 Step 2: Coupling Reaction P1->P2 P3 Step 'n': Final Modification P2->P3 Product Advanced Drug Candidate (e.g., Kinase Inhibitor) P3->Product

Caption: Role of this compound as a starting scaffold.

Conclusion

This compound stands as a testament to the power of strategic molecular design. It combines a historically validated heterocyclic core with a modern functional group that confers a host of desirable physicochemical and pharmacological properties. Its utility as a versatile building block ensures its continued relevance in the discovery pipelines for next-generation therapeutics and advanced materials. For research teams focused on oncology, infectious diseases, and agrochemicals, mastering the synthesis and application of this scaffold represents a tangible step toward innovation and the development of novel, high-impact chemical entities.

References

  • High-Quality this compound | CAS: 1261728-71-5 Supplier. Angene. [Link]

  • Quinoline, 7-(difluoromethyl)-1,2,3,4-tetrahydro-6-(1-methyl-1H-pyrazol-4-yl). ChemSrc. [Link]

  • This compound. MySkinRecipes. [Link]

  • 5-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-N-methyl-1H-indole-3-carboxamide. PubChem. [Link]

  • This compound. MySkinRecipes. [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. National Institutes of Health (NIH). [Link]

  • 5,7-Difluoroquinoline. PubChem. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health (NIH). [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health (NIH). [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. [Link]

Sources

Spectroscopic Characterization of 7-(Difluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-(Difluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous quinoline derivatives, offering a robust predictive framework in the absence of direct experimental spectra in the public domain.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1][2] The incorporation of the difluoromethyl (-CHF₂) group into the quinoline scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A thorough understanding of its spectroscopic signature is paramount for its synthesis, identification, and quality control. This guide will provide a detailed, predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra.

Synthesis of this compound

A potential synthetic workflow could involve the reaction of a suitable 3-aminobenzaldehyde derivative bearing a difluoromethyl group at the 5-position with a carbonyl compound like acetaldehyde or acetone under acidic or basic conditions.

synthesis_workflow reagent1 3-Amino-5-(difluoromethyl)benzaldehyde reaction Friedländer Annulation (Acid or Base Catalyst) reagent1->reaction reagent2 Acetaldehyde reagent2->reaction product This compound reaction->product

Caption: A plausible synthetic route to this compound via Friedländer annulation.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide critical information about its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and a characteristic triplet for the difluoromethyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the difluoromethyl group.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1dd~4.5, ~1.8
H-37.4 - 7.6dd~8.2, ~4.5
H-48.1 - 8.3d~8.2
H-57.9 - 8.1d~8.5
H-67.6 - 7.8dd~8.5, ~1.5
H-88.2 - 8.4s-
-CHF₂6.6 - 7.0tJHF ≈ 56

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Coupling constants are approximate.

The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The aromatic protons will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their ortho and meta couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in this compound. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (¹JCF, Hz)
C-2150 - 152s-
C-3121 - 123s-
C-4136 - 138s-
C-4a128 - 130s-
C-5127 - 129s-
C-6126 - 128s-
C-7133 - 135t~25
C-8129 - 131s-
C-8a148 - 150s-
-CHF₂113 - 116t~235

Note: Predicted chemical shifts are relative to TMS in CDCl₃. Coupling constants are approximate.

The large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature of fluorinated compounds.[5][6][7][8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[9][10] The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms of the -CHF₂ group.

Predicted ¹⁹F NMR Data:

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHF₂-110 to -115dJHF ≈ 56

Note: Predicted chemical shifts are relative to CFCl₃.

The fluorine signal will be a doublet due to coupling with the single proton of the difluoromethyl group (²JHF). The chemical shift is in the typical range for difluoromethyl groups attached to an aromatic ring.[11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, key vibrational bands are expected for the C-H, C=C, C=N, and C-F bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretching
1620-1580C=C and C=N stretching (quinoline ring)
1500-1400Aromatic ring skeletal vibrations
1150-1050C-F stretching (strong)
900-675Aromatic C-H out-of-plane bending

The strong absorption band in the 1150-1050 cm⁻¹ region due to C-F stretching will be a characteristic feature of the IR spectrum.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₀H₇F₂N, and the molecular weight is 179.17 g/mol .[16][17]

Predicted MS Data:

m/zInterpretation
179[M]⁺, Molecular ion
178[M-H]⁺
128[M-CHF₂]⁺, Loss of the difluoromethyl group

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 179.[18][19] A significant fragment ion at m/z 128, corresponding to the loss of the difluoromethyl radical, would be a key indicator of the structure.[18][19]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_prep Dissolve 5-10 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing TMS. instrument Place NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). sample_prep->instrument acquire Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. instrument->acquire process Apply Fourier transform, phase correction, and baseline correction to the FID. acquire->process reference Reference spectra to TMS (¹H, ¹³C) or an external standard (¹⁹F). process->reference

Caption: A generalized workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

  • Sample Preparation: A small amount of the neat oil or a thin film of the compound is placed on a salt plate (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be prepared.

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer.

  • Data Processing: The spectrum is recorded, and the background is subtracted.

Mass Spectrometry Protocol

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for small, volatile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. The expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra have been outlined, along with interpretations based on established principles and data from structurally related compounds. The provided experimental protocols offer a solid foundation for researchers to acquire and analyze the spectroscopic data of this and similar molecules. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Semantic Scholar. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PMC - NIH. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Baxendale Group - Durham University. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Retrieved from [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Ruiz-Cabello, J., et al. (2012). New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Quinoline | C9H7N | CID 7047. Retrieved from [Link]

  • Molecules. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC - NIH. Retrieved from [Link]

  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline - the NIST WebBook. Retrieved from [Link]

Sources

A Strategic Guide to the Physicochemical Characterization of 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and target-binding affinity. The difluoromethyl (CF₂H) group, in particular, is of growing interest as it can serve as a lipophilic hydrogen-bond donor and a bioisostere of hydroxyl or thiol groups.[1][2] When appended to a privileged scaffold like quinoline—a heterocyclic system prevalent in numerous pharmacologically active agents—the resulting molecule, 7-(Difluoromethyl)quinoline, presents a compelling candidate for drug discovery programs.[3][4]

However, a thorough review of the scientific literature reveals a conspicuous absence of public data concerning the fundamental physicochemical properties of this compound (CAS: 1261728-71-5). Properties such as aqueous solubility and chemical stability are critical determinants of a compound's developability, influencing everything from oral bioavailability to formulation and shelf-life.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, first-principles-based framework for the systematic evaluation of this compound's solubility and stability. Rather than reporting non-existent data, this document outlines an expert-driven experimental strategy, detailing robust, self-validating protocols grounded in international regulatory standards. The causality behind each experimental choice is explained to empower researchers to not only generate high-quality data but also to understand its implications for the broader development pathway.

Predicted Physicochemical Profile of this compound

Before embarking on experimental work, a predictive analysis based on the compound's structure can inform experimental design.

  • Basicity (pKa): The quinoline core is a weak base due to the lone pair of electrons on the nitrogen atom, with a pKa of its conjugate acid around 4.85.[5] The difluoromethyl group at the 7-position is electron-withdrawing, which is expected to slightly decrease the basicity of the quinoline nitrogen. Therefore, the pKa of protonated this compound is predicted to be slightly below 4.8. This implies that the compound's aqueous solubility will be pH-dependent, exhibiting higher solubility in acidic media (pH < pKa) where it exists in its protonated, cationic form.

  • Lipophilicity (LogP): The replacement of a methyl group (CH₃) with a difluoromethyl group (CF₂H) generally increases lipophilicity. The CF₂H group is significantly more lipophilic than a hydroxyl or thiol group it might replace as a bioisostere.[2] This suggests that this compound will be a moderately to highly lipophilic compound, potentially facing challenges with aqueous solubility but possessing good membrane permeability.

  • Chemical Structure:

    • Molecular Formula: C₁₀H₇F₂N[6]

    • Molecular Weight: 179.17 g/mol [7]

    • Structure: Chemical structure of this compound

Part I: A Methodological Approach to Solubility Determination

Solubility is a critical property that dictates a compound's absorption and bioavailability.[8] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, useful for early-stage screening.[9][10][11]

  • Thermodynamic Solubility: The true equilibrium solubility of a compound's most stable solid-state form in a given solvent. It is a lower-throughput, but more definitive, measurement crucial for lead optimization and pre-formulation.[8][12]

The following workflow is designed to determine the thermodynamic solubility, but can be adapted for kinetic measurements by starting from a DMSO stock and reducing incubation times.

Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep_solid Weigh Solid Compound (>1 mg per well) prep_plate Add Solid to 96-well Plate prep_solid->prep_plate prep_solvent Prepare Solvents (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers; Organic Solvents) prep_add_solvent Add Solvent to Wells prep_solvent->prep_add_solvent shake Seal Plate and Shake (e.g., 24h at 25°C) prep_add_solvent->shake filter Filter Supernatant (Using filter plate) shake->filter quantify Quantify Concentration (HPLC-UV/MS) filter->quantify data Calculate Solubility (mg/mL or µM) quantify->data

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Thermodynamic Solubility Assay

Rationale: This method determines the equilibrium solubility, providing a definitive value for formulation and biopharmaceutical classification. Using a 96-well plate format increases throughput while maintaining accuracy. The choice of buffers simulates the pH conditions of the gastrointestinal tract.[8]

Materials:

  • This compound (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Acetate Buffer, pH 4.5

  • Phosphate Buffer, pH 6.8

  • Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH)

  • 96-well plate with sealing mat

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • Plate shaker with temperature control

  • HPLC-UV/MS system

Procedure:

  • Preparation: Add an excess of solid this compound (approx. 1-2 mg) to each well of a 96-well plate.

  • Solvent Addition: Dispense a known volume (e.g., 200 µL) of each test solvent (aqueous buffers, organic solvents) into replicate wells.

  • Equilibration: Seal the plate securely and place it on a plate shaker. Agitate at a consistent speed (e.g., 750 rpm) at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the plate to settle undissolved solids. Carefully remove the supernatant by transferring it to a 96-well filter plate placed atop a clean collection plate. Centrifuge to filter the saturated solution, effectively separating it from any remaining solid particles.

  • Quantification: Prepare a standard calibration curve of this compound in a suitable solvent (e.g., 50:50 ACN:Water). Analyze the filtered saturated solutions and standards using a validated HPLC-UV/MS method.

  • Data Analysis: Determine the concentration of the compound in each filtered sample by interpolating from the calibration curve. The resulting value is the thermodynamic solubility in that solvent.

Data Presentation: Solubility Profile

All quantitative data should be summarized for clear comparison.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
SGF Buffer1.225
Acetate Buffer4.525
Phosphate Buffer6.825
PBS7.425
AcetonitrileN/A25
MethanolN/A25
EthanolN/A25

Part II: A Framework for Chemical Stability Profiling

Chemical stability is a non-negotiable attribute of any drug candidate. Forced degradation (or stress testing) studies are essential to identify potential degradation pathways, elucidate the structure of major degradants, and develop a stability-indicating analytical method, as mandated by ICH guidelines Q1A(R2) and Q1B.[13][14][15] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can adequately detect and resolve impurities.[13]

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) samples Aliquot into Vials stock->samples acid Acid Hydrolysis (0.1 N HCl, 60°C) samples->acid base Base Hydrolysis (0.1 N NaOH, RT) samples->base ox Oxidation (3% H₂O₂, RT) samples->ox therm Thermal (60°C, Solution & Solid) samples->therm photo Photolytic (ICH Q1B Light Box) samples->photo dark Dark Control (Wrapped in Foil) samples->dark analyze Analyze by HPLC-UV/MS (at t=0, 2, 8, 24h, etc.) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze dark->analyze mass_bal Calculate Mass Balance (% Parent + % Degradants) analyze->mass_bal pathway Identify Degradation Pathway mass_bal->pathway

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocols for Forced Degradation

Rationale: These conditions are selected to cover the most common degradation pathways relevant to drug storage and administration. A stability-indicating HPLC method is crucial for success; this method must be able to resolve the parent peak from all process impurities and degradation products.

General Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.[16]

  • For each condition, mix the stock solution with the stressor solution.

  • Analyze samples by HPLC-UV/MS at initial, intermediate, and final time points (e.g., 0, 4, 8, 24 hours, or until target degradation is achieved).

  • Run a control sample (compound in solvent without stressor) in parallel for each condition.

1. Hydrolytic Stability

  • Acid: Mix stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C). Quinolines are generally stable to acid, but forced conditions may reveal liabilities.

  • Base: Mix stock solution with 0.1 N NaOH. Incubate at room temperature. The electron-withdrawing nature of the CF₂H group may activate the quinoline ring to nucleophilic attack under basic conditions.

  • Neutral: Mix stock solution with purified water. Incubate at an elevated temperature (e.g., 60°C).

2. Oxidative Stability

  • Mix stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Incubate at room temperature. The quinoline nitrogen is susceptible to N-oxidation.

3. Thermal Stability

  • Solution: Incubate a solution of the compound in a suitable solvent (e.g., water:ACN) at 60°C.

  • Solid State: Place the solid powder in a vial and store it in an oven at 60°C.

4. Photostability

  • Procedure: Expose both solid powder and a solution (in a photostable, inert solvent like quartz) to a light source conforming to ICH Q1B guidelines.[17][18] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19]

  • Dark Control: A parallel set of samples, wrapped completely in aluminum foil to protect from light, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.[20][21]

Data Presentation: Stability Summary
Stress ConditionReagent/ParametersIncubation Time% DegradationNo. of DegradantsObservations / Putative Pathway
Hydrolysis
Acidic0.1 N HCl, 60°C24 h
Basic0.1 N NaOH, 25°C24 h
NeutralWater, 60°C24 h
Oxidative 3% H₂O₂, 25°C24 hN-Oxide formation likely
Thermal 60°C7 days
Solid StateSolid
SolutionIn ACN:H₂O
Photolytic ICH Q1B Standard~
Exposed Sample1.2M lux·h, 200 W·h/m²~
Dark ControlFoil-wrapped~

Conclusion

While this compound is a compound of significant interest for pharmaceutical development, its fundamental physicochemical properties remain uncharacterized in the public domain. This guide provides a robust, scientifically-grounded strategy to bridge this knowledge gap. By systematically applying the detailed protocols for solubility and stability assessment, researchers can generate the critical data package needed to make informed decisions. This framework not only enables the reliable determination of the compound's developability profile but also establishes the necessary analytical foundation for all future stages of research, from in-vitro assays to pre-clinical formulation.

References

  • FDA Guidelines for Photostability Testing: A Step-by-Step Guide - Stability Studies. (n.d.). Vertex AI Search.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Photostability. (n.d.). SGS.
  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific.
  • Meet the expert: The Importance of Photostability Testing. (2023, July 19). Sampled.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025, December). Benchchem.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • ADME Solubility Assay. (n.d.). BioDuro.
  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma.
  • High-Quality this compound | CAS: 1261728-71-5 Supplier. (n.d.). Autech Industry Co., Ltd.
  • A physico-chemical investigation of fluorine-enriched quinolines. (n.d.). RSC Publishing.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • This compound. (n.d.). MySkinRecipes.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7). ResearchGate.
  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • This compound. (n.d.). MySkinRecipes.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR.
  • Synthesis of derivatives of quinoline. (n.d.). SciSpace.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). PMC - NIH.
  • Quinoline, 7-(difluoromethyl)-1,2,3,4-tetrahydro-6-(1-methyl-1H-pyrazol-4-yl)-. (2025, July 16). Toronto Research Chemicals.
  • This compound | 1261728-71-5. (n.d.). Sigma-Aldrich.
  • Synthesis of Difluoromethylated Compounds. (n.d.). Xi'an Jiaotong University.
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022, December 13). PMC - NIH.
  • 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline - CAS:1783624-20-3. (n.d.). Abovchem.
  • 1261629-32-6|7-(Difluoromethoxy)quinoline|BLD Pharm. (n.d.). BLD Pharm.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI.
  • Inorganic Chemistry Ahead of Print. (n.d.). ACS Publications.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
  • This compound - CAS:1261728-71-5. (n.d.). Sunway Pharm Ltd.

Sources

The Ascendant Role of 7-(Difluoromethyl)quinoline Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This in-depth technical guide serves as a vital resource for researchers, medicinal chemists, and drug development professionals navigating the promising landscape of 7-(difluoromethyl)quinoline derivatives and their analogs. As the quest for novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles intensifies, the strategic incorporation of fluorine-containing motifs has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethyl (CF₂H) group, when appended to the versatile quinoline core at the 7-position, presents a unique confluence of properties that are increasingly being leveraged to address significant challenges in drug design.

This document provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning applications of this compound class, underpinned by field-proven insights and a commitment to scientific integrity.

The Quinoline Nucleus: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous and highly valued scaffold in the development of therapeutic agents.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide a key pharmacophoric framework for interaction with a multitude of biological targets.[3] This has led to the development of a wide array of clinically significant drugs with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The versatility of the quinoline core allows for extensive functionalization at various positions, enabling the fine-tuning of its biological activity and physicochemical properties.[3]

The Difluoromethyl Group: A Bioisostere with Profound Impact

The introduction of a difluoromethyl (CF₂H) group into a drug candidate can dramatically alter its molecular properties in a manner that is highly advantageous for drug development. The CF₂H group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups, yet it imparts a unique set of characteristics.[4]

Key attributes of the difluoromethyl group include:

  • Modulation of Lipophilicity: The CF₂H group moderately increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. This effect is less pronounced than that of the more common trifluoromethyl (CF₃) group, offering a more nuanced tool for property modulation.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended plasma half-life and improved pharmacokinetic profile.

  • Hydrogen Bond Donor Capacity: The hydrogen atom of the CF₂H group can act as a weak hydrogen bond donor, enabling unique interactions with biological targets that are not possible with a methyl or trifluoromethyl group. This can lead to enhanced binding affinity and selectivity.

  • Alteration of pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity or basicity of nearby functional groups, which can be critical for target engagement and pharmacokinetic properties.[5]

The strategic placement of a CF₂H group at the 7-position of the quinoline ring is of particular interest. This position is known to be critical for the biological activity of many quinoline-based drugs, and modifications at this site can have a profound impact on efficacy and selectivity.[1][5]

Synthetic Strategies for this compound Derivatives

The regioselective synthesis of this compound derivatives presents a significant synthetic challenge. While direct C-H difluoromethylation of quinolines has been reported, these methods typically favor the C-2, C-3, and C-4 positions.[4][6] Therefore, the construction of the 7-substituted quinoline core often relies on multi-step synthetic sequences starting from appropriately functionalized precursors.

A plausible and efficient synthetic approach involves the initial construction of a quinoline ring with a suitable functional group at the 7-position, which can then be converted to the difluoromethyl group. A key intermediate for this strategy is 7-formylquinoline.

Experimental Protocol: Conversion of 7-Formylquinoline to this compound

This protocol is a representative, though generalized, procedure based on established methodologies for the conversion of aldehydes to difluoromethyl groups.

Step 1: Synthesis of 7-Formylquinoline (Illustrative)

The synthesis of the 7-formylquinoline precursor can be achieved through various established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, starting from 3-aminobenzaldehyde or a protected derivative.[7]

Step 2: Difluoromethylation of 7-Formylquinoline

  • Reaction Setup: To a solution of 7-formylquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (2.0-3.0 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: DAST is highly reactive towards water. The exclusion of moisture is critical to prevent the decomposition of the reagent and ensure high yields.

  • Dropwise Addition at Low Temperature: The reaction between an aldehyde and DAST can be highly exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent the formation of byproducts.

  • Use of Excess DAST: To ensure complete conversion of the aldehyde, a stoichiometric excess of the fluorinating agent is typically employed.

  • Aqueous Bicarbonate Quench: The quench with a weak base neutralizes any remaining DAST and acidic byproducts, facilitating a safe and efficient work-up.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The introduction of the 7-difluoromethyl group is anticipated to confer a distinct set of physicochemical properties to the quinoline scaffold. The following table provides a comparative summary of the expected properties of this compound versus its non-fluorinated and trifluoromethylated analogs.

Property7-MethylquinolineThis compound7-(Trifluoromethyl)quinolineRationale for Difference
Lipophilicity (cLogP) LowerIntermediateHigherThe addition of fluorine atoms progressively increases lipophilicity. The CF₂H group provides a moderate increase compared to the CF₃ group.
Metabolic Stability LowerHighVery HighThe C-F bonds are significantly stronger than C-H bonds, making the fluorinated analogs more resistant to oxidative metabolism.
Aqueous Solubility HigherIntermediateLowerIncreased lipophilicity generally correlates with decreased aqueous solubility.
Quinoline Nitrogen pKa HigherLowerLowestThe strong electron-withdrawing effect of the fluorinated groups decreases the basicity of the quinoline nitrogen.[5]
Hydrogen Bonding NoneWeak H-bond donorNoneThe CF₂H group possesses a polarized C-H bond that can participate in hydrogen bonding.

Applications in Drug Discovery: Current and Future Perspectives

The unique properties of this compound derivatives make them highly attractive candidates for a range of therapeutic areas.

Antimalarial Agents

The 4-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including chloroquine. The efficacy of these drugs is critically dependent on the substituents on the quinoline ring, with the 7-position being particularly important.[1][5] Electron-withdrawing groups at the 7-position have been shown to enhance antimalarial activity.[5] The difluoromethyl group, with its strong electron-withdrawing nature and ability to enhance metabolic stability, represents a promising substituent for the development of new antimalarial agents that can overcome existing resistance mechanisms.

Oncology

Quinoline derivatives have been extensively investigated as anticancer agents, with several compounds targeting key signaling pathways involved in tumor growth and proliferation.[1][2] The ability of the this compound scaffold to modulate kinase activity, for example, through unique hydrogen bonding interactions in the ATP-binding pocket, makes it a compelling platform for the design of novel kinase inhibitors.

Antibacterial and Antifungal Agents

The this compound core is a key intermediate in the synthesis of bioactive compounds with potential antifungal and antibacterial properties.[8] The enhanced lipophilicity and metabolic stability conferred by the difluoromethyl group can lead to improved cellular penetration and sustained therapeutic effect in antimicrobial applications.

Visualizing Key Concepts

General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Difluoromethylation cluster_2 Analog Synthesis Substituted Aniline Substituted Aniline Cyclization Cyclization Substituted Aniline->Cyclization Acylating Agent Acylating Agent Acylating Agent->Cyclization 7-Functionalized Quinoline 7-Functionalized Quinoline Cyclization->7-Functionalized Quinoline Conversion Conversion 7-Functionalized Quinoline->Conversion Fluorinating Agent Fluorinating Agent Fluorinating Agent->Conversion This compound This compound Conversion->this compound Further Functionalization Further Functionalization This compound->Further Functionalization Bioactive Analogs Bioactive Analogs Further Functionalization->Bioactive Analogs Reagents Reagents Reagents->Further Functionalization

Caption: Generalized synthetic workflow for this compound analogs.

Bioisosteric Relationships

G CF2H CF2H Difluoromethyl OH OH Hydroxyl CF2H->OH Bioisostere SH SH Thiol CF2H->SH Bioisostere CH3 CH3 Methyl CF2H->CH3 Bioisostere

Caption: Bioisosteric relationship of the difluoromethyl group.

Conclusion

The this compound scaffold represents a frontier in medicinal chemistry, offering a powerful platform for the development of next-generation therapeutics. The unique combination of properties imparted by the difluoromethyl group—enhanced metabolic stability, modulated lipophilicity, and the capacity for hydrogen bonding—provides a compelling rationale for its incorporation into drug design programs. As synthetic methodologies for the regioselective introduction of this moiety become more refined, we anticipate a significant expansion in the exploration and application of this compound derivatives and their analogs across a broad spectrum of diseases. This guide serves as a foundational resource to catalyze further innovation in this exciting and promising area of research.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27). National Center for Biotechnology Information. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Link]

  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Semantic Scholar. [Link]

  • Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. ResearchGate. [Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. National Center for Biotechnology Information. [Link]

  • A regioselective synthesis of 7-methyl juglone and its derivatives. National Center for Biotechnology Information. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. [Link]

  • Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. ResearchGate. [Link]

  • 5,7-Difluoroquinoline. PubChem. [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. [Link]

Sources

discovery and history of 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 7-(Difluoromethyl)quinoline

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of fluorine-containing functional groups has become a paramount tool in modern drug design to modulate physicochemical and pharmacological properties. Among these, the difluoromethyl (-CHF₂) group has garnered significant interest for its unique ability to act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol moieties. This guide provides a comprehensive technical overview of this compound, a valuable heterocyclic building block. It delves into the historical context of its development, explores the evolution of its synthesis from classical methods to modern C-H functionalization strategies, analyzes its key physicochemical properties, and details its applications as a pivotal intermediate in the development of novel bioactive compounds and advanced materials.

The Strategic Importance of Fluorinated Quinolines

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs for indications ranging from malaria to cancer.[1][2] Its rigid, aromatic structure provides an excellent framework for orienting functional groups to interact with biological targets. The pharmacological profile of a quinoline core can be profoundly influenced by the nature and position of its substituents.

The introduction of fluorine has revolutionized medicinal chemistry. Approximately 25% of all pharmaceuticals contain fluorine, a testament to the element's ability to enhance metabolic stability, binding affinity, and membrane permeability. The difluoromethyl (-CHF₂) group is particularly noteworthy. Unlike the more electron-withdrawing trifluoromethyl (-CF₃) group, the -CHF₂ group possesses a polarized C-H bond, enabling it to act as a hydrogen bond donor, thereby mimicking functional groups like hydroxyls (-OH) or thiols (-SH) while increasing lipophilicity. This unique dual character makes it an invaluable tool for lead optimization.

This compound, therefore, represents a convergence of these two powerful concepts: a proven heterocyclic core functionalized with a sophisticated modulatory group. Its history is not one of a singular discovery but rather an emergence from the advancing fronts of synthetic organofluorine chemistry.

Historical Context & Synthetic Evolution

The synthesis of the quinoline core itself is well-established, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses forming the bedrock of its chemistry. However, the regioselective introduction of a difluoromethyl group, particularly at the C-7 position of the benzo ring, presented a significant synthetic challenge that could not be solved by these traditional methods alone. The history of this compound is thus intrinsically linked to the development of modern fluorination and C-H functionalization techniques.

Conceptual Synthesis: A Classical Approach

The most direct, albeit classical, approach to synthesizing this compound involves building the quinoline ring from a pre-functionalized benzene derivative. A plausible historical route would employ a variation of the Skraup or Doebner-von Miller reaction, starting with an appropriately substituted aniline.

Key Starting Material: 3-(Difluoromethyl)aniline.

The primary challenge in this approach is the synthesis of the starting aniline. This multi-step process underscores the complexity that drove chemists to seek more direct and efficient methods.

Protocol 1: Hypothetical Skraup Synthesis of this compound

  • Reaction Setup: To a flask containing 3-(Difluoromethyl)aniline, add glycerol, a strong acid catalyst (e.g., concentrated sulfuric acid), and a mild oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

  • Heating: Heat the mixture carefully. The reaction is highly exothermic and requires vigilant temperature control.

  • Cyclization & Dehydration: The aniline reacts with acrolein (formed in situ from the dehydration of glycerol) to undergo a Michael addition, followed by electrophilic cyclization onto the aromatic ring.

  • Oxidation: The resulting dihydroquinoline intermediate is oxidized by the oxidizing agent to form the aromatic quinoline ring.

  • Workup & Purification: The reaction mixture is cooled, neutralized with a base (e.g., sodium hydroxide), and the product is extracted using an organic solvent. Purification is typically achieved via distillation or column chromatography.

This classical approach, while effective, often suffers from harsh reaction conditions and the generation of significant waste, motivating the development of more elegant solutions.

G A 3-(Difluoromethyl)aniline D Michael Addition A->D B Glycerol + H₂SO₄ C Acrolein (in situ) B->C Dehydration C->D E Electrophilic Cyclization D->E F Dihydroquinoline Intermediate E->F G Oxidation F->G + Oxidizing Agent H This compound G->H

Caption: Classical Skraup synthesis pathway.
Modern Methods: The Era of Direct Functionalization

The field has evolved significantly with the advent of transition-metal-catalyzed cross-coupling and direct C-H functionalization. While methods for direct C-2 and C-4 difluoromethylation of the quinoline ring have been documented, achieving selectivity on the benzo portion (positions C-5 to C-8) is more challenging and often requires directing groups.[3]

Recent strategies that could be adapted for the synthesis of this compound include:

  • Palladium-Catalyzed Difluoroalkylation: These reactions utilize a palladium catalyst to couple a quinoline derivative (often halogenated at the 7-position) with a difluoromethyl source.[4]

  • Photoredox Catalysis: Visible-light-induced reactions can generate difluoromethyl radicals from precursors like bromodifluoroacetate, which can then be added to the quinoline scaffold.

  • Directed C-H Functionalization: A directing group temporarily installed on the quinoline nitrogen can guide a metal catalyst to selectively functionalize the C-8 position. While not C-7, this highlights the principle of regiocontrol in modern synthesis.

These modern methods offer milder conditions, higher functional group tolerance, and greater efficiency, representing the current state-of-the-art.

Synthetic Strategy Core Principle Advantages Challenges
Classical (e.g., Skraup) Ring construction from a pre-functionalized aniline.Utilizes readily available, inexpensive reagents.Harsh conditions (strong acid, high temp), low yields, poor regioselectivity for complex substrates.
Cross-Coupling Coupling a 7-haloquinoline with a difluoromethyl source.High yields, good functional group tolerance.Requires pre-functionalization (halogenation) of the quinoline core.
Direct C-H Functionalization Direct replacement of a C-H bond with a C-CHF₂ bond.Atom economical, avoids pre-functionalization steps.Achieving C-7 selectivity is extremely difficult; often requires directing groups leading to other positions.

Physicochemical Properties & Role in Drug Design

The introduction of the difluoromethyl group at the C-7 position imparts a unique set of properties that are highly advantageous for drug development professionals.

  • Lipophilicity: The -CHF₂ group increases the lipophilicity of the quinoline core, which can enhance membrane permeability and improve oral bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H or C-CH₃ bond with a C-CHF₂ group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

  • Hydrogen Bonding: The polarized C-H bond in the -CHF₂ group can act as a hydrogen bond donor, allowing it to form key interactions with protein targets. This makes it an effective bioisostere for hydroxyl and thiol groups, enabling chemists to fine-tune binding affinity while addressing metabolic liabilities associated with the original functional groups.

  • Electronic Effects: As an electron-withdrawing group, the -CHF₂ moiety can modulate the pKa of the quinoline nitrogen, influencing its ionization state at physiological pH and affecting drug-receptor interactions and solubility.

Applications as a Core Intermediate

This compound is primarily valued as a key intermediate for building more complex bioactive molecules.[5][6] Its utility spans multiple industries:

  • Pharmaceuticals: It serves as a foundational building block for synthesizing novel therapeutic agents. It is particularly employed in the development of new antifungal and antibacterial drugs, where the difluoromethyl group contributes to both potency and metabolic stability.[6][7]

  • Agrochemicals: In agrochemical research, this scaffold is used to create innovative pesticides and herbicides. The quinoline core is a known toxophore, and the -CHF₂ group can enhance efficacy and stability in environmental conditions.[6]

  • Materials Science: The unique electronic and photophysical properties imparted by the fluorinated quinoline core make it a valuable component in the design of advanced organic materials, such as organic light-emitting diodes (OLEDs) and chemical sensors.[6]

G cluster_0 Core Intermediate cluster_1 Applications A This compound B Pharmaceuticals (Antifungal, Antibacterial) A->B Synthesis C Agrochemicals (Pesticides, Herbicides) A->C Synthesis D Materials Science (OLEDs, Sensors) A->D Synthesis

Caption: Applications of this compound.

Conclusion and Future Perspectives

The history of this compound is a microcosm of the evolution of modern organic synthesis. From the harsh, brute-force methods of classical heterocyclic chemistry to the precision of modern catalytic reactions, the journey to access this valuable molecule reflects the relentless drive for efficiency, selectivity, and elegance in chemical science. While not discovered in a single "eureka" moment, its emergence as a commercially available building block is a testament to the collective progress in organofluorine chemistry.

For researchers and drug development professionals, this compound is more than just a chemical intermediate; it is a strategic tool. It offers a validated quinoline core pre-functionalized with one of the most useful groups in medicinal chemistry for enhancing drug-like properties. Future research will likely focus on developing even more efficient and regioselective methods for its synthesis, further expanding its application in areas from targeted cancer therapeutics to next-generation electronic materials.

References

  • Chinese Patent Office. (2017).
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Barrio, P., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances, 10(50), 29846–29853. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58.
  • ResearchGate. (n.d.). Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • PubMed. (2009). Biological activities of quinoline derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The reported biologically active quinoline-based molecules. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). C7 (and related)-selective C–H olefination reactions of quinoline and.... Retrieved from [Link]

Sources

A Theoretical Deep Dive into 7-(Difluoromethyl)quinoline: A Technical Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorine in Quinoline Scaffolds

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials.[1][2] Its versatile synthetic accessibility and inherent pharmacological properties make it a privileged scaffold. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and biological properties. The difluoromethyl (-CHF₂) group, in particular, offers a unique blend of lipophilicity, hydrogen bond donating capability, and metabolic stability, making it a highly sought-after substituent in modern drug design.[3] This guide provides an in-depth theoretical exploration of 7-(difluoromethyl)quinoline, offering a predictive framework for its behavior and a roadmap for its application in advanced molecular design.

Conceptual Framework for the Theoretical Study

The "Why" Behind the Computational Approach

We employ DFT as our primary computational tool due to its excellent balance of accuracy and computational cost for systems of this size. Specifically, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p), is a well-established and validated method for calculating the ground-state properties of organic molecules, including fluorinated aromatic systems.[4] This level of theory allows for accurate prediction of molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies. For excited-state properties, such as UV-Vis absorption spectra, TD-DFT is the logical extension, providing valuable insights into the electronic transitions of the molecule.[5]

Predicted Molecular and Electronic Structure

The introduction of the difluoromethyl group at the 7-position of the quinoline ring is expected to induce significant changes in its electronic landscape.

Optimized Molecular Geometry

A geometry optimization of this compound would be the first step in its theoretical characterization. The quinoline core is predicted to remain largely planar, with the C-C and C-N bond lengths within the ring system showing values intermediate between single and double bonds, indicative of its aromatic character. The C-F bond lengths in the difluoromethyl group are anticipated to be approximately 1.35 Å, and the H-C-F bond angles around 109.5°.

ParameterPredicted ValueJustification
C-F Bond Length~1.35 ÅTypical for sp³ C-F bonds
C-H Bond Length (-CHF₂)~1.10 ÅTypical for sp³ C-H bonds
F-C-F Bond Angle~106-108°VSEPR theory with lone pair repulsion
Dihedral Angle (Ring-CHF₂)VariableLow rotational barrier around the C-C bond
Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and its electronic properties.[4][5] For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO will likely have significant contributions from both the quinoline system and the electron-withdrawing difluoromethyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[5] The electron-withdrawing nature of the -CHF₂ group is predicted to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This would result in a slightly smaller HOMO-LUMO gap compared to unsubstituted quinoline, suggesting a potential increase in reactivity.

FMO_Concept HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) Determines Reactivity & Electronic Transitions HOMO->Energy_Gap Donates Electrons LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap->LUMO Accepts Electrons Computational_Workflow start Start: 3D Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt freq_analysis Frequency Analysis (IR/Raman Spectra) geom_opt->freq_analysis fmo FMO Analysis (HOMO, LUMO, Energy Gap) geom_opt->fmo nmr NMR Prediction (GIAO Method) geom_opt->nmr uv_vis UV-Vis Prediction (TD-DFT) geom_opt->uv_vis mep MEP Mapping (Reactivity Sites) geom_opt->mep end End: Comprehensive Theoretical Profile freq_analysis->end fmo->end nmr->end uv_vis->end mep->end

Caption: A recommended computational workflow for the theoretical study of this compound.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of modern computational chemistry techniques, we can predict its structural, electronic, and spectroscopic properties with a high degree of confidence. These theoretical insights provide a valuable starting point for experimental investigations and can guide the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The continued synergy between computational and experimental chemistry will undoubtedly unlock the full potential of this and other novel fluorinated quinoline derivatives.

References

  • Sureshkumar, B., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1245-1263. [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Journal of Molecular Structure, 1301, 137353. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Sarkar, N., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2. Journal of Fluorine Chemistry, 250, 109865. [Link]

  • da Silva, G. P., et al. (2021). Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. Scientific Reports, 11(1), 1-14. [Link]

  • Al-Ostath, A. I. H., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences, 37(4), 1-13. [Link]

  • Balamurugan, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21655-21673. [Link]

  • Patel, B. M., et al. (2015). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry, 8(2), 221-230. [Link]

  • Jayarapu, R., et al. (2024). Inorganic Chemistry Ahead of Print. Inorganic Chemistry. [Link]

  • Adole, V. A., et al. (2021). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one. Research Journal of Pharmacy and Technology, 14(10), 5261-5269. [Link]

  • Kumar, A., & Singh, R. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 10(1), 1-24. [Link]

  • Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74. [Link]

  • Al-Ostath, A. I. H., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences, 37(4). [Link]

  • Tomas, M., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3193. [Link]

  • Sarkar, N., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Fluorine Chemistry, 250, 109865. [Link]

  • Sureshkumar, B., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1245-1263. [Link]

  • El-Mallah, N. M., et al. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Journal of Chemistry, 2022, 1-13. [Link]

  • Karageorge, G. N., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(16), 4935. [Link]

  • Torres, S., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7‐(Diethylamino)quinolone. ACS Omega, 9(16), 18786-18800. [Link]

  • Ali, E. S., & Abbas, L. K. (2016). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Materials Science and Chemical Engineering, 4(11), 58-74. [Link]

  • Patel, R., et al. (2023). Synthesis, Characterization and Molecular Modeling of Pyrazole-Quinoline Hybrids as New Class of Antibacterial, Antimicrobial, Anticancer Agents and DFT Study. Asian Journal of Chemistry, 35(3), 641-653. [Link]

  • Wang, Y., et al. (2024). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 146(1), 325-333. [Link]

Sources

A Comprehensive Technical Guide to 7-(Difluoromethyl)quinoline for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-(Difluoromethyl)quinoline, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document consolidates critical information on its commercial availability, physicochemical properties, synthesis, and applications, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Importance of the Difluoromethyl Group in Quinoline Scaffolds

The quinoline scaffold is a cornerstone in pharmacology, forming the structural basis for a wide array of therapeutic agents with activities spanning antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[1] The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in modern drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The difluoromethyl (CF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.[2] this compound, therefore, represents a valuable building block for the synthesis of novel bioactive compounds and advanced organic materials.[3]

Commercial Availability and Procurement

This compound is accessible through several specialized chemical suppliers, facilitating its use in research and development. The compound is typically available in research quantities with purities generally ranging from 95% to over 97%.

Supplier CAS Number Typical Purity Available Quantities
Sobekbio1261728-71-595%100mg, 250mg, 1g
BLDpharm1261728-71-595%100mg and larger
Sunway Pharm Ltd1261728-71-597%1g and larger
MySkinRecipes1261728-71-5≥95%100mg, 250mg, 1g

It is imperative for researchers to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use. The related compound, 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline (CAS: 1783624-20-3), is also commercially available from suppliers such as Sigma-Aldrich and Abovchem for researchers interested in the corresponding saturated heterocyclic core.[4]

Physicochemical and Spectroscopic Profile

Detailed experimental data for this compound is not extensively published in publicly available literature. However, based on its structure and data from commercial suppliers, the following information can be compiled:

Property Value Source
CAS Number 1261728-71-5Sobekbio, BLDpharm
Molecular Formula C₁₀H₇F₂NMySkinRecipes
Molecular Weight 179.17 g/mol MySkinRecipes
Appearance Not specified (likely a solid or oil)-
Boiling Point Not available-
Melting Point Not available-
Storage 2-8°C, under inert gasMySkinRecipes
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two fluorine atoms. Protons on the quinoline ring will exhibit characteristic chemical shifts and coupling patterns for this substitution pattern.

  • ¹³C NMR: The carbon of the difluoromethyl group will show a characteristic triplet in the proton-coupled spectrum. The carbon signals of the quinoline core will be consistent with a 7-substituted pattern.

  • ¹⁹F NMR: A single resonance is expected, which will be split into a doublet by the proton of the difluoromethyl group.

Synthesis of this compound: A Representative Protocol

While a specific, peer-reviewed synthesis for this compound is not readily found, a plausible and efficient route can be designed by combining established methodologies: the Friedländer synthesis for the quinoline core and a copper-catalyzed difluoromethylation of an aromatic precursor.[7][8][9]

Conceptual Synthesis Workflow

The proposed synthesis involves two key stages:

  • Difluoromethylation of a suitable aniline precursor: This step introduces the crucial difluoromethyl group onto the aromatic ring.

  • Friedländer Annulation: The resulting difluoromethylated aniline derivative is then cyclized to form the quinoline ring.

G cluster_0 Stage 1: Difluoromethylation cluster_1 Stage 2: Friedländer Annulation A 3-Iodoaniline D 3-(Difluoromethyl)aniline A->D Cross-Coupling & Decarboxylation B α-Silyldifluoroacetate B->D C Copper Catalyst C->D E 3-(Difluoromethyl)aniline H This compound E->H Cyclocondensation F Acrolein F->H G Acid Catalyst G->H

Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

Stage 1: Synthesis of 3-(Difluoromethyl)aniline

This stage is adapted from the copper-catalyzed difluoromethylation of aryl iodides.[7][10][11]

  • Materials: 3-Iodoaniline, α-silyldifluoroacetate, copper(I) iodide, 1,10-phenanthroline, potassium carbonate, dimethyl sulfoxide (DMSO), hydrochloric acid, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., argon), add 3-iodoaniline (1.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

    • Add anhydrous DMSO, followed by α-silyldifluoroacetate (1.5 eq).

    • Heat the reaction mixture to the temperature specified in the reference literature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with aqueous hydrochloric acid.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then subjected to hydrolysis and decarboxylation, for example, by heating with potassium fluoride in DMF, to yield 3-(difluoromethyl)aniline.

    • Purify the product by column chromatography.

Stage 2: Synthesis of this compound (Friedländer Annulation)

This stage utilizes the Friedländer synthesis, a classic method for quinoline formation.[1][8][9]

  • Materials: 3-(Difluoromethyl)aniline, acrolein (or a suitable precursor like glycerol with a dehydrating agent), acid catalyst (e.g., polyphosphoric acid or sulfuric acid), sodium bicarbonate, dichloromethane.

  • Procedure:

    • In a reaction vessel, combine 3-(difluoromethyl)aniline (1.0 eq) with the acid catalyst.

    • Slowly add acrolein (1.2 eq) to the mixture, controlling the temperature as the reaction may be exothermic.

    • Heat the reaction mixture to promote cyclization, with the temperature and time being key parameters for optimization. Monitor the reaction by TLC.

    • After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Purify the crude this compound by column chromatography or distillation under reduced pressure.

Applications in Research and Development

The unique electronic properties conferred by the difluoromethyl group make this compound a highly valuable intermediate.[3]

  • Medicinal Chemistry: It serves as a key building block for synthesizing novel drug candidates. The quinoline core is a well-established pharmacophore, and the CF₂H group can enhance metabolic stability, cell permeability, and binding interactions.[12] Potential therapeutic areas include oncology, infectious diseases (antibacterial and antifungal), and inflammatory disorders.[13]

  • Agrochemicals: The compound can be utilized in the development of new pesticides and herbicides, where the difluoromethylquinoline moiety may contribute to enhanced efficacy and a favorable toxicological profile.[3]

  • Materials Science: The electronic nature of the difluoromethyl group can be exploited in the design of advanced organic materials, such as those with specific optical or electronic properties for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of writing. However, based on the known hazards of quinoline and its derivatives, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Toxicity: Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[14] It is prudent to handle this compound with similar precautions.

For the related compound, 2-Chloro-3-(difluoromethyl)quinoline, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[15] These provide a useful, though not direct, indication of the potential hazards.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for advancing research in drug discovery and materials science. Its unique combination of a proven heterocyclic scaffold and a strategically important fluorine-containing moiety offers a compelling starting point for the design of novel, high-performance molecules. This guide provides a foundational understanding to enable researchers to effectively source, handle, and utilize this compound in their scientific endeavors.

References

  • Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence From Aryl Iodides. Organic Letters, 13(20), 5560-5563. [Link]

  • Fujikawa, K., Fujioka, Y., & Amii, H. (2011). A new method for aromatic difluoromethylation: copper-catalyzed cross-coupling and decarboxylation sequence from aryl iodides. Semantic Scholar. [Link]

  • Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560-5563. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • MDPI. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(24), 4483. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved January 19, 2026, from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 7-(Difluoromethyl)quinoline via the Skraup Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic incorporation of fluorine-containing functional groups, such as the difluoromethyl (CF₂H) group, is a widely recognized strategy to enhance the pharmacological profile of drug candidates.[3] The CF₂H moiety is particularly valuable as it can act as a bioisostere for hydroxyl, thiol, or amine groups, and can improve metabolic stability, lipophilicity, and target binding affinity through hydrogen bond donation.[4][5] This application note provides a detailed, robust protocol for the synthesis of 7-(Difluoromethyl)quinoline, a key building block for novel pharmaceutical development, utilizing the classic Skraup reaction. We delve into the mechanistic rationale behind the procedural steps, offer expert insights for troubleshooting, and present a self-validating protocol for reliable execution.

Introduction: The Strategic Value of this compound

The fusion of a benzene and pyridine ring to form the quinoline system has proven to be a privileged structure in drug discovery, with applications ranging from antimalarial agents like quinine and chloroquine to modern anti-cancer and anti-inflammatory drugs.[2] The functionalization of this scaffold allows for the fine-tuning of its biological activity.

The difluoromethyl group (CHF₂) offers unique advantages in drug design. Its moderate lipophilicity and ability to act as a hydrogen bond donor can significantly enhance interactions with biological targets. Furthermore, the carbon-fluorine bond's strength makes the CHF₂ group resistant to metabolic oxidation, a critical factor in improving a drug's in-vivo half-life.[5] The synthesis of this compound, therefore, provides access to a versatile intermediate for creating new chemical entities with potentially superior pharmacokinetic and pharmacodynamic properties.

The Skraup reaction, discovered by Zdenko Hans Skraup in 1880, remains a powerful and direct method for constructing the quinoline core.[6][7] It involves the reaction of an aromatic amine with glycerol, an acid catalyst, and an oxidizing agent. This application note adapts this classic transformation for the specific synthesis of the title compound from 3-(difluoromethyl)aniline.

The Skraup Reaction: Mechanistic Pathway

A thorough understanding of the reaction mechanism is crucial for successful synthesis and troubleshooting. The Skraup reaction proceeds through a well-established four-step sequence.[8][9][10]

  • Formation of Acrolein: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the reactive α,β-unsaturated aldehyde, acrolein.[9][11]

  • Michael Addition: The aromatic amine, 3-(difluoromethyl)aniline, performs a nucleophilic 1,4-conjugate addition (Michael addition) to the acrolein intermediate.

  • Cyclization: Under the strong acidic conditions, the resulting β-anilinopropionaldehyde undergoes an intramolecular electrophilic aromatic substitution, closing the ring to form a 1,2-dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline is then oxidized to the stable aromatic quinoline system. In this protocol, nitrobenzene serves as the oxidizing agent, and is itself reduced to aniline.[9]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein (α,β-unsaturated aldehyde) Glycerol->Acrolein H₂SO₄ -2H₂O p1 Acrolein->p1 Aniline 3-(Difluoromethyl)aniline Aniline->p1 MichaelAdduct Michael Adduct (β-anilinopropionaldehyde) Dihydroquinoline 1,2-Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline H⁺ Cyclization Quinoline This compound Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene) p1->MichaelAdduct Michael Addition p2 p3

Caption: The mechanistic pathway of the Skraup reaction.

Detailed Application Protocol

This protocol is designed for the gram-scale synthesis of this compound.

3.1. Materials and Equipment

  • Chemicals: 3-(Difluoromethyl)aniline (CAS: 368-99-0), Glycerol (anhydrous), Sulfuric acid (98%), Nitrobenzene, Ferrous sulfate heptahydrate (FeSO₄·7H₂O), Sodium hydroxide, Dichloromethane (DCM), Sodium sulfate (anhydrous), Silica gel for column chromatography.

  • Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer, heating mantle with temperature controller, thermometer, equipment for steam distillation, separatory funnel, rotary evaporator, glass column for chromatography.

3.2. Reagent Quantities and Stoichiometry

ReagentM.W. ( g/mol )AmountMolesMolar Eq.Role
3-(Difluoromethyl)aniline143.1310.0 g0.0701.0Substrate
Glycerol92.0925.8 g0.2804.0C3 Source
Sulfuric Acid (98%)98.0820 mL~0.37~5.3Catalyst/Dehydrating Agent
Ferrous Sulfate278.011.0 g0.00360.05Moderator
Nitrobenzene123.117.0 mL0.072~1.0Oxidizing Agent/Solvent

3.3. Experimental Workflow

Workflow Setup 1. Reaction Setup (Charge Flask with Aniline, Glycerol, FeSO₄) Acid 2. Acid Addition (Slowly add H₂SO₄ with cooling) Setup->Acid Heat 3. Heating & Oxidation (Heat to 130°C, add Nitrobenzene) Acid->Heat Workup 4. Work-up (Cool, dilute, steam distill) Heat->Workup Reaction Complete Extraction 5. Extraction (Neutralize, extract with DCM) Workup->Extraction Purify 6. Purification (Dry, concentrate, column chromatography) Extraction->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow diagram.

3.4. Step-by-Step Procedure

CAUTION: The Skraup reaction is highly exothermic and can become violent if not properly controlled.[9][12] This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-(difluoromethyl)aniline (10.0 g), glycerol (25.8 g), and ferrous sulfate heptahydrate (1.0 g). Begin stirring to create a homogeneous slurry.

  • Acid Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (20 mL) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 70°C during the addition.

  • Heating and Reaction Initiation: Once the acid addition is complete, replace the ice bath with a heating mantle. Heat the mixture cautiously to ~130°C. The reaction is often initiated at this point, indicated by a rapid increase in temperature (exotherm) and a darkening of the mixture. Be prepared to remove the heating mantle to control the exotherm.

  • Oxidation: Once the initial exotherm has subsided, add nitrobenzene (7.0 mL) dropwise over 15 minutes. Maintain the reaction temperature at 130-140°C for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) if desired.

  • Work-up - Quenching and Steam Distillation: Allow the reaction mixture to cool to below 100°C. Cautiously dilute the mixture with 100 mL of water. To remove the unreacted nitrobenzene and other volatile byproducts, perform a steam distillation until the distillate runs clear.

  • Isolation and Extraction: Cool the remaining solution in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. This will precipitate a dark, oily product. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator. The crude product will be a dark oil. Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow oil or solid.

3.5. Expected Characterization Data

  • ¹H NMR: Protons on the quinoline core and the characteristic triplet for the CHF₂ proton (δ ≈ 6.6-6.8 ppm, J ≈ 56 Hz).

  • ¹⁹F NMR: A doublet corresponding to the two fluorine atoms.

  • ¹³C NMR: Resonances for the nine carbons of the quinoline ring and a triplet for the CHF₂ carbon.

  • Mass Spectrometry (MS): Calculation of the exact mass to confirm the molecular formula C₁₀H₇F₂N.

Expert Insights and Troubleshooting

  • Controlling the Exotherm: The addition of ferrous sulfate is critical to moderate the reaction.[12] If the reaction becomes too vigorous, immediate cooling with an ice bath is necessary. Reducing the scale of the reaction is recommended for initial attempts.

  • Low Yields: Skraup reaction yields can be modest.[13][14] Ensure anhydrous conditions, as water can interfere with the dehydration of glycerol. Overheating can lead to polymerization and charring, significantly reducing the yield.

  • Work-up Difficulties: The neutralization step is also exothermic and must be performed slowly with cooling. Incomplete neutralization will result in the product remaining as a salt in the aqueous layer, leading to poor extraction efficiency.

  • Alternative Oxidants: While nitrobenzene is traditional, other oxidizing agents like arsenic acid or even bubbling air through the reaction mixture have been used.[6] However, these may require significant procedural modifications and have their own safety considerations. For instance, iodine has been used as a catalyst in related Doebner-von Miller syntheses.[15]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via the Skraup reaction. By detailing the mechanistic underpinnings, offering a step-by-step guide, and providing expert troubleshooting advice, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis of this key intermediate opens avenues for the exploration of novel, fluorinated quinoline derivatives as potential therapeutic agents.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, ACS Publications.

  • Skraup's Synthesis. (2012). Vive Chemistry - WordPress.com.

  • Skraup reaction. Wikipedia.

  • The Skraup Synthesis of Quinolines. Organic Reactions.

  • Preparation and Properties of Quinoline.

  • Skraup reaction. (2020).

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. (2019). Molecules, MDPI.

  • Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org.

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.

  • Skraup Reaction. NROChemistry.

  • Reaction mechanism of the Skraup quinoline synthesis. (2022). ResearchGate.

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. (2022). Molecules, MDPI.

  • Skraup reaction process for synthesizing quinolones. (2000). Google Patents.

  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026).

  • 3,5-Difluoro-4-(trifluoromethyl)aniline. (2023). Smolecule.

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, ACS Publications.

  • Skraup reaction. (2020). chemeurope.com.

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, MDPI.

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). European Journal of Medicinal Chemistry, PubMed Central.

  • The role of fluorine in medicinal chemistry. (2014). Journal of Fluorine Chemistry.

  • Quinolines are commonly synthesized by a method known as the Skraup synth... (2025). Filo.

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (2024). Vietnam Journal of Science, Technology and Engineering.

  • 3-(Trifluoromethyl)aniline. Wikipedia.

  • Preparation of trifluoromethylanilines. (2001). Google Patents.

  • One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

  • 3-(Difluoromethyl)aniline. Sigma-Aldrich.

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, MDPI.

  • The Skraup Synthesis of Quinolines. (2020). ResearchGate.

Sources

Application Notes and Protocols for the Synthesis of 7-(Difluoromethyl)quinoline via the Doebener-Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2][3][4] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, into the quinoline ring system can significantly enhance the pharmacological profile of these molecules.[5] The CHF₂ group is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups, potentially improving metabolic stability, binding affinity, and membrane permeability.[5] 7-(Difluoromethyl)quinoline, in particular, serves as a key intermediate in the synthesis of novel bioactive compounds for the pharmaceutical and agrochemical industries.[6]

The Doebener-Miller reaction, a classic and versatile method for quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1][7][8][9] This application note provides a detailed protocol and in-depth discussion for the synthesis of this compound, tailored for researchers in organic synthesis and drug discovery.

Mechanistic Insights: The Rationale Behind the Doebner-Miller Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Doebener-Miller reaction is generally believed to proceed through a fragmentation-recombination pathway.[1][7]

Key Mechanistic Steps:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline (3-(Difluoromethyl)aniline) to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, which can be formed in situ from acetaldehyde).[1][10]

  • Fragmentation: The resulting adduct can then fragment into an imine and a saturated carbonyl compound.[1]

  • Recombination: These fragments subsequently recombine via an aldol-type condensation to form a new α,β-unsaturated imine.[1]

  • Cyclization: This is followed by an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.[1][10]

  • Aromatization: Finally, the dihydroquinoline is oxidized to the quinoline product.[1][10] An external oxidizing agent is sometimes necessary, although in many cases, an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant.[1]

It is important to note that the precise mechanism has been a subject of debate, with some studies suggesting alternative pathways.[7][11][12] The presence of a strong electron-withdrawing group like the difluoromethyl group on the aniline can decrease its nucleophilicity, potentially impacting the reaction rate and requiring more forcing conditions.[13][14][15]

Visualizing the Doebener-Miller Reaction Pathway

Doebener_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline 3-(Difluoromethyl)aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Fragments Imine + Saturated Carbonyl Michael_Adduct->Fragments Fragmentation New_Imine New α,β-Unsaturated Imine Fragments->New_Imine Recombination Dihydroquinoline Dihydroquinoline New_Imine->Dihydroquinoline Cyclization Quinoline This compound Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebener-Miller reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
3-(Difluoromethyl)aniline≥97%Commercially Available
Acetaldehyde≥99.5%Commercially AvailableCan be generated in situ from paraldehyde
Hydrochloric Acid (conc.)37%Commercially Available
Zinc Chloride (anhydrous)≥98%Commercially AvailableLewis acid catalyst
TolueneAnhydrousCommercially AvailableSolvent
Sodium HydroxidePelletsCommercially AvailableFor neutralization
DichloromethaneACS GradeCommercially AvailableFor extraction
Magnesium Sulfate (anhydrous)ACS GradeCommercially AvailableFor drying
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-(difluoromethyl)aniline (1.0 equiv) and concentrated hydrochloric acid (2.0-3.0 equiv).

    • Cool the mixture in an ice bath with vigorous stirring.

  • In Situ Formation of Crotonaldehyde:

    • Slowly add acetaldehyde (2.5-3.0 equiv) dropwise to the cooled aniline hydrochloride solution over 30-60 minutes.[16] The slow addition and low temperature are crucial to control the exothermic aldol condensation and minimize polymerization of the resulting crotonaldehyde.[15][16]

  • Cyclization:

    • After the addition is complete, add anhydrous zinc chloride (0.5-1.0 equiv) to the reaction mixture.[16] Zinc chloride acts as a Lewis acid catalyst to promote the cyclization step.[15][16]

    • Remove the ice bath and heat the reaction mixture to reflux (typically 100-110 °C) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[16]

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC/HPLC), cool the mixture to room temperature.

    • Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9. This step should be performed in an ice bath as it is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is often a dark, oily residue. Purification is typically achieved by column chromatography on silica gel.

    • A common issue during the purification of quinolines is streaking on the TLC plate due to the basicity of the nitrogen atom.[17] To mitigate this, a small amount of triethylamine (0.5-1%) can be added to the eluent system (e.g., hexane/ethyl acetate).[17]

    • Alternatively, steam distillation can be employed for purification if the product is sufficiently volatile.[18]

Characterization

The purified this compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Troubleshooting and Optimization

Issue Potential Cause Troubleshooting/Optimization Strategy
Low or No Product Yield Incomplete reaction; degradation of starting materials or product.Increase reaction time or temperature. Ensure the acid catalyst is of appropriate concentration.[16] For less reactive anilines with electron-withdrawing groups, more forcing conditions may be necessary.[15]
Significant Tar Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[15][16]Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[16] Using a biphasic solvent system (e.g., toluene/water) can sequester the carbonyl compound and reduce polymerization.[2][15]
Formation of Isomeric Byproducts Lack of regioselectivity in the cyclization step.The choice of acid catalyst and reaction conditions can influence regioselectivity.[15][19] For meta-substituted anilines, the regiochemical outcome can be unpredictable.
Difficult Purification Strong interaction of the basic quinoline with acidic silica gel.Use a mobile phase containing a basic modifier like triethylamine for column chromatography.[17] Consider using alumina as the stationary phase or employing reverse-phase chromatography.[17]

Safety Precautions

  • The Doebener-Miller reaction can be highly exothermic and should be conducted with caution, especially on a large scale.[16][20]

  • Concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Acetaldehyde is volatile and flammable.

  • The workup procedure involving neutralization of a strong acid with a strong base is highly exothermic and requires careful temperature control.

Conclusion

The Doebener-Miller synthesis is a robust and adaptable method for the preparation of substituted quinolines. While the synthesis of this compound presents challenges due to the electron-withdrawing nature of the substituent, careful control of reaction conditions, particularly temperature and the rate of reagent addition, can lead to successful outcomes. The insights and detailed protocol provided in this application note are intended to equip researchers with the necessary knowledge to effectively synthesize this valuable building block for the advancement of pharmaceutical and agrochemical research.

References

  • Doebner–Miller reaction. In: Wikipedia. [Link]

  • Matsugi, M., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Das, B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Li, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. [Link]

  • Bao, M., et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Forrest, T. P., et al. (1969). On the mechanism of the Doebner–Miller reaction. Canadian Journal of Chemistry. [Link]

  • Clennan, E. L., & Oolman, T. (1987). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Journal of Heterocyclic Chemistry. [Link]

  • Eisch, J. J., & Dluzniewski, T. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [Link]

  • Process for purification of quinoline yellow.
  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • Ramann, N. S., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • Clennan, E. L., & Oolman, T. (1987). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [Link]

  • Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

  • Sharma, P., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society. [Link]

  • Kumar, S., et al. (2011). Quinoline: A versatile heterocyclic. PubMed Central. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

  • Jia, Y., et al. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. [Link]

  • Ramann, N. S., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. [Link]

  • Afzal, O., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Singh, P. P. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. [Link]

  • Synthesis of quinolines via Doebner–Von Miller reaction. ResearchGate. [Link]

  • Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]

Sources

Application Notes and Protocols for 7-(Difluoromethyl)quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of a Privileged Scaffold and a Modern Bioisostere

In the landscape of medicinal chemistry, the quinoline ring system stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6] From the historic antimalarial quinine to modern targeted anticancer agents, the versatility of the quinoline core is well-established, offering a rigid framework amenable to diverse functionalization for fine-tuning therapeutic activity.[5][7][8][9]

Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[10] Among fluorinated motifs, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable bioisostere for moieties such as hydroxyl (–OH), thiol (–SH), or methyl (–CH₃) groups.[11][12][13] Its distinct electronic properties and moderate lipophilicity offer a compelling set of advantages. The –CF₂H group can enhance metabolic stability by fortifying otherwise labile positions against oxidative metabolism and act as a unique "lipophilic hydrogen bond donor," capable of forming weak hydrogen bonds that can introduce novel, beneficial interactions within a target protein's active site.[10][12][13][14]

The fusion of these two powerful concepts gives rise to 7-(Difluoromethyl)quinoline , a building block of significant interest for drug discovery. Placing the robust difluoromethyl group at the 7-position of the quinoline core creates a key intermediate for synthesizing novel therapeutics, particularly in oncology and infectious diseases.[15][16][17] This guide provides an in-depth exploration of the rationale, synthesis, and application of this compound, complete with actionable protocols for researchers in the field.

Part 1: Scientific Rationale & Physicochemical Profile

The decision to employ the 7-CF₂H substitution pattern is a deliberate one, grounded in established medicinal chemistry principles. The 7-position of the quinoline ring is a common site for modification in kinase inhibitors and other therapeutic agents, directly influencing binding and pharmacokinetic properties.

Causality Behind the Choice: The difluoromethyl group, unlike the more common trifluoromethyl (–CF₃) group, retains a hydrogen atom. This allows it to act as a hydrogen bond donor, a feature completely absent in –CH₃ and –CF₃ groups.[10][12][13] This unique capability can lead to improved binding affinity and selectivity for a given biological target. Furthermore, its moderate lipophilicity increase (compared to a methyl group) is often more favorable than the larger increase imparted by a –CF₃ group, aiding in the optimization of a drug candidate's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Comparative Physicochemical Properties:

Property–CH₃ (Methyl)–OH (Hydroxyl)–CF₂H (Difluoromethyl)–CF₃ (Trifluoromethyl)
Electronic Effect Weakly electron-donatingElectron-donating (resonance), Electron-withdrawing (inductive)Strongly electron-withdrawingVery strongly electron-withdrawing
Lipophilicity (π) ~ +0.5~ -0.7~ +0.2 to +0.4[12][13]~ +0.9
H-Bonding NoneDonor & AcceptorDonor (Weak) [10][12]Acceptor (Weak)
Metabolic Stability Prone to oxidationProne to oxidation/conjugationHigh Very High
pKa Influence MinimalLowers pKa of nearby acidsLowers pKa of nearby bases Strongly lowers pKa of nearby bases

Part 2: Synthesis of this compound Derivatives

While various classical methods exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, a modified Friedländer annulation provides a versatile and common route for producing substituted quinolines.[1][2][3][18] The following protocol outlines a representative synthesis starting from a commercially available, appropriately substituted aniline.

Protocol 1: Synthesis via Friedländer Annulation

This protocol describes the condensation of 3-(difluoromethyl)aniline with a β-ketoester, followed by acid-catalyzed cyclization to form the corresponding 4-hydroxy-7-(difluoromethyl)quinoline, a key intermediate that can be further functionalized.

Workflow Diagram: Synthesis of a this compound Intermediate

G cluster_reactants Starting Materials cluster_process Reaction Steps A 3-(Difluoromethyl)aniline C Step 1: Condensation (Schiff Base Formation) A->C B Ethyl Acetoacetate B->C D Step 2: Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) C->D Intermediate E Step 3: Work-up & Purification (Precipitation, Filtration, Recrystallization) D->E Crude Product F Product: 4-Hydroxy-2-methyl- This compound E->F

Caption: Friedländer synthesis workflow for a quinoline intermediate.

Materials:

  • 3-(Difluoromethyl)aniline

  • Ethyl acetoacetate

  • Dowtherm A (or another high-boiling solvent like diphenyl ether)

  • Ethanol

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-(difluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Rationale: A slight excess of the ketoester ensures the complete consumption of the aniline starting material.

  • Initial Condensation (Optional): Gently heat the mixture to 80-100 °C for 1 hour to facilitate the initial condensation and formation of the enamine intermediate, with the removal of water.

  • Cyclization: Add Dowtherm A (approx. 5-10 mL per gram of aniline) to the flask. Heat the reaction mixture to a high temperature (typically 240-250 °C) and maintain it for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The high temperature is necessary to drive the intramolecular electrophilic cyclization onto the aniline ring, followed by aromatization to form the stable quinoline core. Dowtherm A is used for its high boiling point and thermal stability.

  • Work-up and Isolation: Allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly add hexanes or another non-polar solvent to the warm mixture. The product should precipitate out of the solution.

    • Rationale: The product is typically insoluble in non-polar solvents at lower temperatures, while the high-boiling solvent remains in solution, allowing for easy isolation by filtration.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with hexanes to remove any residual solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

This 4-hydroxyquinoline can then be converted to a 4-chloroquinoline, a versatile intermediate for introducing various nucleophiles, a common strategy in the synthesis of kinase inhibitors.[19]

Part 3: Applications & Assay Protocols

The this compound scaffold is particularly prominent in the development of small-molecule kinase inhibitors for cancer therapy.[19][20] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[20]

Logical Framework: Kinase Inhibitor Drug Discovery

G A Target Identification (e.g., c-Met, EGFR) B Lead Generation: This compound Scaffold A->B C Biochemical Assay: Kinase Inhibition (IC₅₀) B->C Synthesize Analogs D Cell-Based Assay: Antiproliferative Activity (GI₅₀) C->D Confirm On-Target Effect E Structure-Activity Relationship (SAR) Study C->E D->E Generate Data F Lead Optimization (ADME/Tox Properties) D->F Promising Leads E->B Design New Analogs G In Vivo Studies (Xenograft Models) F->G

Caption: Workflow for kinase inhibitor discovery using the scaffold.

Application Area 1: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis. Several quinoline-based c-Met inhibitors are in clinical development or approved.[20][21][22]

Hypothetical Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane cMet c-Met Receptor ADP ADP cMet->ADP Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) cMet->Downstream ATP ATP ATP->cMet Phosphorylation Inhibitor 7-(CF₂H)Quinoline Inhibitor Inhibitor->cMet Binds to ATP Pocket Proliferation Tumor Cell Proliferation, Survival, Metastasis Downstream->Proliferation

Caption: Inhibition of c-Met signaling by a quinoline-based drug.

Protocol 2: In Vitro Kinase Inhibition Assay (c-Met Example)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Materials:

  • Recombinant human c-Met enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Mixture: In each well of the 384-well plate, add the assay buffer, the c-Met enzyme, and the substrate.

  • Compound Addition: Add a small volume (e.g., 50 nL) of the serially diluted compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Rationale: This creates a dose-response curve. The DMSO control represents 100% enzyme activity, while the no-enzyme control represents the background signal.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction. Incubate in the dark for 30-60 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Subtract the background (no enzyme control) from all wells. Normalize the data relative to the high control (DMSO only, 0% inhibition) and low control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound. It is a crucial step to confirm that biochemical inhibition translates to a functional effect in a cellular context.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, or a c-Met dependent line like U-87 MG)[23]

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well clear tissue culture plates

  • Multichannel pipette

  • Plate reader capable of absorbance measurement (at ~570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the this compound compounds. Include a vehicle control (DMSO only).

    • Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

    • Rationale: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Illustrative Structure-Activity Relationship (SAR) Data

The following table presents a hypothetical SAR for a series of this compound analogs, illustrating how systematic structural modifications can impact biological activity.

CompoundR¹ (at C4)R² (at C3)c-Met IC₅₀ (nM)A549 GI₅₀ (µM)
1 (Core) -OH-H5,200> 50
2 -Cl-H1,50025.6
3 3-fluoroaniline-H851.2
4 3-fluoroaniline-CN12 0.15
5 3-ethynylaniline-CN250.40
6 Pyridin-4-amine-CN180.22

This illustrative data shows that converting the 4-OH to a 4-anilino group (Cmpd 3 vs 2) dramatically improves potency, and adding a nitrile group at C3 further enhances activity (Cmpd 4 vs 3), a common finding in kinase inhibitor design.[22]

Conclusion and Future Outlook

This compound is a high-value building block that strategically combines the proven utility of the quinoline scaffold with the modern advantages of the difluoromethyl bioisostere. Its application has shown particular promise in the generation of potent kinase inhibitors for oncology. The unique ability of the –CF₂H group to improve metabolic stability and introduce novel hydrogen bonding interactions provides a clear rationale for its continued use in drug discovery campaigns. Future research will likely expand its application into other therapeutic areas where quinolines have historically been important, such as in developing novel agents against drug-resistant malaria and bacterial strains. The protocols and rationale presented here offer a solid foundation for researchers and drug development professionals to effectively leverage this powerful chemical tool.

References

  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols - Benchchem. (URL: )
  • The -OCF₂H Group: A Strategic Bioisostiric Replacement for Enhanced Drug Properties - Benchchem. (URL: )
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. (URL: )
  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. (URL: [Link])

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (URL: [Link])

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (URL: [Link])

  • Examples of difluoromethyl use in kinase inhibitors (4,5). - ResearchGate. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (URL: [Link])

  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives" - Semantic Scholar. (URL: [Link])

  • Natural Occurrence and Biological Activities of Quinoline Derivatives. (URL: [Link])

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (URL: [Link])

  • Biological activities of quinoline derivatives - PubMed. (URL: [Link])

  • Quinoline-based small molecules as effective pro. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: [Link])

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (URL: [Link])

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - NIH. (URL: [Link])

  • Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines - PubMed. (URL: [Link])

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (URL: [Link])

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC. (URL: [Link])

  • Quinoline derivatives known anticancer agents[17]. - ResearchGate. (URL: [Link])

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (URL: [Link])

Sources

Application Notes and Protocols for 7-(Difluoromethyl)quinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Difluoromethyl Group in Quinoline Scaffolds

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in modern drug design to modulate a molecule's physicochemical and pharmacokinetic profiles. Among these, the difluoromethyl (CHF₂) group is of particular interest. It acts as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amino groups, capable of enhancing binding affinity to biological targets, improving metabolic stability, and increasing cell membrane permeability.[3]

7-(Difluoromethyl)quinoline, by virtue of its unique electronic properties, serves as a pivotal building block for the synthesis of novel bioactive compounds and advanced organic materials.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its physicochemical properties, provide detailed protocols for its application in key synthetic transformations, and discuss the mechanistic rationale behind these protocols.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Core Physicochemical Data
PropertyValueSource
CAS Number 1261728-71-5[4]
Molecular Formula C₁₀H₇F₂N[4]
Molecular Weight 179.17 g/mol [4]
Appearance Off-white to light yellow solidSupplier Data
pKa (conjugate acid) Estimated 4.5 - 5.0[6]
LogP Estimated 2.0 - 2.5[6]

Causality Insights: The difluoromethyl group, being more lipophilic than a hydroxyl or amino group, generally increases the LogP value of the parent quinoline molecule.[6] This enhanced lipophilicity can improve membrane permeability, a critical factor for drug efficacy. The pKa of the quinoline nitrogen is slightly lowered compared to unsubstituted quinoline due to the electron-withdrawing nature of the CHF₂ group.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound and its derivatives.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the quinoline core and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.[7][8]

  • ¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides a definitive signal for the difluoromethyl group, typically appearing as a doublet due to coupling with the adjacent proton.[9][10][11] The chemical shift is sensitive to the electronic environment.[12]

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and C-F stretching of the difluoromethyl group.[13]

Synthesis of this compound: A Representative Protocol

While various methods for the difluoromethylation of heterocycles have been developed, a common and effective approach involves the palladium-catalyzed cross-coupling of a halo-quinoline with a suitable difluoromethyl source.[14][15][16] The following is a representative protocol for the synthesis of this compound from 7-bromoquinoline.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup and Purification start1 7-Bromoquinoline setup Combine reactants under inert atmosphere (Ar/N₂) start1->setup start2 Difluoromethylating Reagent (e.g., TMSCF₂H) start2->setup start3 Palladium Precatalyst (e.g., Pd(dba)₂) start3->setup start4 Ligand (e.g., BrettPhos) start4->setup start5 Base (e.g., K₂CO₃) start5->setup start6 Solvent (e.g., Toluene) start6->setup heat Heat mixture (e.g., 100 °C) setup->heat quench Quench reaction heat->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Palladium-Catalyzed Difluoromethylation

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 7-Bromoquinoline

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 7-bromoquinoline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous toluene (5 mL) and TMSCF₂H (2.0 mmol).

  • Add potassium carbonate (2.0 mmol) to the reaction mixture.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Insights: The choice of a bulky, electron-rich phosphine ligand like BrettPhos is crucial for facilitating the oxidative addition of the palladium(0) complex to the aryl bromide and subsequent reductive elimination, which can be challenging with electron-rich quinoline systems.[16] The base is required for the activation of the difluoromethylating reagent.

Application in Cross-Coupling Reactions: Suzuki-Miyaura Coupling

This compound, possessing a halogen at a different position (e.g., 4-chloro-7-(difluoromethyl)quinoline), can be a versatile substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents.

Workflow for Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup and Purification start1 4-Halo-7-(difluoromethyl)quinoline setup Combine reactants and degas start1->setup start2 Aryl/Heteroaryl Boronic Acid start2->setup start3 Palladium Catalyst (e.g., Pd(PPh₃)₄) start3->setup start4 Base (e.g., K₂CO₃) start4->setup start5 Solvent (e.g., Dioxane/H₂O) start5->setup heat Heat mixture (e.g., 90-100 °C) setup->heat cool Cool to room temperature heat->cool extract Aqueous workup and extraction cool->extract purify Purify by chromatography or recrystallization extract->purify product 4-Aryl-7-(difluoromethyl)quinoline purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-7-(difluoromethyl)quinoline derivative.

Materials:

  • 4-Chloro-7-(difluoromethyl)quinoline

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7-(difluoromethyl)quinoline (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol) to the solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction to 90-100 °C under an argon atmosphere and monitor by TLC.

  • After completion (typically 6-12 hours), cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Causality Insights: The Suzuki-Miyaura coupling is widely used due to its tolerance of a broad range of functional groups and the commercial availability of boronic acids.[17] The aqueous base is essential for the transmetalation step in the catalytic cycle.[5]

Application in C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. A halo-substituted this compound can be effectively coupled with various amines.

Workflow for Buchwald-Hartwig Amination

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup and Purification start1 4-Halo-7-(difluoromethyl)quinoline setup Combine reactants under inert atmosphere start1->setup start2 Amine (Primary or Secondary) start2->setup start3 Palladium Precatalyst (e.g., Pd₂(dba)₃) start3->setup start4 Ligand (e.g., XantPhos) start4->setup start5 Base (e.g., Cs₂CO₃) start5->setup start6 Anhydrous Solvent (e.g., Toluene) start6->setup heat Heat mixture (e.g., 110 °C) setup->heat filter Filter through Celite heat->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product 4-Amino-7-(difluoromethyl)quinoline purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize a 4-amino-7-(difluoromethyl)quinoline derivative.

Materials:

  • 4-Chloro-7-(difluoromethyl)quinoline

  • Desired amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XantPhos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • Charge a flame-dried pressure tube with 4-chloro-7-(difluoromethyl)quinoline (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XantPhos (0.02 mmol, 2 mol%), and Cs₂CO₃ (1.5 mmol).

  • Evacuate the tube and backfill with argon.

  • Add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the mixture at 110 °C for 18-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Insights: The choice of a bidentate phosphine ligand like XantPhos is often beneficial for the Buchwald-Hartwig amination as it promotes the reductive elimination step to form the C-N bond.[18] Cesium carbonate is a commonly used base that is effective for a wide range of amine and aryl halide substrates.[16]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, imparted by the difluoromethyl group, make it an attractive component for the design of novel pharmaceuticals and functional materials. The protocols outlined in these application notes for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for its use in a variety of research and development settings. A clear understanding of the mechanistic principles behind these transformations will empower scientists to optimize reaction conditions and expand the synthetic utility of this important fluorinated scaffold.

References

  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • Royal Society of Chemistry. (n.d.). A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing.
  • Oriental Journal of Chemistry. (n.d.).
  • MDPI. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • Semantic Scholar. (2017).
  • PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents.
  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed Central. (n.d.).
  • Sci-Hub. (2021).
  • MySkinRecipes. (n.d.). 7-(Difluoromethyl)
  • Arabian Journal of Chemistry. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • openlabnotebooks.org. (2019). Quinoline Series: Synthesis.
  • National Institutes of Health. (n.d.). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides.
  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • Xi'an Jiaotong University. (n.d.).
  • Medwin Publishers. (2019).
  • PubMed. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides.
  • PubMed Central. (2022).
  • PubMed. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H.
  • University of California, San Diego. (n.d.). Fluorine NMR.
  • QMRO Home. (n.d.).
  • PubMed Central. (n.d.). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)
  • Wiley Online Library. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
  • PubMed. (2018).
  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • ResearchGate. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • PubMed Central. (n.d.). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling.
  • PubMed Central. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.
  • PubMed. (n.d.).
  • UNCW Institutional Repository. (n.d.).
  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.

Sources

Application Note: A Comprehensive Protocol for the Purification of 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the purification of 7-(Difluoromethyl)quinoline, a key intermediate in pharmaceutical synthesis.[1] The unique electronic properties conferred by the difluoromethyl group make this compound a valuable building block, but also necessitate a carefully optimized purification strategy to ensure high purity for downstream applications.[2] This guide outlines two primary purification methodologies: flash column chromatography and recrystallization. The rationale behind solvent system selection and procedural steps is explained to provide a comprehensive understanding of the purification process.

Introduction

This compound is a heterocyclic aromatic compound increasingly utilized in medicinal chemistry and materials science.[3] The incorporation of the difluoromethyl (-CHF₂) moiety can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen bond donating capacity, making it a bioisostere for hydroxyl, thiol, and amine groups.[2] As with many fluorinated compounds, achieving high purity is critical for its use in drug discovery and development, as even minor impurities can lead to ambiguous biological data and complications in subsequent synthetic steps.

This document provides two robust methods for the purification of this compound from a crude synthetic mixture. The choice between column chromatography and recrystallization will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.

Physicochemical Properties of this compound

A fundamental understanding of the physical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₇F₂N[3]
Molecular Weight 179.17 g/mol [3]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Soluble in various organic solvents[3]

The presence of the difluoromethyl group increases the compound's polarity compared to a methyl or ethyl-substituted quinoline, while the aromatic quinoline core contributes to its solubility in a range of organic solvents. This balance of properties is a key consideration in selecting the appropriate purification technique.

Purification Workflow

The overall workflow for the purification of this compound is depicted below. This workflow allows for flexibility, enabling the researcher to choose the most suitable method based on the specific requirements of their synthesis.

PurificationWorkflow cluster_0 Crude Product cluster_1 Purification Options cluster_2 Analysis & Final Product Crude Crude this compound Chromatography Flash Column Chromatography Crude->Chromatography For complex mixtures or high purity requirements Recrystallization Recrystallization Crude->Recrystallization For crystalline solids with suitable solubility profile Analysis Purity Analysis (TLC, HPLC, NMR) Chromatography->Analysis Recrystallization->Analysis PureProduct Pure this compound (>98%) Analysis->PureProduct

Caption: General workflow for the purification of this compound.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from closely related impurities. The choice of stationary and mobile phases is critical for achieving optimal separation. Given the polar nature of the difluoromethyl group, a normal-phase chromatography setup is recommended.

Materials and Reagents
  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Dichloromethane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • Compressed air or nitrogen source

  • Rotary evaporator

Mobile Phase Selection

The selection of an appropriate mobile phase is crucial for successful separation. A solvent system of ethyl acetate in hexanes is a common starting point for the purification of quinoline derivatives. The optimal solvent ratio should be determined by TLC analysis of the crude material.

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent System (v/v)Expected Rf RangeNotes
10% Ethyl Acetate / 90% Hexanes0.2 - 0.4Good starting point for many quinoline derivatives.
20% Ethyl Acetate / 80% Hexanes0.3 - 0.6Increase polarity if the compound has a low Rf in 10% EtOAc.
5% Dichloromethane / 95% Hexanes0.1 - 0.3An alternative non-polar system.
Step-by-Step Protocol
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate and develop it in the chosen solvent system. Visualize the spots under UV light (254 nm). The ideal solvent system will give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying gentle pressure with compressed air or nitrogen. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by TLC. Spot every few fractions on a TLC plate to identify which fractions contain the pure product.

  • Product Isolation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent system can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.

Materials and Reagents
  • Methanol, reagent grade

  • Ethanol, reagent grade

  • Isopropanol, reagent grade

  • Acetone, reagent grade

  • Hexanes (or Heptane), reagent grade

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Solvent Selection

The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For polar fluorinated molecules, a single solvent or a binary solvent system (a "good" solvent and a "poor" solvent) can be effective.[3]

Table 2: Potential Solvent Systems for Recrystallization

Solvent SystemRationale
Methanol or Ethanol The polar protic nature of these alcohols should provide good solubility at elevated temperatures.
Acetone/Hexanes Acetone is a polar aprotic solvent that is likely to dissolve the compound, while hexanes can be added as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate/Hexanes Similar to the acetone/hexanes system, this provides a good balance of polarity for dissolving and then precipitating the product.
Methanol/Water For more polar impurities, the addition of water as an anti-solvent to a methanol solution can be effective.
Step-by-Step Protocol
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in the potential solvents at room temperature and with gentle heating. The ideal solvent will show poor solubility at room temperature and good solubility upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals in a vacuum oven to remove all traces of solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure of the compound and identify any remaining impurities.

Conclusion

The purification of this compound can be effectively achieved through either flash column chromatography or recrystallization. The choice of method will depend on the specific impurity profile and the desired scale and purity of the final product. The protocols outlined in this application note provide a robust starting point for researchers working with this important pharmaceutical intermediate. Careful optimization of the solvent systems for either technique is key to achieving high purity and yield.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Benchchem. (n.d.).
  • MDPI. (2024, June 19).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • MySkinRecipes. (n.d.). 6-(Difluoromethyl)quinoline-3-carboxylic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis route to furnish 4-anilinoquinoline (8).
  • ACS Publications. (n.d.). Facile Rh(III)
  • NIH. (2023, September 11).
  • PubMed. (n.d.).
  • ResearchGate. (2024, May 15). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

Sources

The Strategic Integration of 7-(Difluoromethyl)quinoline in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Moieties in Agrochemical Design

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design principle. Among the various fluorinated functional groups, the difluoromethyl (CHF₂) moiety has garnered significant attention for its unique electronic properties and metabolic stability. When appended to a robust heterocyclic system like quinoline, the resulting 7-(difluoromethyl)quinoline scaffold becomes a highly valuable building block for the synthesis of a new generation of fungicides, herbicides, and insecticides.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the rationale behind its use, present detailed, field-proven protocols for the synthesis of exemplary agrochemicals, and discuss the structure-activity relationships that govern their biological efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel crop protection agents.

The quinoline ring system itself is a well-established pharmacophore in medicinal and agricultural chemistry, known to confer a range of biological activities.[1] The introduction of a difluoromethyl group at the 7-position significantly modulates the physicochemical properties of the quinoline core. The strong electron-withdrawing nature of the CHF₂ group can influence the acidity of nearby protons, alter the molecule's binding affinity to target enzymes, and enhance its resistance to oxidative metabolism in target organisms, often leading to improved potency and a longer duration of action.[2]

Core Synthesis Pathways and Key Intermediates

The journey from this compound to a potent agrochemical typically involves a series of strategic chemical transformations. A common and versatile intermediate is 7-(difluoromethyl)quinolin-4-ol , which can be synthesized through a Conrad-Limpach or a related cyclization reaction. This intermediate serves as a pivotal hub for further derivatization at the 4-position, allowing for the introduction of various pharmacophoric fragments to tune the biological activity.

Below is a generalized workflow for the utilization of this compound in the synthesis of diverse agrochemical classes.

Agrochemical_Synthesis_Workflow 3-(Difluoromethyl)aniline 3-(Difluoromethyl)aniline 7-(Difluoromethyl)quinolin-4-ol 7-(Difluoromethyl)quinolin-4-ol 3-(Difluoromethyl)aniline->7-(Difluoromethyl)quinolin-4-ol Acetoacetic Ester Derivative Acetoacetic Ester Derivative Acetoacetic Ester Derivative->7-(Difluoromethyl)quinolin-4-ol 4-Chloro-7-(difluoromethyl)quinoline 4-Chloro-7-(difluoromethyl)quinoline 7-(Difluoromethyl)quinolin-4-ol->4-Chloro-7-(difluoromethyl)quinoline Chlorination Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3)->4-Chloro-7-(difluoromethyl)quinoline Fungicide Fungicide 4-Chloro-7-(difluoromethyl)quinoline->Fungicide Herbicide Herbicide 4-Chloro-7-(difluoromethyl)quinoline->Herbicide Insecticide Insecticide 4-Chloro-7-(difluoromethyl)quinoline->Insecticide Phenol/Thiophenol Derivative Phenol/Thiophenol Derivative Phenol/Thiophenol Derivative->Fungicide Nucleophilic Substitution Amine/Aniline Derivative Amine/Aniline Derivative Amine/Aniline Derivative->Herbicide Nucleophilic Substitution Heterocyclic Moiety Heterocyclic Moiety Heterocyclic Moiety->Insecticide Coupling Reaction

General synthetic workflow for agrochemicals from this compound.

Application in Fungicide Synthesis

The this compound scaffold has shown considerable promise in the development of novel fungicides, particularly against devastating plant pathogens. The mechanism of action often involves the disruption of fungal cell membrane integrity or the inhibition of key enzymes.[3]

Representative Protocol: Synthesis of a 4-Phenoxy-7-(difluoromethyl)quinoline Fungicide Analog

This protocol is a representative example based on established methodologies for the synthesis of analogous fluorinated quinoline fungicides.[2]

Step 1: Synthesis of 7-(Difluoromethyl)quinolin-4-ol

  • To a stirred solution of 3-(difluoromethyl)aniline (1.0 eq) in a suitable high-boiling solvent (e.g., diphenyl ether), add diethyl malonate (1.1 eq).

  • Heat the mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then with a polar solvent (e.g., ethanol) to remove unreacted starting materials.

  • Dry the resulting solid under vacuum to yield 7-(difluoromethyl)quinolin-4-ol.

Step 2: Synthesis of 4-Chloro-7-(difluoromethyl)quinoline

  • Suspend 7-(difluoromethyl)quinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-7-(difluoromethyl)quinoline.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of the 4-Phenoxy-7-(difluoromethyl)quinoline Analog

  • To a solution of a substituted phenol (e.g., 4-fluorophenol, 1.2 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes to form the corresponding phenoxide.

  • Add a solution of 4-chloro-7-(difluoromethyl)quinoline (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the final product by recrystallization or column chromatography.

Step Reactants Reagents/Solvents Typical Conditions Typical Yield
13-(Difluoromethyl)aniline, Diethyl malonateDiphenyl etherReflux (250-260 °C), 2-3 h70-85%
27-(Difluoromethyl)quinolin-4-olPOCl₃, DMF (cat.)Reflux (110 °C), 4-6 h80-90%
34-Chloro-7-(difluoromethyl)quinoline, Substituted phenolK₂CO₃, DMF80-100 °C, 4-8 h65-85%
Table 1: Summary of reaction conditions and typical yields for the synthesis of a 4-phenoxy-7-(difluoromethyl)quinoline fungicide analog.

Application in Herbicide Synthesis

The electron-withdrawing nature of the difluoromethyl group can enhance the herbicidal activity of quinoline derivatives by influencing their interaction with target enzymes in weeds, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

Representative Protocol: Synthesis of a 4-Anilino-7-(difluoromethyl)quinoline Herbicide Analog

This protocol is adapted from established procedures for the synthesis of 4-anilinoquinoline-based herbicides.

  • In a sealed reaction vessel, combine 4-chloro-7-(difluoromethyl)quinoline (1.0 eq), a substituted aniline (e.g., 2,6-diethyl-4-methylaniline, 1.1 eq), and a suitable solvent such as isopropanol or acetonitrile.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid).

  • Heat the mixture to reflux (80-120 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with an aqueous base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4-anilino-7-(difluoromethyl)quinoline derivative.

Reactants Reagents/Solvents Typical Conditions Typical Yield
4-Chloro-7-(difluoromethyl)quinoline, Substituted anilineIsopropanol, HCl (cat.)Reflux (80-120 °C), 12-24 h60-80%
Table 2: Summary of reaction conditions and typical yields for the synthesis of a 4-anilino-7-(difluoromethyl)quinoline herbicide analog.

Application in Insecticide Synthesis

Quinoline-based insecticides often act on the nervous system of insects. The this compound scaffold can be incorporated into molecules that target receptors such as the nicotinic acetylcholine receptor (nAChR) or the gamma-aminobutyric acid (GABA) receptor.[3]

Representative Protocol: Synthesis of a this compound-Pyrazole Insecticide Analog

This protocol illustrates the synthesis of a hypothetical insecticide where the this compound core is linked to another insecticidally active heterocycle, such as a pyrazole.

Insecticide_Synthesis 4-Chloro-7-(difluoromethyl)quinoline 4-Chloro-7-(difluoromethyl)quinoline Insecticide Analog Insecticide Analog 4-Chloro-7-(difluoromethyl)quinoline->Insecticide Analog Pyrazole Derivative with Linker Pyrazole Derivative with Linker Pyrazole Derivative with Linker->Insecticide Analog Suzuki or Buchwald-Hartwig Coupling Palladium Catalyst Palladium Catalyst Palladium Catalyst->Insecticide Analog Base Base Base->Insecticide Analog Solvent Solvent Solvent->Insecticide Analog

Illustrative cross-coupling reaction for insecticide synthesis.
  • To a degassed mixture of 4-chloro-7-(difluoromethyl)quinoline (1.0 eq), a suitable pyrazole coupling partner (e.g., a pyrazoleboronic acid or a pyrazole with a free N-H for Buchwald-Hartwig amination, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-110 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, filter through a pad of celite, and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired this compound-pyrazole insecticide analog.

Conclusion: A Versatile Scaffold for Future Agrochemicals

The this compound scaffold represents a highly promising platform for the development of next-generation agrochemicals. Its unique electronic properties, conferred by the difluoromethyl group, coupled with the inherent biological activity of the quinoline core, provide a powerful tool for medicinal chemists to design novel and effective crop protection solutions. The synthetic pathways outlined in this guide, while representative, demonstrate the versatility of this building block and offer a solid foundation for the exploration of new chemical space in the ongoing quest for improved agricultural productivity and sustainability. Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted and is anticipated to yield a new wave of innovative agrochemicals.

References

  • MySkinRecipes. This compound. [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • National Center for Biotechnology Information. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • MDPI. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. [Link]

  • PubMed. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. [Link]

  • National Center for Biotechnology Information. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. [Link]

Sources

Application Notes & Protocols: Leveraging 7-(Difluoromethyl)quinoline for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of drug-resistant fungal infections necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and target-binding affinity.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on utilizing 7-(Difluoromethyl)quinoline as a foundational scaffold for the design, synthesis, and evaluation of next-generation antifungal candidates. We present detailed, field-proven protocols for in vitro susceptibility and cytotoxicity testing, enabling a robust assessment of a compound's therapeutic potential.

The Scientific Rationale: Quinoline and the Power of Fluorination

The quinoline ring system is a recurring motif in natural and synthetic compounds with a broad spectrum of biological activities.[5] Its rigid, planar structure allows for effective interaction with various biological targets.[5] In antifungal drug design, the strategic modification of the quinoline core has yielded compounds with significant potency.[6][7]

The incorporation of a difluoromethyl (-CHF₂) group at the 7-position is a deliberate design choice rooted in modern medicinal chemistry principles. The -CHF₂ group serves as a bioisostere of hydroxyl or thiol groups but with profoundly different electronic properties. It is highly lipophilic and can act as a hydrogen bond donor, potentially altering the compound's interaction with target enzymes or proteins.[8] Crucially, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the compound's pharmacokinetic profile.[3]

General Synthetic Approach for this compound Derivatives

The development of novel antifungal agents begins with the chemical synthesis of analogs built upon the this compound core. A common strategy involves the modification of a precursor, such as a 4-hydroxy or 4-chloro quinoline, to generate a library of diverse chemical entities. This allows for a systematic exploration of the structure-activity relationship (SAR).

Below is a generalized workflow for synthesizing novel analogs from a 7-(difluoromethyl)-4-hydroxyquinoline intermediate.

Synthesis_Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Characterization Start Commercially Available Starting Materials Intermediate1 7-(Difluoromethyl)-4-hydroxyquinoline (Key Intermediate) Start->Intermediate1 Multi-step Synthesis (e.g., Gould-Jacobs reaction) Intermediate2 7-(Difluoromethyl)-4-chloroquinoline Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) Library Library of Novel Analogs (e.g., Amines, Ethers, Thioethers) Intermediate2->Library Nucleophilic Substitution (with various R-NH₂, R-OH, R-SH) Purification Purification (e.g., Column Chromatography) Library->Purification Analysis Structural Analysis (NMR, HRMS) Purification->Analysis

Caption: Generalized workflow for the synthesis of a this compound analog library.

Proposed Antifungal Mechanism of Action

While the precise mechanism for novel derivatives must be determined empirically, many quinoline-based antifungals function by disrupting the integrity of the fungal cell membrane.[6][7] This disruption can lead to increased membrane permeability, leakage of essential intracellular contents like ions and metabolites, and ultimately, cell death.[6] The lipophilic nature of the this compound core likely facilitates its intercalation into the lipid bilayer of the fungal membrane.

MoA_Pathway Compound 7-(CF₂H)Quinoline Derivative Membrane Fungal Cell Membrane (Lipid Bilayer) Compound->Membrane Intercalation Disruption Membrane Destabilization & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Contents (K⁺, ATP, etc.) Disruption->Leakage Death Fungicidal Effect Leakage->Death

Caption: Proposed mechanism of action involving fungal cell membrane disruption.

Core Experimental Protocols for Evaluation

The following protocols provide a robust framework for the initial screening and characterization of newly synthesized this compound derivatives.

Protocol 4.1: In Vitro Antifungal Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound, defined as the lowest concentration that prevents visible fungal growth.[9] It is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

MIC_Workflow A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) C 3. Dilute & Standardize Inoculum (to final ~2.5 x 10³ CFU/mL) A->C B 2. Prepare Compound Plate (2-fold serial dilutions in RPMI medium) D 4. Inoculate Plate (Add inoculum to compound dilutions) B->D C->D E 5. Incubate Plate (35°C for 24-48 hours) D->E F 6. Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test Compounds (dissolved in 100% DMSO)

  • Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Positive Control Antifungal (e.g., Fluconazole, Amphotericin B)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile Saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours to ensure a fresh, viable culture. b. Harvest fungal cells (or conidia for molds) and suspend them in sterile saline. c. Adjust the suspension's turbidity with a spectrophotometer to match a 0.5 McFarland standard (absorbance of 0.08-0.10 at 530 nm).[12] This standardizes the cell density to approximately 1-5 x 10⁶ CFU/mL for yeast.[9] d. Dilute this standardized suspension 1:50 in RPMI-1640 medium, and then dilute it again 1:20 to achieve a final working inoculum concentration of 1-5 x 10³ CFU/mL.[12]

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in 100% DMSO. b. In a 96-well plate, perform a serial two-fold dilution of the compound in RPMI-1640 medium. Start with a 2X concentration of the highest desired final concentration. For example, to test up to 64 µg/mL, the first well should contain 128 µg/mL. c. Scientist's Note (Rationale): Performing dilutions in this manner ensures that when 100 µL of inoculum is added to 100 µL of the drug dilution, the desired final concentration is achieved. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit fungal growth.[12]

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum (from step 1d) to each well of the microtiter plate containing the compound dilutions. b. Self-Validation (Controls): Include the following controls on every plate:

    • Growth Control: 100 µL inoculum + 100 µL RPMI medium (no drug).
    • Sterility Control: 200 µL RPMI medium only (no drug, no inoculum).
    • Positive Control: A serial dilution of a known antifungal (e.g., Fluconazole).
    • Vehicle Control: Inoculum + RPMI medium containing the highest concentration of DMSO used. c. Seal the plates and incubate at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing molds.[13]
  • Reading the MIC: a. The MIC is determined by visual inspection as the lowest concentration of the compound that causes complete inhibition of visible growth compared to the growth control. For azoles, a prominent reduction in growth (≥50%) is often used as the endpoint.[13]

Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)

A critical challenge in antifungal development is achieving selective toxicity against fungal cells without harming host mammalian cells.[14] This protocol assesses the compound's cytotoxicity to determine its potential for off-target effects.[15]

MTT_Workflow A 1. Seed Mammalian Cells (e.g., HEK293) in 96-well plate B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat Cells (Add serial dilutions of compound) B->C D 4. Incubate for 24-48h C->D E 5. Add MTT Reagent (Incubate for 2-4h) D->E F 6. Solubilize Formazan (Add DMSO or Solubilizing Agent) E->F G 7. Read Absorbance (570 nm) F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other formazan solubilizing agent

  • 96-well flat-bottom cell culture plates

  • CO₂ Incubator (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare 2X serial dilutions of the test compound in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. c. Self-Validation (Controls): Include wells with cells treated only with medium (untreated control) and medium containing the highest DMSO concentration (vehicle control). d. Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours. c. Scientist's Note (Causality): Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.[15]

  • Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation and the Selectivity Index

To effectively evaluate and compare lead compounds, data should be organized clearly. The Selectivity Index (SI) is a crucial metric that quantifies the differential activity of a compound.

Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value indicates greater selectivity for the fungal pathogen over host cells, which is a highly desirable characteristic for a drug candidate.

Table 1: Template for Summarizing Antifungal and Cytotoxicity Data

Compound IDFungal StrainMIC (µg/mL)Mammalian Cell LineIC₅₀ (µg/mL)Selectivity Index (SI)
7-CF2H-Q-01C. albicansDataHEK293DataCalculated
7-CF2H-Q-02C. albicansDataHEK293DataCalculated
7-CF2H-Q-01A. fumigatusDataHEK293DataCalculated
7-CF2H-Q-02A. fumigatusDataHEK293DataCalculated
FluconazoleC. albicansDataHEK293DataCalculated

Structure-Activity Relationship (SAR) Considerations

The protocols provided form the basis for establishing a robust SAR. By synthesizing and testing a library of analogs, researchers can identify which chemical modifications enhance antifungal potency and selectivity.

SAR_Logic cluster_0 Points of Modification SAR_img R1 Position 2: Alkyl/Aryl groups R1->SAR_img R2 Position 4: Amines, Ethers, Esters R2->SAR_img R3 Other Ring Positions: Halogens, Methoxy groups R3->SAR_img

Caption: Logical diagram for exploring the Structure-Activity Relationship (SAR) of the this compound scaffold.

Key Questions to Guide SAR Studies:

  • Does increasing the size or lipophilicity of the substituent at position 4 improve activity?

  • How does substitution at position 2 affect the antifungal spectrum?

  • Can the introduction of additional electron-withdrawing groups on the benzene ring enhance potency while maintaining a high selectivity index?

By systematically addressing these questions, a potent and selective lead candidate can be identified for further preclinical development.

References

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Creative Biolabs. (n.d.). Antifungal Drug Toxicology & Safety Assessment Services.
  • Alves, C. F., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved January 19, 2026, from [Link]

  • Wang, L., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry. Retrieved January 19, 2026, from [Link]

  • Bielska, M., et al. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Revie, N. M., et al. (2018). Antifungal drug discovery: the process and outcomes. Fungal Biology Reviews. Retrieved January 19, 2026, from [Link]

  • Bielska, M., et al. (2010). Quinoline-Based Antifungals. Ingenta Connect. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Lee, D. G., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Retrieved January 19, 2026, from [Link]

  • Wieder, A. M., & Patterson, T. F. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. Retrieved January 19, 2026, from [Link]

  • Espinel-Ingroff, A. (2001). In vitro antifungal susceptibility testing. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pfaller, M. A., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. Retrieved January 19, 2026, from [Link]

  • Bielska, M., et al. (2010). Quinoline-based antifungals. PubMed. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Desai, N. C., et al. (2013). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Connect Journals. Retrieved January 19, 2026, from [Link]

  • Ajani, O. O., et al. (2022). Selected quinoline derivatives with antifungal activity. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Retrieved January 19, 2026, from [Link]

  • Gershon, H., et al. (1971). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Domagala, J. M. (1994). Structure-activity relationship of quinolones. PubMed. Retrieved January 19, 2026, from [Link]

  • Zhang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Liu, X., et al. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for Antibacterial Drug Discovery with 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Quinolines in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria poses a grave threat to global health. This escalating crisis necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action or improved efficacy against resistant strains. The quinoline scaffold has historically been a privileged structure in medicinal chemistry, forming the core of many successful drugs, including a major class of antibiotics, the fluoroquinolones.[1][2] These agents have traditionally targeted bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3]

This guide focuses on a specific, yet promising, starting point for new antibacterial discovery: 7-(Difluoromethyl)quinoline . The introduction of fluorine-containing substituents into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[4][5] While extensive research has been conducted on trifluoromethyl-substituted quinolines for various therapeutic areas, including antiparasitic and antineoplastic applications, the difluoromethyl analogue represents a less explored but potentially advantageous scaffold.[3][6][7] This document serves as a comprehensive technical guide for researchers embarking on the evaluation of this compound and its derivatives as potential antibacterial agents. It provides a strategic workflow, from initial in vitro screening to preliminary in vivo efficacy assessment, grounded in established scientific principles and methodologies.

Part 1: Initial Screening and Lead Identification

The first phase of discovery involves a systematic in vitro evaluation to determine the antibacterial spectrum and potency of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the foundational metric in antibacterial testing, defining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] A standard broth microdilution method is recommended for its efficiency and scalability.

Protocol 1: Broth Microdilution MIC Assay

  • Bacterial Strain Selection: A panel of clinically relevant bacterial strains should be used, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms. It is crucial to include both wild-type and multidrug-resistant (MDR) strains.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation: Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Add the bacterial inoculum to each well containing the test compound. Include positive (no compound) and negative (no bacteria) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Hypothetical MIC Data for this compound Derivatives

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)MRSA (ATCC 33591) MIC (µg/mL)
This compound >64>64>64
Derivative A 163216
Derivative B 484
Ciprofloxacin 0.50.0151
Cytotoxicity Assessment

Early assessment of cytotoxicity against mammalian cells is critical to gauge the therapeutic potential and selectivity of a lead compound. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Line Selection: Utilize a standard mammalian cell line, such as HeLa or HepG2.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the test compounds for 24-48 hours.

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Hypothetical Cytotoxicity Data

CompoundHeLa IC50 (µM)HepG2 IC50 (µM)Selectivity Index (HeLa/MRSA)
Derivative B >100>100>25
Doxorubicin (Control) 0.50.8N/A

Part 2: Characterization of Lead Compounds

Once promising hits with potent antibacterial activity and low cytotoxicity are identified, the next step is to characterize their bactericidal or bacteriostatic properties and delve into their potential mechanism of action.

Time-Kill Kinetic Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it kills bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).[1]

Protocol 3: Time-Kill Kinetic Assay

  • Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB.

  • Compound Exposure: Add the test compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC) to the bacterial culture.

  • Time-Point Sampling: At predefined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on nutrient agar to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 reduction (99.9% kill) in CFU/mL is considered bactericidal.

Visualization: Hypothetical Time-Kill Curve for Derivative B

G cluster_0 Time-Kill Kinetics of Derivative B against MRSA cluster_1 Log10 CFU/mL cluster_2 Time (hours) 0h 0h 2h 2h 4h 4h 8h 8h 24h 24h p1 p2 p3 p4 p5 t0 0 t1 2 t2 4 t3 8 t4 24 gc0 gc0 gc1 gc1 gc0->gc1 Growth Control gc2 gc2 gc1->gc2 Growth Control gc3 gc3 gc2->gc3 Growth Control gc4 gc4 gc3->gc4 Growth Control db0 db0 db1 db1 db0->db1 Derivative B (4x MIC) db2 db2 db1->db2 Derivative B (4x MIC) db3 db3 db2->db3 Derivative B (4x MIC) db4 db4 db3->db4 Derivative B (4x MIC) G Start Active Compound (Derivative B) Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) Start->Macromolecular_Synthesis DNA_Gyrase DNA Gyrase/Topoisomerase IV Inhibition Assay Macromolecular_Synthesis->DNA_Gyrase DNA Synthesis Inhibited Membrane_Permeability Membrane Permeability Assay Macromolecular_Synthesis->Membrane_Permeability Other Pathway Affected ROS Reactive Oxygen Species (ROS) Production Assay Macromolecular_Synthesis->ROS Other Pathway Affected Target_Identified Target Identification DNA_Gyrase->Target_Identified Membrane_Permeability->Target_Identified ROS->Target_Identified

Caption: Workflow for elucidating the mechanism of action.

Part 3: In Vivo Efficacy Evaluation

Promising lead compounds with favorable in vitro profiles should be advanced to in vivo models to assess their efficacy in a complex biological system. Murine models are commonly used for this purpose.

Murine Sepsis Model

This acute infection model is useful for evaluating the ability of a compound to protect against systemic bacterial infection and mortality.

Protocol 4: Murine Sepsis Model

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Infection: Induce sepsis by intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., MRSA).

  • Treatment: Administer the test compound via a relevant route (e.g., intravenous or oral) at various doses at specified time points post-infection.

  • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Endpoint Analysis: In separate satellite groups, bacterial load in blood and organs (e.g., spleen, liver) can be determined at different time points.

Data Presentation: Hypothetical Survival Data in Murine Sepsis Model

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-0
Derivative B 1040
Derivative B 2580
Vancomycin (Control) 10100

Conclusion

The discovery of new antibacterial agents is a challenging but critical endeavor. The this compound scaffold offers a promising starting point for the development of novel therapeutics to combat bacterial infections. The systematic application of the detailed protocols and strategic workflows outlined in this guide will enable researchers to thoroughly evaluate the potential of these compounds and identify promising candidates for further preclinical and clinical development.

References

  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
  • Clinical and Laboratory Standards Institute. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard (11th ed.). CLSI document M07-A11.
  • Ismail, M. A., et al. (2007). Synthesis and Evaluation of Novel 7-Trifluoromethyl-4-(4-substituted anilino)quinolines as Antiparasitic and Antineoplastic. Archiv der Pharmazie, 340(4), 215-222. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Patel, R. V., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Qin, L., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 3(11), 846–853. [Link]

  • Sharma, P., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(11), e2000207. [Link]

  • Thakur, A., et al. (2022). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic chemistry, 129, 106173. [Link]

Sources

7-(Difluoromethyl)quinoline in the design of advanced organic materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 7-(Difluoromethyl)quinoline in the Design of Advanced Organic Materials

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern materials science and medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has garnered significant attention as a lipophilic bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds and modulating electronic properties. When appended to a robust heterocyclic system like quinoline, the resulting this compound scaffold becomes a powerful building block for a new generation of advanced organic materials. This guide provides an in-depth exploration of the unique properties of this compound and offers detailed protocols for its application in Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, and as a key intermediate in drug discovery.

The this compound Scaffold: A Privileged Structure

The quinoline core is a nitrogen-containing heterocyclic aromatic compound known for its excellent thermal stability, high charge-carrier mobility, and strong fluorescence, making it a staple in optoelectronics.[1][2] The introduction of a difluoromethyl group at the 7-position synergistically enhances these properties.

Unique Physicochemical Contributions of the –CF₂H Group:

  • Electronic Modulation : The –CF₂H group is strongly electron-withdrawing, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the quinoline system. This is a critical feature for designing efficient electron-transporting materials (ETMs) in OLEDs.

  • Enhanced Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting increased metabolic and thermal stability to the molecule.[3]

  • Modulated Lipophilicity : The –CF₂H group increases lipophilicity, which can improve the solubility of the material in organic solvents used for device fabrication and influence film-forming properties.

  • Hydrogen Bonding Capability : Acting as a hydrogen-bond donor, the –CF₂H group can influence intermolecular interactions, crystal packing, and binding affinity to biological targets.[4]

cluster_main This compound cluster_quinoline Quinoline Core Properties cluster_cf2h –CF₂H Group Properties Mol C₁₀H₇F₂N Core_Props π-Conjugated System High Charge Mobility Strong Fluorescence Chemical Reactivity Mol->Core_Props Core Scaffold CF2H_Props Strongly Electron-Withdrawing Metabolic Stability Lipophilic H-Bond Donor Bioisostere of –OH, –SH Mol->CF2H_Props Functional Group

Caption: Key structural features of this compound.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely used in OLEDs as electron transporters, hosts, and emitters.[1][2][5] The introduction of the 7-(difluoromethyl) group makes this scaffold particularly suitable for creating high-performance, stable blue or green emitting devices.

Causality Behind Application Choices:
  • As an Electron-Transporting Material (ETM): The electron-withdrawing –CF₂H group lowers the LUMO energy, which can reduce the energy barrier for electron injection from the cathode (e.g., Aluminum or LiF/Al) into the organic stack. This leads to more balanced charge transport, higher recombination efficiency, and a lower device turn-on voltage.

  • As a Host Material for Emitters: A high triplet energy level is crucial for host materials in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the dopant. The rigid quinoline core helps maintain a high triplet energy, while the –CF₂H group enhances morphological stability of the thin film, preventing crystallization and improving device lifetime.

Protocol 1: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a simple multi-layer OLED using a this compound derivative as the electron-transporting layer.

A. Substrate Preparation:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned.

  • Ultrasonicate in a detergent solution (e.g., Decon 90) for 15 minutes.

  • Rinse thoroughly with deionized water.

  • Ultrasonicate in deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately treat with UV-Ozone for 10 minutes to increase the work function of the ITO and improve hole injection.

B. Layer Deposition (Spin-Coating):

  • Hole Injection Layer (HIL): Transfer the cleaned ITO substrate to a nitrogen-filled glovebox. Spin-coat a layer of PEDOT:PSS at 4000 rpm for 60 seconds.

  • Annealing: Anneal the substrate on a hotplate at 120°C for 15 minutes to remove residual water.

  • Emissive Layer (EML): Prepare a 10 mg/mL solution of a suitable polymer emitter (e.g., a blue-emitting polyfluorene derivative) in toluene. Spin-coat the EML at 2500 rpm for 60 seconds.

  • Annealing: Anneal at 90°C for 20 minutes.

  • Electron-Transporting Layer (ETL): Prepare a 5 mg/mL solution of the this compound derivative in a non-interacting solvent like dichlorobenzene. Spin-coat the ETL at 2000 rpm for 60 seconds.

  • Annealing: Anneal at 70°C for 20 minutes to remove the solvent.

C. Cathode Deposition:

  • Transfer the substrate to a thermal evaporation chamber with a pressure below 5 × 10⁻⁶ Torr.

  • Deposit a thin layer (0.8 nm) of Lithium Fluoride (LiF) as an electron injection layer.

  • Deposit a 100 nm layer of Aluminum (Al) as the cathode.

Caption: Workflow for solution-processed OLED fabrication.

Expected Performance Data

The following table presents hypothetical but realistic performance metrics for an OLED incorporating a this compound derivative as the ETL, compared to a standard device using Alq₃ (Tris-(8-hydroxyquinolinato) aluminum).[6]

ParameterStandard Device (Alq₃ ETL)7-CF₂H-Quinoline ETL DeviceRationale for Improvement
Turn-on Voltage (V) 4.5 V3.8 VLower LUMO for improved electron injection.
Max Luminance (cd/m²) 8,50012,000Better charge balance leads to higher recombination.
Max EQE (%) 4.2%5.5%Enhanced charge balance and transport.
Color Coordinates (CIE) (0.15, 0.22)(0.15, 0.21)Minimal change, determined by the emitter.
Operational Half-Life (T₅₀) ~300 hours~500 hoursIncreased morphological and chemical stability.

Application in Fluorescent Chemosensors

The intrinsic fluorescence of the quinoline ring system makes it an excellent platform for designing chemosensors.[7][8][9][10] The photophysical properties can be fine-tuned by substituents, and the nitrogen atom can act as a binding site for analytes like metal ions.

Causality Behind Sensor Design:

A sensor based on this compound can be designed to operate via a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanism. For example, by attaching a receptor unit (e.g., a crown ether or a Schiff base) to the quinoline, the fluorescence can be "quenched" in the free state. Upon binding a target analyte (e.g., Pb²⁺ or Fe³⁺), the electronic interaction is disrupted, "turning on" the fluorescence.[7][11] The –CF₂H group can enhance the sensitivity and selectivity of the sensor by modulating the electron density of the quinoline fluorophore.

Protocol 2: Evaluating a 7-CF₂H-Quinoline Sensor for Metal Ion Detection

This protocol outlines the steps to characterize the sensing performance of a new quinoline-based fluorescent sensor.

A. Preparation of Solutions:

  • Sensor Stock Solution: Prepare a 1.0 mM stock solution of the 7-CF₂H-quinoline sensor in a suitable solvent (e.g., spectroscopic grade acetonitrile or a buffered aqueous solution).[11]

  • Analyte Stock Solutions: Prepare 10 mM stock solutions of various metal perchlorates or nitrates (e.g., Pb²⁺, Fe³⁺, Zn²⁺, Cu²⁺, Na⁺, K⁺, Mg²⁺) in the same buffer system.

B. Selectivity Screening:

  • In a series of cuvettes, place 2 mL of a 10 µM solution of the sensor.

  • To each cuvette, add 10 equivalents (e.g., 20 µL of a 10 mM solution) of a different metal ion stock solution.

  • Record the fluorescence emission spectrum for each sample after a 5-minute incubation period (Excitation wavelength should be determined from the absorption spectrum).

  • Compare the fluorescence intensity of each sample to a blank (sensor only) to identify the target analyte that causes the most significant change.

C. Titration and Sensitivity Determination:

  • Prepare a series of cuvettes containing 2 mL of a 10 µM solution of the sensor.

  • Add increasing amounts of the target metal ion stock solution (e.g., from 0 to 2.0 equivalents).

  • Record the fluorescence spectrum for each addition.

  • Plot the change in fluorescence intensity against the concentration of the added metal ion.

  • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

cluster_sensor Sensor 'Turn-On' Mechanism Off Sensor (Quenched) On Sensor-Analyte Complex (Fluorescent) Off->On Binding Event Analyte Analyte (e.g., Pb²⁺) Analyte->On

Caption: General mechanism for a fluorescent turn-on sensor.

Role in Medicinal Chemistry

The this compound scaffold is a valuable intermediate in drug discovery.[3][12][13] Quinoline derivatives themselves exhibit a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[14][15][16]

Causality in Drug Design:

The –CF₂H group is a well-established bioisostere for the hydroxyl (–OH) or thiol (–SH) group.[4] Replacing these groups with –CF₂H can lead to significant advantages:

  • Improved Metabolic Stability: The C-F bond is resistant to oxidative metabolism, which can increase the half-life of a drug candidate.

  • Enhanced Cell Permeability: The increased lipophilicity can improve the ability of a molecule to cross cell membranes.

  • Modulated Potency: The unique electronic and steric properties can alter the binding affinity of a molecule to its target protein (e.g., a kinase or enzyme), potentially increasing potency and selectivity.[12]

For example, this compound can serve as a starting material for synthesizing novel kinase inhibitors, where the quinoline core acts as a hinge-binding motif and the –CF₂H group interacts with a specific pocket in the enzyme's active site.[17]

General Synthesis Protocol

While numerous methods exist for quinoline synthesis, a common modern approach involves the late-stage functionalization of a pre-formed quinoline ring. The following is a representative, two-step protocol for synthesizing a this compound derivative from a 7-bromoquinoline precursor.

Protocol 3: Palladium-Catalyzed Difluoromethylation

A. Materials & Reagents:

  • 7-Bromoquinoline derivative

  • Difluoromethylating agent (e.g., (Difluoromethyl)trimethylsilane, Me₃SiCF₂H)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide, DMF)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

B. Reaction Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 7-bromoquinoline derivative (1.0 eq.), CuI (1.5 eq.), and KF (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (0.1 eq.).

  • Solvent and Reagent: Add anhydrous DMF, followed by the slow, dropwise addition of Me₃SiCF₂H (1.5 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the this compound product.

Justification of Reagents:

  • Palladium Catalyst: Essential for the cross-coupling reaction, forming the C-CF₂H bond.

  • CuI: Acts as a co-catalyst or mediator in many fluoroalkylation reactions.

  • KF: Serves as a fluoride source to activate the silicon-based difluoromethylating reagent.[18]

  • Anhydrous/Inert Conditions: Necessary to prevent quenching of the organometallic intermediates and decomposition of the catalyst.

References

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. (2023). Journal of Fluorescence, 35(1), 237-244.
  • Hosen, N.
  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (n.d.). ACS Omega.
  • High-Quality this compound | CAS: 1261728-71-5 Supplier. (n.d.). Penghui.
  • Photophysical properties of quinoline derivatives in CH₃CN. (n.d.).
  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). RSC Advances.
  • This compound. (n.d.). MySkinRecipes.
  • This compound. (n.d.). MySkinRecipes.
  • Quinoline, 7-(difluoromethyl)-1,2,3,4-tetrahydro-6-(1-methyl-1H-pyrazol-4-yl)-. (n.d.). ChemicalBook.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Radiodifluoromethylation of well-functionalized molecules. (2024). Nuclear Medicine and Biology.
  • 7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline. (n.d.). Abovchem.
  • 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. (n.d.). BLDpharm.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.
  • Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges. (2025).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Medicinal Chemistry.
  • The F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024). Chemistry – A European Journal.
  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. (2025). RSC Advances.
  • Custom Quinoline Derivatives Manufacturers, Suppliers. (n.d.). OLED-Display.
  • Application of quinoline derivatives in third-generation photovoltaics. (2021).
  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). Accounts of Chemical Research.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (n.d.). RSC Advances.
  • Electrochemical Difluoromethylation of Electron-Rich Olefins. (2023). Organic Letters.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). Bioorganic & Medicinal Chemistry.
  • Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. (n.d.). PubMed.
  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.).
  • A highly selective fluorescent chemosensor based on a quinoline derivative for zinc ions in pure w
  • Electrochemical Indole Skeletal Editing via Single-Carbon
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • Quinoline-Based Fluorescence Sensors. (n.d.).
  • Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). (n.d.). BenchChem.
  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (2020).
  • Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. (n.d.).
  • Photovoltaic properties of the 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication. (2025).
  • Novel Organic Sensitizers with a Quinoline Unit for Efficient Dye-sensitized Solar Cells. (2025).
  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (n.d.). PubMed Central.
  • Designing new quinoline-based organic photosensitizers for dye-sensitized solar cells (DSSC): a theoretical investigation. (2019). Journal of Molecular Modeling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(trifluoromethyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals dedicated to advancing their work with fluorinated heterocycles. The introduction of a trifluoromethyl (-CF3) group into a quinoline scaffold can dramatically enhance molecular properties such as metabolic stability, lipophilicity, and biological activity, making it a crucial modification in modern medicinal chemistry.

However, the synthesis of specific regioisomers like 7-(trifluoromethyl)quinoline presents unique challenges that can lead to low yields, difficult purifications, and inconsistent results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges effectively.

Core Synthetic Strategies: An Overview

The synthesis of 7-(trifluoromethyl)quinoline is not typically achieved by direct C-H trifluoromethylation of quinoline itself, as this often leads to a mixture of regioisomers that are difficult to separate. Instead, more reliable and higher-yielding syntheses start with a pre-functionalized quinoline at the 7-position, most commonly 7-bromo or 7-iodoquinoline. The core strategy then involves a cross-coupling reaction to introduce the -CF3 group.

Another robust approach involves building the quinoline ring from a trifluoromethylated aniline precursor through classic quinoline syntheses like the Skraup or Doebner-von Miller reaction.

Troubleshooting Guide: From Low Yields to Impure Products

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 7-(trifluoromethyl)quinoline.

Question 1: My cross-coupling reaction from 7-bromoquinoline has a very low yield. What are the likely causes and how can I fix it?

Low yields in trifluoromethylation reactions are a frequent challenge. The root cause often lies in the choice of reagents, catalyst system, or reaction conditions.

Potential Causes & Solutions:

  • Inefficient Trifluoromethylating Reagent: The choice of the -CF3 source is critical.

    • Nucleophilic Sources (e.g., Ruppert-Prakash Reagent, TMSCF3): These require an initiator (like a fluoride source) to generate the active trifluoromethide anion ([CF3]⁻).[1][2] If initiation is poor, the reaction will not proceed.

      • Solution: Ensure your fluoride source (e.g., TBAF, CsF) is anhydrous. Water can quench the reactive intermediates. Consider using other initiators like potassium tert-butoxide (KOtBu) if fluoride proves ineffective.[2]

    • Radical Sources (e.g., Langlois Reagent, CF3SO2Na): These reagents generate a trifluoromethyl radical (•CF3) and require an oxidant (like t-BuOOH or persulfate) and often a metal catalyst (like copper).[3][4][5][6]

      • Solution: The ratio of the Langlois reagent to the oxidant is crucial. An excess of oxidant can lead to undesired side reactions. Start with a 1:1.5 ratio of substrate to CF3SO2Na and optimize from there. Ensure your copper catalyst is from a reliable source and is not oxidized.

    • Electrophilic Sources (e.g., Umemoto's or Togni's Reagents): These reagents deliver a "CF3+" equivalent and are powerful, but can be sensitive to nucleophilic functional groups on the substrate.[7][8][9]

      • Solution: While less common for this specific cross-coupling, if you are using an electrophilic source for a different route, ensure your substrate is free of unprotected nucleophiles (like -OH or -NH2 groups) that could consume the reagent.[10]

  • Inactive Catalyst System: The palladium or copper catalyst and its associated ligands are the heart of the cross-coupling reaction.

    • Solution:

      • Degas Your Reaction: Oxygen can deactivate palladium catalysts. Ensure you thoroughly degas your solvent and reaction mixture by bubbling with argon or nitrogen, or by using freeze-pump-thaw cycles.

      • Ligand Choice: The choice of ligand is critical for stabilizing the metal center and facilitating the catalytic cycle. For trifluoromethylation, electron-rich and bulky phosphine ligands are often effective. Experiment with different ligands to find the optimal one for your system.

      • Catalyst Loading: While it may seem intuitive to add more catalyst, excessively high loadings can sometimes lead to more side products. Start with a standard loading (1-5 mol%) and optimize.

  • Sub-Optimal Reaction Conditions: Temperature and solvent play a significant role.

    • Solution: Trifluoromethylation reactions can be sensitive to temperature. If the yield is low, try incrementally increasing the temperature. However, be aware that higher temperatures can also lead to reagent decomposition or side reactions. The choice of solvent can affect solubility and reaction rates. Aprotic polar solvents like DMF, DMAc, or NMP are common choices.

Troubleshooting Workflow: Low Yield in Cross-Coupling

G start Low Yield Observed reagent Step 1: Verify Reagent Integrity - Is CF3 source active? - Is initiator anhydrous? start->reagent catalyst Step 2: Check Catalyst System - Degas reaction mixture? - Ligand appropriate? - Catalyst loading optimal? reagent->catalyst Reagent OK failure Yield Still Low Consider Alternative Route reagent->failure Reagent Degraded conditions Step 3: Optimize Conditions - Adjust temperature? - Screen solvents? catalyst->conditions Catalyst OK catalyst->failure Catalyst Inactive success Yield Improved conditions->success Optimization Works conditions->failure No Improvement

Caption: A decision-making workflow for troubleshooting low yields.

Question 2: I am seeing significant amounts of a byproduct that I believe is quinoline (hydro-dehalogenation). How can I prevent this?

The formation of the parent quinoline from 7-bromoquinoline is a common side reaction, resulting from the reductive cleavage of the carbon-halogen bond.

Potential Causes & Solutions:

  • Moisture or Protic Impurities: Water or other protic impurities in the reaction mixture can act as a proton source, leading to the hydro-dehalogenation of the starting material or key intermediates in the catalytic cycle.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly. If using a solid base like K2CO3 or Cs2CO3, ensure it is freshly dried before use.

  • Sub-Optimal Ligand or Catalyst: Certain catalyst systems may favor the reductive pathway.

    • Solution: Screen different ligands. A ligand that promotes rapid reductive elimination of the Ar-CF3 product will outcompete the hydro-dehalogenation pathway.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

    • Solution: Monitor the reaction progress closely using TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times.

Question 3: My purification by column chromatography is difficult, and the final product is still impure. What can I do?

Trifluoromethylated compounds can sometimes be challenging to purify due to their unique polarity and volatility.

Potential Causes & Solutions:

  • Co-elution of Impurities: The polarity of your product may be very similar to that of a byproduct or remaining starting material.

    • Solution:

      • Optimize Chromatography: Systematically screen different solvent systems for your column. A shallow gradient elution can often provide better separation than an isocratic one.[11] Consider switching the stationary phase from silica gel to alumina or a reverse-phase C18 silica if polarity issues persist.[11]

      • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing minor impurities. Perform a solvent screen to find a suitable solvent or solvent pair where the product has high solubility at high temperature and low solubility at room temperature or below.

      • Acid-Base Extraction: As quinoline is a basic heterocycle, an acid-base workup can be very effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The 7-(trifluoromethyl)quinoline will move to the aqueous layer as its hydrochloride salt. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na2CO3) and extract your purified product back into an organic solvent.[12]

Table 1: Comparison of Purification Strategies
MethodPrincipleBest ForPotential Issues
Silica Gel Chromatography Separation by polarity.General purpose, separating compounds with different polarities.Co-elution of similar polarity compounds; product degradation on acidic silica.[11]
Recrystallization Differential solubility.Purifying solid compounds from minor impurities.Can be low-yielding; finding a suitable solvent can be difficult.
Acid-Base Extraction Exploits the basicity of the quinoline nitrogen.Removing non-basic impurities.Emulsion formation; not effective for removing other basic impurities.
Preparative HPLC High-resolution separation by polarity.Difficult separations where other methods fail.Expensive, requires specialized equipment, limited by scale.

Frequently Asked Questions (FAQs)

Q: Which trifluoromethylating reagent is the best? A: There is no single "best" reagent; the optimal choice depends on the specific reaction, substrate, and available equipment. The Langlois reagent (CF3SO2Na) is often a good starting point as it is relatively inexpensive, stable, and versatile.[4] For photoredox-catalyzed reactions, CF3I or CF3SO2Cl are commonly used radical precursors.[13][14]

Q: I am considering a photoredox-catalyzed C-H trifluoromethylation of quinoline. Is this a good idea? A: While photoredox catalysis is a powerful modern technique for C-H functionalization, it may not be ideal for synthesizing a specific regioisomer like 7-(trifluoromethyl)quinoline from the parent quinoline.[13][14][15] Radical trifluoromethylation of heterocycles often proceeds with regioselectivity dictated by the electronic properties of the ring, which may not favor the 7-position and could lead to a mixture of products. A route starting from 7-bromoquinoline is generally more reliable for ensuring regiochemical purity.

Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a UV lamp to visualize the spots. A good solvent system will show a clear separation between your starting material, product, and any major byproducts. For more quantitative analysis, taking aliquots from the reaction mixture for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is highly recommended.

Q: My final product looks clean by NMR, but the yield is low. Where could my product have been lost? A: Product loss can occur at multiple stages. Consider the following:

  • Work-up: Did an emulsion form during liquid-liquid extraction, trapping your product?

  • Chromatography: Your product might be highly retained on the silica column. Try flushing the column with a much more polar solvent at the end to see if more product elutes.

  • Volatility: Trifluoromethylated compounds can sometimes be more volatile than their non-fluorinated analogs. Avoid excessive heating or prolonged exposure to high vacuum when removing solvent.

Experimental Protocols

Protocol 1: Copper-Catalyzed Trifluoromethylation of 7-Bromoquinoline using Langlois Reagent

This protocol is a representative procedure based on common methodologies for radical trifluoromethylation.

Materials:

  • 7-Bromoquinoline

  • Sodium trifluoromethanesulfinate (Langlois Reagent, CF3SO2Na)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromoquinoline (1.0 mmol), sodium trifluoromethanesulfinate (2.0 mmol, 2.0 equiv.), and CuI (0.1 mmol, 10 mol%).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous DMF (5 mL) via syringe.

  • Begin vigorous stirring and heat the mixture to 80 °C in an oil bath.

  • Slowly add tert-butyl hydroperoxide (3.0 mmol, 3.0 equiv.) dropwise via syringe over 10 minutes.

  • Continue stirring the reaction at 80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 7-(trifluoromethyl)quinoline.

Reaction Diagram: Langlois Trifluoromethylation

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 7-Bromoquinoline 7-Bromoquinoline 7-(Trifluoromethyl)quinoline 7-(Trifluoromethyl)quinoline CF3SO2Na\n(Langlois Reagent) CF3SO2Na (Langlois Reagent) Cu(I) Catalyst Cu(I) Catalyst TBHP (Oxidant) TBHP (Oxidant) DMF (Solvent) DMF (Solvent) 80 °C 80 °C Argon Atmosphere Argon Atmosphere NaBr NaBr SO2 SO2

Sources

Technical Support Center: Synthesis of 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-(Difluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating the difluoromethyl group onto the quinoline scaffold. The difluoromethyl (-CF₂H) group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3] However, its synthesis presents unique challenges.

This guide provides in-depth, field-proven insights into potential experimental hurdles, presented in a question-and-answer format to directly address the issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging?

A1: The synthesis of this compound presents a convergence of challenges inherent to both quinoline chemistry and difluoromethylation reactions. Classical quinoline syntheses like the Skraup or Doebner-von Miller reactions often require harsh acidic conditions and high temperatures, which can be incompatible with the difluoromethyl group or its precursors.[4][5] Furthermore, direct C-H difluoromethylation of the quinoline ring is complicated by regioselectivity issues. The electron-deficient nature of the pyridine ring in quinoline typically directs radical or nucleophilic attack to the C-2 and C-4 positions.[6][7] Achieving selective functionalization at the C-7 position on the benzene ring often requires a multi-step approach starting with a pre-functionalized aniline.

Q2: What are the primary synthetic strategies for introducing the -CF₂H group onto a quinoline scaffold?

A2: There are three main strategies for synthesizing difluoromethylated compounds:

  • Electrophilic Difluoromethylation: This involves reagents that deliver a "CF₂H⁺" equivalent to a nucleophilic substrate.[1]

  • Nucleophilic Difluoromethylation: This strategy uses reagents that act as a "CF₂H⁻" source, reacting with electrophilic sites.[1][8] The instability of the difluoromethyl anion can be a limitation, requiring careful control of reaction conditions.[1]

  • Radical Difluoromethylation: This is a common and powerful method that generates a ·CF₂H radical, which can then be used in C-H functionalization.[1][9] This is often achieved through photoredox catalysis or thermal decomposition of radical precursors.[1]

For this compound, a common approach involves building the quinoline ring from an already difluoromethylated aniline precursor.

Q3: I'm considering a direct C-H difluoromethylation approach on quinoline. Is this feasible for the 7-position?

A3: Direct C-H difluoromethylation on an unsubstituted quinoline ring is unlikely to be selective for the 7-position. Most documented methods for direct difluoromethylation of quinoline report preferential functionalization at the C-2 and C-4 positions.[6][7] Achieving C-7 selectivity would likely require a directing group on the quinoline scaffold, which adds complexity to the synthesis. A more reliable strategy is to start with a precursor where the difluoromethyl group is already in the desired position, such as 3-amino-4-(difluoromethyl)aniline, and then construct the quinoline ring.

Troubleshooting Guide: Skraup Synthesis of this compound

A common and powerful method for quinoline synthesis is the Skraup reaction.[4][10] A plausible route to this compound is via the Skraup synthesis using 3-(difluoromethyl)aniline as the starting material. This section addresses potential issues in this specific transformation.

Workflow for Skraup Synthesis

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup cluster_3 Purification A Charge reactor with 3-(difluoromethyl)aniline, glycerol, and a moderator (e.g., FeSO₄) B Begin vigorous stirring and cooling A->B C Slowly add concentrated sulfuric acid B->C D Heat the reaction mixture cautiously C->D E Cool, dilute with water, and neutralize D->E F Extract product with organic solvent E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: General workflow for the Skraup synthesis of this compound.

Problem 1: The reaction is extremely exothermic and difficult to control, leading to charring and low yield.

  • Probable Cause: The Skraup synthesis is notoriously exothermic.[10] The strong oxidizing conditions and dehydration of glycerol by concentrated sulfuric acid generate a significant amount of heat. The difluoromethyl group itself is generally stable, but the aniline precursor may decompose under uncontrolled, high-temperature conditions.

  • Solution:

    • Use a Moderating Agent: The use of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is critical to temper the reaction's vigor.[10]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid very slowly, portion-wise, through an addition funnel. Ensure the reactor is equipped with efficient overhead stirring and an external cooling bath (e.g., an ice-water bath) to dissipate heat effectively.

    • Scale Considerations: Be extremely cautious when scaling up. The surface-area-to-volume ratio decreases, making heat dissipation more challenging. A pilot run at a small scale is highly recommended.

Problem 2: The final product yield is very low, with a significant amount of tarry byproducts.

  • Probable Cause: Tar formation is a classic issue in Skraup syntheses, arising from the polymerization of intermediates under harsh acidic and oxidative conditions.[10] Low yields can also result from incomplete reaction or decomposition of the starting material or product.

  • Solution:

    • Optimize Oxidizing Agent: While the reaction of aniline with glycerol and sulfuric acid can generate its own oxidant in situ, sometimes an additional, milder oxidizing agent is used. Consider alternatives to nitrobenzene (a traditional but toxic choice) if the reaction is not proceeding cleanly.

    • Reaction Temperature and Time: Carefully control the heating profile. A rapid temperature increase can promote side reactions. A slower, more controlled heating ramp to the target temperature (typically 120-160 °C) followed by a carefully monitored reaction time can improve yields.

    • Purification Strategy: Tar removal is crucial. After neutralization, perform a steam distillation if the product is volatile enough. Alternatively, after extraction, treat the crude organic layer with activated carbon. Purification via column chromatography on silica gel is often necessary, but the tar can be problematic. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing polarity (e.g., with ethyl acetate), is typically required.

Problem 3: NMR analysis shows a mixture of isomers instead of the desired this compound.

  • Probable Cause: While the Skraup reaction with a meta-substituted aniline like 3-(difluoromethyl)aniline is expected to primarily yield the 7-substituted quinoline, the formation of the 5-substituted isomer is possible. The cyclization step can occur at either of the two positions ortho to the amino group.

  • Solution:

    • Verify Starting Material Purity: Ensure the 3-(difluoromethyl)aniline is pure and free of other isomers.

    • Re-evaluate Reaction Conditions: While difficult to control, subtle changes in acid concentration or temperature might influence the isomeric ratio. However, this is often an inherent challenge of the reaction.

    • Chromatographic Separation: The 5- and 7-isomers will likely have different polarities and can often be separated by careful column chromatography. Monitor fractions closely by TLC or LC-MS.

Parameter Recommendation for 7-(CF₂H)-Quinoline Synthesis Rationale
Starting Material 3-(Difluoromethyl)anilineDirects the CF₂H group to the 7- (or 5-) position of the quinoline ring.
Dehydrating Agent Concentrated Sulfuric AcidStandard reagent for the Skraup reaction; acts as both catalyst and dehydrating agent.
Hydrogen Acceptor Glycerol (forms acrolein in situ)The traditional α,β-unsaturated carbonyl precursor for this reaction.
Moderator Ferrous Sulfate (FeSO₄)Controls the highly exothermic nature of the reaction, preventing runaway conditions and tar formation.[10]
Temperature 120 - 160 °C (cautious heating)Balances reaction rate with the prevention of thermal decomposition.
Purification Column Chromatography (Silica Gel)Necessary to separate the desired product from tarry byproducts and potential isomers.[11]

Troubleshooting Guide: Purification Challenges

Problem: My column chromatography purification is ineffective. The product co-elutes with impurities, or I see significant streaking on the column.

  • Probable Cause: Quinolines are basic nitrogen heterocycles. The lone pair on the nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to poor peak shape, tailing, and sometimes irreversible adsorption.

  • Solution:

    • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in the mobile phase will "deactivate" the silica gel by neutralizing the acidic sites. This leads to much sharper peaks and better separation.

    • Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with your product, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds.

    • Salt Formation and Liberation: An alternative purification method involves precipitating the quinoline as a salt (e.g., hydrochloride or picrate), filtering and washing the salt to remove non-basic impurities, and then liberating the free base by treatment with a base like NaOH before a final extraction and distillation.[11]

Decision Tree for Purification

start Crude Product Obtained q1 Is column chromatography on silica showing tailing? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No action1 Add 1% NEt₃ to eluent a1_yes->action1 end_success Pure Product a1_no->end_success q2 Is separation improved? action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->end_success action2 Switch to neutral or basic alumina column a2_no->action2 action2->end_success end_alt Consider salt precipitation/ recrystallization action2->end_alt

Caption: Troubleshooting flowchart for the purification of basic quinoline products.

By anticipating these common challenges and applying the systematic troubleshooting steps outlined in this guide, researchers can significantly improve the success rate, yield, and purity in the synthesis of this compound.

References
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. ResearchGate. [Link]

  • Vietnam Journal of Science, Technology and Engineering. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. [Link]

  • QMRO. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. [Link]

  • Savoie, J., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

  • Gervais, C., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. [Link]

  • MDPI. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • National Institutes of Health. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • LookChem. (n.d.). Purification of Quinoline. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • National Institutes of Health. (n.d.). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. PMC. [Link]

  • National Institutes of Health. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. [Link]

  • PubMed. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives Against MCF-7 Cells. [Link]

Sources

Technical Support Center: Purification of 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-(Difluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate.[1][2]

Introduction

This compound is a key building block in medicinal chemistry and materials science.[2] The introduction of the difluoromethyl group can significantly enhance the biological activity and physicochemical properties of target molecules.[1] However, synthetic routes to this compound can yield a variety of byproducts, making efficient purification a critical step to ensure the quality and reliability of downstream applications. This guide provides practical, field-proven insights into overcoming common purification hurdles.

Common Synthetic Pathways & Potential Byproducts

The synthesis of quinoline derivatives often involves classic named reactions such as the Skraup, Doebner-von Miller, or Friedländer synthesis.[3][4][5] These reactions, while effective, can generate a range of impurities including:

  • Regioisomers: Particularly in syntheses involving unsymmetrical starting materials, the formation of isomeric quinolines is a common challenge.[6]

  • Starting Material Residue: Incomplete reactions can leave unreacted anilines, aldehydes, or ketones in the crude product mixture.[6]

  • Polymerization Products: Acid-catalyzed conditions, especially in reactions like the Doebner-von Miller synthesis, can lead to the formation of polymeric tars.[6]

  • Over-oxidation or Incomplete Oxidation Products: In reactions requiring an oxidizing agent, such as the Skraup synthesis, improper control can result in undesired oxidation states of the quinoline ring or side chains.[6]

  • Side-Reaction Products: Self-condensation of carbonyl compounds (aldol reactions) or thermal decomposition at high temperatures can introduce additional impurities.[6]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude reaction mixture is a dark, tarry substance. How can I effectively isolate the product?

A1: The formation of tarry byproducts is a frequent issue in quinoline synthesis, often due to polymerization or degradation under harsh reaction conditions.[6][7]

Initial Workup Strategy:

  • Acid-Base Extraction: After neutralizing the reaction mixture (e.g., with a saturated sodium bicarbonate solution), perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane.[6] This will separate the basic quinoline product from acidic and neutral impurities.

  • Solvent Trituration: If the crude product is a solid, washing it with a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective initial purification step.

Expert Insight: For particularly stubborn tars, consider steam distillation if your product is volatile. This can be a surprisingly effective method for separating the desired quinoline from non-volatile polymeric material.[6]

Q2: I'm having difficulty separating this compound from a regioisomeric byproduct using column chromatography. What should I do?

A2: The separation of regioisomers is a common challenge due to their similar polarities. Success hinges on optimizing your chromatographic conditions.

Troubleshooting Steps:

  • Thin-Layer Chromatography (TLC) Optimization: Before attempting a column, systematically screen various solvent systems on TLC plates. A good starting point for quinoline derivatives is a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate).[8][9]

  • Solvent System Modification: If a simple binary system doesn't provide adequate separation, consider adding a small amount of a third solvent. For example, adding a small percentage of triethylamine can help reduce tailing of basic compounds on silica gel. Conversely, a small amount of acetic acid can be useful for acidic impurities.

  • Choice of Stationary Phase: While silica gel is the most common stationary phase, consider using alumina for basic compounds like quinolines, as it can sometimes offer different selectivity.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, reverse-phase HPLC can provide the necessary resolution.[10]

Parameter Recommendation for Isomer Separation Rationale
Stationary Phase Silica Gel (100-200 mesh) or AluminaStandard and effective for many quinoline derivatives.[9]
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity and gradually increase the ethyl acetate concentration.
TLC Rf Target ~0.2-0.3 for the desired productProvides a good starting point for column elution.[8]
Additive 0.1-1% TriethylamineMinimizes peak tailing for basic compounds.
Q3: My purified this compound is an oil, but I need a solid for subsequent reactions. How can I induce crystallization?

A3: Obtaining a solid product is often crucial for ease of handling and accurate weighing. If your purified product is an oil, consider the following crystallization techniques.

Recommended Crystallization Methods:

  • Slow Evaporation: Dissolve the oily product in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether) and allow the solvent to evaporate slowly in a loosely covered vial.[11]

  • Anti-Solvent Crystallization: Dissolve the product in a good solvent, and then slowly add a solvent in which the product is insoluble (an "anti-solvent"), such as hexane or pentane, until the solution becomes cloudy.[11] Allow the solution to stand, and crystals may form.

  • Scratching: Use a glass rod to scratch the inside of the flask or beaker below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Expert Tip: Seeding the solution with a tiny crystal of the desired compound, if available, can significantly promote crystallization.

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques is essential to confirm the purity and identity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure and identifying the presence of fluorinated impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by separating the main product from any remaining impurities.[10]

Experimental Protocols

Protocol 1: General Column Chromatography Purification

This protocol provides a general workflow for purifying quinoline derivatives.[8][12]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing. Add a thin layer of sand on top of the silica gel.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully add it to the top of the column.[8]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity.

  • Fraction Collection & Analysis: Collect fractions of a consistent volume and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid quinoline derivative by recrystallization.[13]

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Crude_Purified Crude Product Workup->Crude_Purified Column Column Chromatography Crude_Purified->Column Recrystallization Recrystallization Column->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: A typical purification workflow for this compound.

Troubleshooting Logic Diagram

Caption: A logic diagram for troubleshooting common purification issues.

References

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
  • Tianqing, Z. (2014).
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • RA College. (2023).
  • Ali, A., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ito, Y., et al. (2007). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Peng, Y., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Ishida, R., & Sato, K. (2005).
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023).

Sources

Technical Support Center: Optimization of Reaction Conditions for 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-(difluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The difluoromethyl group is a valuable moiety in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1][2] This guide will equip you with the necessary knowledge to optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and versatile method for synthesizing this compound is through the cross-coupling of a 7-haloquinoline (such as 7-bromo- or 7-iodoquinoline) with a suitable difluoromethylating agent. Palladium- and copper-catalyzed reactions are the most common approaches.[3][4][5] Radical difluoromethylation of the quinoline core is also a possible, though sometimes less regioselective, route.[6][7]

Q2: Which difluoromethylating agent is recommended?

A2: A variety of difluoromethylating agents can be employed. (Difluoromethyl)trimethylsilane (TMSCF₂H) is a popular choice for palladium-catalyzed reactions due to its relatively good stability and commercial availability.[5] Other options include difluoromethyl sulfones and sulfonium salts, which can serve as sources of the difluoromethyl radical.[2] The choice of reagent will often depend on the specific catalytic system and reaction conditions you plan to use.

Q3: Why is the choice of catalyst and ligand so critical in cross-coupling reactions for this synthesis?

A3: The catalyst and ligand system is the heart of the cross-coupling reaction and dictates its success. The palladium or copper center is where the catalytic cycle takes place, involving oxidative addition, transmetalation, and reductive elimination. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), modulates the electronic properties and steric environment of the metal center. An optimal ligand stabilizes the catalyst, promotes the desired reaction steps, and prevents side reactions, leading to higher yields and purity. For instance, sterically hindered and electron-rich phosphine ligands like BrettPhos have shown success in the palladium-catalyzed difluoromethylation of aryl halides.[5][8]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material (7-haloquinoline) and the formation of the product. Staining with a UV lamp will often show the disappearance of the starting material spot and the appearance of a new, product spot. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the conversion rate and identify any major byproducts.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Organofluorine compounds and their reagents should be handled with care in a well-ventilated fume hood. Many of the solvents used, such as toluene and dioxane, are flammable and have associated health risks. The use of high-pressure glassware may be necessary for reactions involving gaseous reagents like chlorodifluoromethane. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via a palladium-catalyzed cross-coupling approach.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation. 3. Poor Quality Reagents: Impurities in the 7-haloquinoline, difluoromethylating agent, or solvent can poison the catalyst. 4. Suboptimal Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.1. Catalyst Activation: If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 2. Ligand Screening: Screen a variety of phosphine ligands with different steric and electronic properties (e.g., XPhos, SPhos, BrettPhos). 3. Reagent Purification: Ensure the 7-haloquinoline is pure. Use freshly distilled, anhydrous solvents. 4. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress.
Formation of Significant Byproducts 1. Homocoupling: The 7-haloquinoline may be undergoing homocoupling to form a biquinoline species. 2. Protodehalogenation: The starting material may be losing its halogen atom, resulting in quinoline. 3. Ligand Degradation: The phosphine ligand can be oxidized or otherwise degraded under the reaction conditions.1. Adjust Catalyst/Ligand Ratio: A higher ligand-to-metal ratio can sometimes suppress homocoupling. 2. Use a Scavenger: The addition of a radical scavenger can sometimes mitigate side reactions if a radical pathway is suspected. 3. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the ligand and catalyst.
Inconsistent Yields 1. Sensitivity to Air and Moisture: The catalyst and/or reagents may be sensitive to trace amounts of air and moisture, leading to variable catalyst activity. 2. Inefficient Stirring: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and inconsistent results.1. Rigorous Inert Techniques: Use Schlenk techniques or a glovebox to set up the reaction. Use freshly dried and degassed solvents. 2. Efficient Mixing: Ensure vigorous stirring, especially if the base or other reagents are not fully soluble.
Difficult Purification 1. Co-elution of Product and Starting Material: The product and starting material may have similar polarities, making chromatographic separation challenging. 2. Contamination with Ligand-derived Impurities: Oxidized phosphine ligand or other ligand-related byproducts can be difficult to remove.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Aqueous Wash: An acidic wash (e.g., 1M HCl) can help remove basic impurities, while a basic wash (e.g., sat. NaHCO₃) can remove acidic impurities.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Difluoromethylation of 7-Bromoquinoline

This protocol is a representative procedure based on common palladium-catalyzed cross-coupling reactions.[3][4][5] Optimization of specific parameters may be required.

Materials:

  • 7-Bromoquinoline

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Potassium fluoride (KF)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromoquinoline (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and BrettPhos (0.10 mmol, 10 mol%).

  • Add potassium fluoride (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add (difluoromethyl)trimethylsilane (1.5 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizing Reaction Optimization

The relationship between key reaction parameters can be visualized to better understand their impact on the reaction outcome.

TroubleshootingFlowchart start Low Yield or No Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes screen_ligands Screen Ligands check_catalyst->screen_ligands No check_reagents Are reagents pure? check_conditions->check_reagents Yes optimize_temp Optimize Temperature check_conditions->optimize_temp No purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_temp->success screen_ligands->success purify_reagents->success

Caption: A systematic approach to troubleshooting low reaction yields.

By following this logical flow, researchers can systematically diagnose and resolve common issues encountered during the synthesis of this compound.

References

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

  • Strategies for the synthesis of 4‐ difluoroalkylated quinoline derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Request PDF on ResearchGate. (n.d.). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved January 19, 2026, from [Link]

  • Difluoromethylation of Heterocycles via a Radical Process. (2022). Organic Chemistry Frontiers. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). Molecules. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved January 19, 2026, from [Link]

  • Enantioconvergent Copper-Catalysed Difluoromethylation of Alkyl Halides. (2024). Europe PMC. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules. [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals. Retrieved January 19, 2026, from [Link]

  • Enantioconvergent copper-catalysed difluoromethylation of alkyl halides. (2024). PubMed. [Link]

  • Enantioconvergent Copper-Catalysed Difluoromethylation of Alkyl Halides. (2024). PubMed. [Link]

  • Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene. (2021). Journal of the American Chemical Society. [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Quinoline Series: Synthesis. (2019). Open Lab Notebooks. [Link]

  • Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. (2018). Chemistry – A European Journal. [Link]

  • (PDF) Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. (2025). ResearchGate. [Link]

  • Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. (2017). Chemical Science. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews. [Link]

  • (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. [Link]

  • Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. (2017). Chemical Science. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2020). Nature Protocols. [Link]

  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (2025). ChemRxiv. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]

  • Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. (2019). The Journal of Organic Chemistry. [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. (2022). Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 7-(Difluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of this synthesis, minimize side reactions, and maximize your yield and purity.

The difluoromethyl group (-CF2H) is a crucial motif in modern medicinal chemistry. It serves as a lipophilic hydrogen-bond donor and is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups.[1] Its incorporation into a privileged scaffold like quinoline can significantly enhance metabolic stability, membrane permeability, and binding affinity, making this compound a valuable building block for next-generation therapeutics.[2] However, its synthesis is not without challenges, often plagued by issues of regioselectivity, harsh reaction conditions leading to byproducts, and difficulties in purification. This guide provides the expertise to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the principal challenges and common side reactions in synthesizing this compound?

A1: The synthesis typically involves two major stages, each with its own challenges: formation of the quinoline core and introduction of the difluoromethyl group. The primary side reactions include:

  • Regioisomer Formation: When using substituted anilines or ketones in classical quinoline syntheses like the Combes or Friedländer, incorrect cyclization can lead to undesired isomers (e.g., the 5-substituted isomer instead of the 7-substituted).[3] Similarly, direct C-H difluoromethylation of quinoline can yield a mixture of isomers.

  • Polymerization and Tar Formation: Acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis are notoriously exothermic and can lead to the polymerization of carbonyl substrates or the formation of intractable tar, significantly reducing yield and complicating purification.[3]

  • Incomplete Reactions: Failure to drive the reaction to completion results in residual starting materials, which can be difficult to separate from the final product due to similar polarities.[3]

  • Products from Self-Condensation: In base-catalyzed syntheses like the Friedländer, self-condensation of ketone starting materials (e.g., aldol condensation) is a common competitive side reaction.[4]

Q2: What are the main strategies for introducing the -CF2H group, and how do they differ?

A2: There are three primary methodologies for difluoromethylation, and the choice depends heavily on the substrate and desired reaction conditions.[2]

  • Radical Difluoromethylation: This is a powerful method for direct C-H functionalization. It involves the generation of a •CF2H radical, often through photoredox catalysis, which then attacks the aromatic ring. While effective for late-stage functionalization, it can sometimes suffer from a lack of regioselectivity.[5][6]

  • Nucleophilic Difluoromethylation: This approach uses a "CF2H-" equivalent, typically generated from reagents like TMSCF2H (trimethyl(difluoromethyl)silane) in the presence of a base. It is effective for addition to carbonyls or substitution reactions but requires careful control of anhydrous conditions.[2]

  • Electrophilic Difluoromethylation: This method employs reagents that deliver a "CF2H+" equivalent or, more commonly, generate difluorocarbene (:CF2) in situ. These reagents react with nucleophilic sites on the substrate.[2]

Q3: Why is my Skraup (or Doebner-von Miller) synthesis for the quinoline ring so violent and producing so much tar?

A3: The Skraup reaction is famously exothermic and can become uncontrollable.[3] This is due to the highly acidic conditions (concentrated sulfuric acid) and the dehydration of glycerol to acrolein, which then undergoes a vigorous Michael addition with the aniline. To control this, the use of a milder oxidizing agent (e.g., arsenic acid instead of nitrobenzene) and the inclusion of a moderator like ferrous sulfate are critical.[3] For tar formation, consider alternative, milder syntheses or modern variations using microwave irradiation to reduce reaction time and temperature.[3]

Q4: Can I introduce the difluoromethyl group first and then build the quinoline ring?

A4: Yes, this is a common and effective strategy. Starting with a difluoromethyl-substituted aniline (e.g., 3-(difluoromethyl)aniline) can provide better control over the final product's regiochemistry. However, you must consider how the strongly electron-withdrawing -CF2H group will affect the nucleophilicity of the aniline and the subsequent cyclization step in reactions like the Skraup or Combes synthesis. The reaction conditions may need to be optimized accordingly.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield of the Target this compound

Possible Cause A: Poor Regioselectivity during Quinoline Ring Formation If you are using a substituted aniline in a Combes or Friedländer synthesis, the initial condensation can occur at two different sites, leading to a mixture of regioisomers. The electronic and steric properties of your substituents heavily influence this outcome.[4]

Solution:

  • Modify Substituents: Increasing the steric bulk on one side of your β-diketone or β-ketoester can physically block the undesired reaction pathway.[4]

  • Change Catalyst System: The choice of acid catalyst can alter the product ratio. Experiment with polyphosphoric acid (PPA) or Lewis acids instead of sulfuric acid to find optimal selectivity.[4]

Possible Cause B: Lack of Selectivity in Direct C-H Difluoromethylation Radical difluoromethylation on an unsubstituted quinoline ring can produce a mixture of C-2, C-3, C-4, and other isomers, with the C-3 position being particularly challenging to functionalize directly.

Solution:

  • Install a Directing Group: Temporarily install a directing group on the quinoline ring to guide the difluoromethylation to the desired position.

  • Optimize Catalysis: Screen different photoredox catalysts (e.g., Ir(ppy)3, Ru(bpy)3Cl2) and solvents, as these can influence the regiochemical outcome of the radical addition.[2]

Problem 2: Significant Formation of Tarry, Insoluble Byproducts

Possible Cause: Harsh Reaction Conditions and Polymerization This is a classic issue in strong acid-catalyzed syntheses like the Skraup, Conrad-Limpach, or Doebner-von Miller reactions, where high temperatures and potent acids promote degradation and polymerization of reactants.[3][7]

Solution:

  • Switch to Milder Conditions: Replace strong acids with milder catalysts such as p-toluenesulfonic acid or iodine.[3]

  • Employ Microwave Synthesis: Using a microwave reactor can dramatically shorten reaction times from hours to minutes, minimizing the time for byproduct formation.[3]

  • Control the Exotherm: For Skraup-type reactions, ensure slow, controlled addition of sulfuric acid and use a moderator like FeSO4 to temper the reaction's vigor.[3]

Problem 3: Purification is Difficult Due to Stubborn Impurities

Possible Cause A: Residual Starting Materials Incomplete reactions leave behind unreacted anilines or carbonyl compounds that may have similar chromatographic behavior to your product.

Solution:

  • Drive the Reaction to Completion: Increase reaction time or temperature moderately. Using a slight excess (1.1-1.2 equivalents) of one of the reactants (typically the less expensive one) can help consume the other completely.[3]

  • Acid/Base Wash: During workup, perform a liquid-liquid extraction with dilute acid (to remove basic starting materials like aniline) or dilute base (to remove acidic starting materials or byproducts) to simplify the crude mixture before chromatography.[3]

Possible Cause B: Formation of Hard-to-Separate Isomers Regioisomers often have very similar polarities, making them challenging to separate by standard column chromatography.

Solution:

  • Optimize Chromatography: Screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and consider using a high-performance chromatography system.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique for isolating a single, pure isomer.

  • Revisit the Synthesis: The most effective solution is often to prevent the formation of the isomer in the first place by optimizing the reaction as described in Problem 1.

Data & Methodologies
Table 1: Comparative Overview of Difluoromethylation Strategies
Method TypeCommon ReagentsMechanismAdvantagesCommon Side Reactions & Challenges
Radical BrCF₂H, PDFA, Zn(SO₂CF₂H)₂ with a photoredox catalyst (e.g., Ir(ppy)₃)Generation of •CF₂H radical via Single Electron Transfer (SET), followed by addition to the arene.[5]High functional group tolerance; suitable for late-stage functionalization.[8]Potential for low regioselectivity; requires specialized photochemical equipment.
Nucleophilic TMSCF₂H with a base (e.g., CsF, KOtBu)In-situ generation of a "CF₂H⁻" anion equivalent.[2]High regioselectivity for substitution or addition reactions.Highly sensitive to moisture and air; requires strictly anhydrous conditions.
Electrophilic Hu's Reagent (PhSO₂CF₂Cl), Hypervalent Iodine ReagentsGeneration of difluorocarbene (:CF₂) or SN2-type displacement.[2]Effective for difluoromethylating nucleophiles like phenols, thiols, and enolates.[2]Limited to nucleophilic substrates; reagents can be expensive or complex to prepare.
Diagram 1: Troubleshooting Workflow for Low Product Yield

G start Problem: Low Yield of This compound check_purity Is the crude mixture clean (>80% desired product)? start->check_purity cause_incomplete Cause: Incomplete Reaction check_purity->cause_incomplete No cause_side_reactions Cause: Significant Side Reactions check_purity->cause_side_reactions Yes sol_incomplete Solution: • Increase reaction time/temp • Use slight excess of a reactant • Check catalyst activity cause_incomplete->sol_incomplete check_byproducts What is the nature of the major byproduct(s)? cause_side_reactions->check_byproducts byproduct_isomer Regioisomer check_byproducts->byproduct_isomer Isomer byproduct_tar Tar / Polymer check_byproducts->byproduct_tar Tar byproduct_other Other Impurity check_byproducts->byproduct_other Other sol_isomer Solution: • Modify steric/electronic  properties of reactants • Screen different catalysts  and solvents byproduct_isomer->sol_isomer sol_tar Solution: • Use milder conditions (acid/temp) • Add a reaction moderator • Consider microwave synthesis byproduct_tar->sol_tar sol_other Consult specific troubleshooting guides for the reaction type. byproduct_other->sol_other

Caption: A workflow for diagnosing and solving low-yield issues.

Recommended Protocol: Combes Synthesis of this compound

This protocol describes a robust method starting from 3-(difluoromethyl)aniline, which provides excellent regiochemical control.

Step 1: Formation of the β-Anilino Acrylate Intermediate

  • To a round-bottom flask charged with a magnetic stir bar, add 3-(difluoromethyl)aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) as a catalyst.

  • Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC until the aniline starting material is consumed. Water will be generated during this step.

  • Upon completion, allow the mixture to cool to room temperature. The crude intermediate can often be used directly in the next step without purification.

Step 2: Cyclization to 7-(Difluoromethyl)-2,4-dimethylquinoline

  • Carefully add the crude intermediate from Step 1 to pre-heated (250 °C) Dowtherm A or another suitable high-boiling solvent in a flask equipped with a condenser. Caution: This step is performed at high temperature and must be done in a well-ventilated fume hood with appropriate safety precautions.

  • Maintain the temperature for 30-60 minutes. The cyclization is typically rapid. Monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a solvent like hexanes to precipitate the product.[3]

Step 3: Work-up and Purification

  • Filter the precipitated solid and wash with cold hexanes.

  • Dissolve the crude solid in dichloromethane or ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.[3]

Diagram 2: Competing Pathways in Quinoline Synthesis

G cluster_0 Desired Pathway: Friedländer Synthesis cluster_1 Side Reaction: Aldol Self-Condensation A 2-Aminobenzaldehyde D Addition Intermediate A->D B Ketone (R-CO-CH₃) C Enolate of Ketone B->C Base F Ketone (R-CO-CH₃) C->D G Enolate of Ketone E Desired Quinoline Product D->E Cyclization & Dehydration F->G Base H Aldol Adduct F->H G->H I Aldol Condensation Product (Undesired Byproduct) H->I Dehydration

Caption: Desired cyclization vs. undesired ketone self-condensation.

References
  • BenchChem Technical Support. (2025).
  • ResearchGate. (n.d.). A general and simplified mechanism for the C–H ¹⁸F-difluoromethylation....
  • Cognibrain. (n.d.).
  • BenchChem Technical Support. (n.d.).
  • Al-Zoubi, W. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 27(15), 4998. [Link]

  • Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of Heterocycles via a Radical Process. Organic Chemistry Frontiers. [Link]

  • Patel, R. V., et al. (2020). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 36(4). [Link]

  • BenchChem Technical Support. (2025). Minimizing impurities in the final product of quinoline synthesis. BenchChem.
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

Sources

troubleshooting 7-(Difluoromethyl)quinoline instability issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 7-(Difluoromethyl)quinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile fluorinated intermediate in their experimental workflows. The introduction of the difluoromethyl (CF₂H) group onto the quinoline scaffold imparts unique physicochemical properties, enhancing metabolic stability and acting as a lipophilic hydrogen bond donor.[1][2][3] However, this functional group can also introduce specific instability liabilities.

This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the storage, handling, and reaction of this compound. Our goal is to equip you with the foundational knowledge to diagnose and resolve instability issues, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage and Handling

Question 1: I observed a color change in my sample of this compound, from colorless/pale yellow to brown, after storing it on the lab bench for a few weeks. What is happening and is the material still usable?

Answer: This is a common observation and typically indicates degradation, likely due to a combination of light and air exposure. The quinoline nucleus is known to be sensitive to light, and aged samples can darken over time.[4] While slight discoloration may not significantly impact purity for some robust downstream reactions, a noticeable change to brown suggests the formation of chromophoric impurities and a potential decrease in the active concentration of your starting material.

Root Cause Analysis:

  • Photodegradation: Fluoroquinolones are well-documented to undergo photodegradation upon exposure to UV and even ambient light.[5][6][7][8] The primary pathways often involve defluorination, hydroxylation, and oxidative cleavage of the heterocyclic rings.[6][9]

  • Oxidation: While the pyridine ring of quinoline is relatively resistant to oxidation, the benzene ring can be more susceptible.[9] Trace metal impurities can catalyze the oxidation of the quinoline ring in the presence of atmospheric oxygen.

Troubleshooting and Prevention:

  • Confirm Purity: Before use, re-analyze the discolored material by HPLC with a photodiode array (PDA) detector and ¹H/¹⁹F NMR to quantify the purity and identify any major degradants. Compare this to the certificate of analysis of the fresh material.

  • Proper Storage: Always store this compound in an amber vial to protect it from light. For long-term storage, purge the vial with an inert gas (Argon or Nitrogen) and store it in a cool, dark, and dry place, preferably in a refrigerator at 2-8°C.

  • Purification: If significant degradation has occurred, the material can often be repurified by flash column chromatography on silica gel.

Section 2: Reaction and Stability in Solution

Question 2: My reaction yield is consistently low when using this compound in a reaction run under basic conditions (e.g., NaOH, K₂CO₃ in aqueous methanol). I suspect the starting material is degrading. How can I confirm this and what can I do?

Answer: Your suspicion is likely correct. The difluoromethyl group attached to an aromatic ring can be susceptible to hydrolysis under both strong acidic and basic conditions, although basic conditions are often more problematic. This hydrolysis can convert the -CF₂H group into a formyl (-CHO) and subsequently a carboxylate (-COO⁻) group, leading to the formation of 7-formylquinoline or 7-carboxyquinoline as byproducts.

Causality - The Hydrolysis Pathway: The C-F bonds in the difluoromethyl group are polarized, and the carbon atom is electrophilic. Under basic conditions, hydroxide ions can attack this carbon. The electron-withdrawing nature of the quinoline ring can further facilitate this nucleophilic attack. While direct evidence for this compound is not extensively published, the hydrolysis of similar Ar-CF₂H compounds is a known degradation pathway.

Diagram: Proposed Hydrolytic Degradation Pathway

G cluster_main Troubleshooting Hydrolytic Instability cluster_solutions Solutions Start Low Yield in Basic/Acidic Rxn Check_SM Is Starting Material Degrading? Start->Check_SM Run_Control Run Control Experiment: Stir SM in Rxn conditions (no other reagents) Check_SM->Run_Control Monitor_TLC_HPLC Monitor by TLC/LC-MS for new spots/peaks Run_Control->Monitor_TLC_HPLC Degradation_Confirmed Degradation Confirmed Monitor_TLC_HPLC->Degradation_Confirmed No_Degradation No Degradation (Troubleshoot other rxn params) Monitor_TLC_HPLC->No_Degradation [No Change] Change_Base Use Weaker/Non-Nucleophilic Base (e.g., Cs₂CO₃, DBU, DIPEA) Degradation_Confirmed->Change_Base Anhydrous Use Anhydrous Conditions Degradation_Confirmed->Anhydrous Lower_Temp Lower Reaction Temperature Degradation_Confirmed->Lower_Temp Protect_Group Consider N-Oxide Formation (if compatible) Degradation_Confirmed->Protect_Group

Sources

resolving poor solubility of 7-(Difluoromethyl)quinoline in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 7-(Difluoromethyl)quinoline. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. The unique structure of this compound, featuring a basic quinoline core and a lipophilic difluoromethyl group, presents specific solubility behaviors that can be challenging to navigate.

This guide provides a structured, first-principles approach to understanding and overcoming these issues. We will move from foundational knowledge and frequently asked questions to advanced troubleshooting workflows and detailed experimental protocols. Our goal is to empower you to not only solve your immediate solubility problems but also to rationally design your experimental conditions for future success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of this compound.

Question 1: What are the primary reasons for the poor solubility of this compound?

Answer: The solubility of this compound is governed by two competing structural features:

  • The Quinoline Core: The nitrogen atom in the quinoline ring is weakly basic (estimated pKa of the conjugate acid is ~4.5-5.0). This allows for protonation in acidic conditions, forming a more soluble salt. In neutral or basic media, it exists as the free base, which is less polar and thus less soluble in aqueous solutions.

  • The Difluoromethyl (-CHF₂) Group: This substituent significantly increases the molecule's lipophilicity (hydrophobicity). The C-F bonds are highly polarized, but the overall symmetrical nature of the group and the presence of fluorine atoms contribute to a higher logP value, favoring dissolution in non-polar organic solvents over aqueous media.

The poor solubility you are likely observing, especially in aqueous buffers, is a direct result of the high lipophilicity imparted by the -CHF₂ group overwhelming the limited polarity of the quinoline free base.

Question 2: I dissolved my compound in DMSO for a biological assay, but it precipitated when I added it to my aqueous buffer. What happened?

Answer: This is a classic case of a compound "crashing out" of solution and is the most common issue encountered. Your stock solution in 100% DMSO is highly concentrated, but when this stock is diluted into an aqueous medium (e.g., cell culture media, PBS), the solvent environment changes dramatically from organic to aqueous. The final concentration of DMSO (often <1%) is too low to keep the highly lipophilic this compound dissolved in the now predominantly water-based solution. The compound precipitates because its solubility limit in the final aqueous buffer has been exceeded.

Question 3: What is the best starting solvent for this compound?

Answer: For initial stock solutions, water-miscible polar aprotic solvents are the best choice.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These can typically dissolve the compound at high concentrations (e.g., 10-50 mM).

  • Alternatives: For applications where DMSO/DMF are not suitable, consider alcohols like ethanol or isopropanol, though the maximum achievable concentration may be lower.

Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Question 4: Can I use heating to improve solubility?

Answer: Gentle heating (e.g., 37-40°C) can be used cautiously to increase the rate of dissolution in organic solvents like DMSO or ethanol. However, be aware of two potential risks:

  • Supersaturation: The solution may become supersaturated. Upon cooling back to room temperature, the compound can precipitate out, sometimes rapidly.

  • Degradation: Although the quinoline core is robust, prolonged heating in certain solvents or in the presence of contaminants could potentially lead to degradation. Always use the minimum heat necessary.

Part 2: Systematic Troubleshooting Workflow

If the basic FAQs do not resolve your issue, a more systematic approach is required. This workflow guides you through a logical sequence of steps to identify a robust solubilization strategy.

Workflow Logic Diagram

The following diagram outlines the decision-making process for troubleshooting the solubility of this compound.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Aqueous Pathway cluster_2 Organic Pathway start Start: Compound Insoluble in Desired Final Solvent q1 Is the final medium aqueous or organic? start->q1 q2 Is pH adjustment permissible? q1->q2 Aqueous a4 Screen a panel of organic solvents. (See Table 2 for suggestions) q1->a4 Organic a1 Acidify the buffer to pH < 4.0 to protonate the quinoline nitrogen. (See Protocol 1) q2->a1 Yes q3 Is a co-solvent system acceptable? q2->q3 No a2 Use a co-solvent system. (e.g., Ethanol, PEG-400) (See Protocol 2) q3->a2 Yes q4 Are excipients/surfactants allowed? q3->q4 No a3 Use solubilizing agents like cyclodextrins (HP-β-CD) or surfactants (Tween® 80). (See Protocol 3) q4->a3 Yes end_fail Incompatible with Aqueous Systems. Consider formulation change. q4->end_fail No q5 Is a solvent mixture required? a4->q5 a5 Create binary solvent systems. (e.g., Toluene/Heptane, DCM/Methanol) q5->a5 Yes end_org Solvent Found q5->end_org No

Caption: Decision tree for selecting a solubilization strategy.

Physicochemical Data Summary

Understanding the estimated properties of the molecule is key to predicting its behavior.

PropertyEstimated ValueImplication for Solubility
Molecular Weight ~191.17 g/mol Standard for small molecules.
logP 2.5 - 3.5Indicates high lipophilicity and preference for organic vs. aqueous phases.
pKa (Conjugate Acid) 4.5 - 5.0The quinoline nitrogen is protonated at pH < ~4.5, increasing aqueous solubility.
Melting Point >50 °CLikely a solid at room temperature, requiring energy to break the crystal lattice for dissolution.

Note: These values are estimated based on the quinoline core and difluoromethyl substituent effects, as specific experimental data for this exact molecule is not widely published. They serve as a guide for experimental design.

Solvent Screening Data

The following table provides a starting point for solvent selection based on general chemical principles. Your experimental results may vary.

SolventSolvent ClassExpected SolubilityNotes and Recommendations
Water (pH 7) AqueousVery PoorInsoluble due to high lipophilicity and neutral form of the quinoline ring.
PBS (pH 7.4) Aqueous BufferVery PoorSame as neutral water. Will likely precipitate immediately.
Aqueous HCl (pH 2) Acidic AqueousModerate to GoodProtonation of the quinoline nitrogen should significantly improve solubility.
DMSO, DMF Polar AproticExcellentRecommended for primary stock solutions.
Ethanol, Methanol Polar ProticModerateCan be used as a solvent or co-solvent. May require gentle warming.
Acetonitrile (ACN) Polar AproticModerateUseful for analytical applications like HPLC.
Dichloromethane (DCM) Non-polarGood to ExcellentGood for organic synthesis workups and purification.
Toluene, Heptane Non-polarPoor to ModerateSolubility depends on the balance with crystal lattice energy.

Part 3: Detailed Experimental Protocols

This section provides step-by-step instructions for the key solubilization techniques mentioned in the troubleshooting workflow.

Protocol 1: pH-Dependent Solubilization in Aqueous Media

This protocol leverages the basicity of the quinoline nitrogen to increase aqueous solubility by forming a hydrochloride salt in situ.

Objective: To prepare an aqueous solution of this compound for assays where a low pH is tolerated.

Materials:

  • This compound

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare Acidic Diluent: In a clean beaker, add your desired final volume of deionized water (e.g., 10 mL).

  • Initial pH Adjustment: While stirring, slowly add 1 M HCl dropwise to the water until the pH is stable at ~2.0. This pre-acidified solution will be your solvent.

  • Weigh Compound: Accurately weigh the required amount of this compound to achieve your target concentration.

  • Dissolution: Slowly add the powdered compound to the stirring, acidified water. The formation of the protonated quinolinium salt should facilitate dissolution.

  • Observe and Adjust: Continue stirring for 10-15 minutes. If some solid remains, add one additional drop of 1 M HCl. Visually inspect the solution for clarity. It should be a transparent liquid.

  • Final pH Check: Once fully dissolved, measure the final pH. This is the pH of your stock solution.

  • (Optional) Back-Titration: If your experiment requires a slightly higher pH, you can very carefully add 1 M NaOH dropwise. Crucially, monitor the solution closely. As you approach the compound's pKa (~4.5), it will begin to precipitate. Do not exceed a pH of ~4.0 to maintain a margin of safety.

Protocol 2: Developing a Co-Solvent System

This protocol is for applications where pH modification is not possible, but the final formulation can tolerate a certain percentage of an organic co-solvent.

Objective: To keep the compound dissolved in a primarily aqueous medium by using a water-miscible organic solvent to increase the solvent's overall lipophilicity.

Materials:

  • High-concentration stock of this compound in DMSO (e.g., 50 mM).

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Final aqueous buffer (e.g., PBS, Tris).

Procedure:

  • Determine Max Co-Solvent Tolerance: First, determine the maximum percentage of co-solvent your experiment can tolerate (e.g., for a cell-based assay, this might be 5% ethanol or 1% PEG 400).

  • Prepare Intermediate Solution: Create an intermediate solution by mixing your DMSO stock with the pure co-solvent. A common starting point is a 1:4 ratio (e.g., 10 µL of DMSO stock + 40 µL of Ethanol). Vortex briefly.

  • Final Dilution: Add the intermediate mix to your final aqueous buffer. For example, add the 50 µL intermediate solution to 950 µL of PBS to make a final volume of 1 mL. This two-step dilution process often prevents precipitation better than adding the DMSO stock directly to the buffer.

  • Solubility Test: Vortex the final solution and let it stand for 5-10 minutes. Visually inspect for any signs of precipitation (Tyndall effect, cloudiness, visible particles).

  • Optimization: If precipitation occurs, you may need to increase the percentage of the co-solvent or decrease the final concentration of your compound.

Protocol 3: Solubilization Using Cyclodextrins

This advanced method uses a carrier molecule to encapsulate the lipophilic compound, rendering the complex water-soluble. It is ideal for sensitive biological assays where organic solvents and pH changes must be avoided.

Objective: To formulate this compound in an aqueous solution using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD).

Mechanism Diagram:

G cluster_0 Encapsulation Mechanism Compound This compound (Lipophilic Guest) Complex Water-Soluble Inclusion Complex Compound->Complex + Cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) Cyclodextrin->Complex

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 2 g of HP-β-CD in a final volume of 10 mL of PBS). Stir until fully dissolved. This may take some time.

  • Add Compound: Weigh and add the this compound powder directly to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for at least 4-6 hours. For difficult-to-solubilize compounds, this can be left overnight. Gentle heating (37°C) can accelerate the process.

  • Clarification: After stirring, you may see some undissolved particulate. Use a 0.22 µm syringe filter to remove any non-encapsulated, undissolved compound. The clear filtrate is your final, solubilized stock solution.

  • Concentration Determination: It is best practice to determine the actual concentration of the compound in the filtrate using UV-Vis spectroscopy or HPLC, as it may be lower than the theoretical target if saturation was reached.

References

  • General Solubilization Strategies

    • Title: "Solubility of Poorly Soluble Drugs"
    • Source: American Pharmaceutical Review
    • URL: [Link]

  • Quinoline Chemistry and pKa

    • Title: "pKa Prediction of Substituted Quinolines"
    • Source: ACD/Labs
    • URL: [Link] (Note: This is a general resource for pKa prediction methodology, which is applied to estimate the properties of the topic compound).

  • Use of Cyclodextrins in Formulation: Title: "Cyclodextrins" Source: Sigma-Aldrich (Merck)
  • Co-Solvent Principles: Title: "Excipients for Parenteral Formul

Technical Support Center: Enhancing the Reactivity of 7-(Difluoromethyl)quinoline in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-(difluoromethyl)quinoline. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the use of this increasingly important heterocyclic building block in palladium-catalyzed cross-coupling reactions. The unique electronic properties conferred by the difluoromethyl (-CHF₂) group present both opportunities and challenges in synthesis, which this guide aims to address.

The Challenge: Understanding the Electronic Impact of the -CHF₂ Group

The this compound scaffold is of significant interest in medicinal chemistry, as the -CHF₂ group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups. However, its strong electron-withdrawing nature deactivates the quinoline ring, making it a challenging substrate for common cross-coupling reactions. This deactivation primarily affects the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions. Furthermore, the quinoline nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.

This guide provides practical solutions to overcome these challenges in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of 7-bromo-8-(difluoromethyl)quinoline with an arylboronic acid is resulting in low to no yield. What are the likely causes and how can I improve it?

A1: Low yields in this case are often a confluence of factors related to the electron-deficient nature of the quinoline.

Probable Causes & Solutions:

  • Inefficient Oxidative Addition: The electron-withdrawing -CHF₂ group makes the C-Br bond less susceptible to oxidative addition by the Pd(0) catalyst.

    • Solution: Employ more electron-rich and bulky phosphine ligands to enhance the electron density on the palladium center, facilitating oxidative addition.[1][2] Consider ligands such as XPhos, SPhos, or RuPhos .[2][3] Using a pre-catalyst like XPhos Pd G3 can also ensure the efficient generation of the active Pd(0) species.[4]

  • Boronic Acid Instability: Boronic acids, particularly electron-deficient ones, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][5]

    • Solution: Use freshly acquired or purified boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3][6] A slight excess (1.2–1.5 equivalents) of the boron reagent can also compensate for any degradation.[3]

  • Inappropriate Base: The choice of base is critical for the activation of the boronic acid for transmetalation.[6]

    • Solution: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. Ensure the base is finely powdered to maximize its surface area.

Q2: I am observing significant amounts of homocoupling of my boronic acid and dehalogenation of my 7-bromo-8-(difluoromethyl)quinoline. How can I minimize these side reactions?

A2: These are common side reactions in challenging Suzuki couplings.

Probable Causes & Solutions:

  • Homocoupling: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[7]

    • Solution: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Dehalogenation: This occurs when the haloquinoline reacts with trace amounts of water or other proton sources in the presence of the palladium catalyst and base.

    • Solution: Ensure all your reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox or under an inert atmosphere.

ParameterRecommendation for 7-(Difluoromethyl)haloquinolineRationale
Palladium Source Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3)Ensures efficient generation of the active Pd(0) species.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Enhances electron density on palladium, facilitating oxidative addition to the electron-deficient quinoline.[1][2]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often required for challenging substrates.[4]
Solvent Anhydrous, degassed polar aprotic solvents (e.g., Dioxane, Toluene, DMF)Good solubility for reagents and catalyst, and can be effectively degassed.
Temperature 80-120 °CHigher temperatures are often necessary to overcome the activation barrier for oxidative addition.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried flask reagents Add Haloquinoline, Boronic Ester, Base start->reagents 1. inert Establish Inert Atmosphere reagents->inert 2. catalyst Add Pd Pre-catalyst & Solvent inert->catalyst 3. heat Heat & Stir (80-120 °C) catalyst->heat 4. monitor Monitor by TLC/LC-MS heat->monitor 5. quench Cool & Quench monitor->quench 6. extract Extract & Wash quench->extract 7. purify Column Chromatography extract->purify 8. product Isolated Product purify->product 9.

Caption: A typical workflow for Suzuki-Miyaura coupling of 7-(difluoromethyl)haloquinolines.

Buchwald-Hartwig Amination

Q3: I am attempting a Buchwald-Hartwig amination on a 7-halo-(difluoromethyl)quinoline, but the reaction is sluggish and gives low conversion. What should I try?

A3: The electron-deficient nature of your substrate and the potential for catalyst inhibition by the quinoline nitrogen are the primary hurdles.

Probable Causes & Solutions:

  • Poor Ligand Choice: Standard phosphine ligands may not be effective for this challenging substrate.

    • Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands. BrettPhos, RuPhos, and Xantphos have shown success with electron-deficient and sterically hindered aryl halides.[8]

  • Suboptimal Base: The base must be strong enough to deprotonate the amine without causing unwanted side reactions.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are generally preferred.[9]

  • Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium catalyst, forming inactive complexes.

    • Solution: Using a higher catalyst loading (2-5 mol%) might be necessary. Additionally, some specialized ligands are designed to minimize catalyst inhibition by heteroatoms.

Sonogashira Coupling

Q4: My Sonogashira coupling of a 7-halo-(difluoromethyl)quinoline with a terminal alkyne is failing, and I observe significant homocoupling of the alkyne (Glaser coupling). What can I do?

A4: The failure of this reaction is likely due to a slow oxidative addition step and the promotion of alkyne homocoupling by the copper co-catalyst.

Probable Causes & Solutions:

  • Slow Oxidative Addition: As with other couplings, the electron-deficient quinoline is slow to react.

    • Solution: Increase the reaction temperature (80-100 °C).[10] Using a more reactive iodide derivative of your quinoline instead of a bromide will significantly accelerate the oxidative addition. The general reactivity order is I > Br > Cl.[11]

  • Alkyne Homocoupling: This is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4]

    • Solution: Meticulously degas the reaction mixture. Consider a copper-free Sonogashira protocol . These conditions often require a slightly higher palladium loading and a suitable amine base like triethylamine or piperidine, which can also act as the solvent.

  • Catalyst Poisoning: The quinoline nitrogen can deactivate the palladium catalyst.

    • Solution: Employing ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can sometimes mitigate this issue.[10]

Troubleshooting Workflow: Sonogashira Coupling

start Low Yield/ No Reaction q1 Is alkyne homocoupling observed? start->q1 a1_yes Switch to Copper-Free Conditions q1->a1_yes Yes a1_no Increase Reaction Temperature (80-100 °C) q1->a1_no No q2 Still low yield? a1_yes->q2 a1_no->q2 a2_yes Use 7-iodoquinoline instead of bromo/chloro q2->a2_yes Yes success Successful Coupling q2->success No q3 Still issues? a2_yes->q3 a3_yes Screen Ligands (e.g., dppf) q3->a3_yes Yes q3->success No a3_yes->success

Caption: A decision tree for troubleshooting Sonogashira couplings with 7-(difluoromethyl)haloquinolines.

Heck Coupling

Q5: I am trying to perform a Heck reaction between a 7-halo-(difluoromethyl)quinoline and an acrylate, but the reaction is inefficient. How can I optimize it?

A5: The Mizoroki-Heck reaction with electron-deficient aryl halides requires careful optimization of the catalyst, base, and solvent.

Probable Causes & Solutions:

  • Catalyst System: Standard Pd(OAc)₂/PPh₃ systems may not be robust enough.

    • Solution: For challenging substrates, phosphine-free catalyst systems or those employing bulky, electron-rich phosphine ligands can be more effective.[12] A catalyst system of PdCl₂(PPh₃)₂ with a ligand like Xantphos has been shown to be effective for some trifluoromethylated substrates.[12]

  • Base Selection: The choice of base is highly substrate-dependent.

    • Solution: A screen of bases is recommended. While inorganic bases like K₂CO₃ are common, organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be effective.

  • Solvent Effects: The solvent can significantly influence the reaction outcome.

    • Solution: Polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) are often superior to less polar solvents like toluene for these types of couplings.

Frequently Asked Questions (FAQs)

Q: Does the position of the difluoromethyl group on the quinoline ring matter for reactivity?

A: Absolutely. A -CHF₂ group at the 7-position, as discussed here, primarily exerts a strong electron-withdrawing effect on the entire ring system. If the group were at the 2- or 4-position, it would have a more direct deactivating effect on those specific positions for nucleophilic aromatic substitution, but it would still deactivate the ring towards oxidative addition in cross-coupling reactions.

Q: Can I use this compound in C-H activation reactions?

A: Yes, C-H activation is a potential pathway, but it can also be a competing side reaction. The electron-withdrawing nature of the -CHF₂ group can make certain C-H bonds more acidic and thus more susceptible to activation. For instance, C-H arylation at the 8-position of quinolines has been observed under conditions similar to Buchwald-Hartwig aminations. Careful selection of the catalyst and ligand system is crucial to control the selectivity between C-X coupling and C-H activation.

Q: Are there any alternatives to palladium-catalyzed reactions for functionalizing this compound?

A: While palladium catalysis is the most versatile, other transition metals like nickel and copper can also be used for certain coupling reactions. Nickel catalysts are often cheaper and can be effective for coupling with aryl chlorides. Copper-catalyzed Ullmann-type reactions are another alternative, particularly for C-N and C-O bond formation, though they often require higher reaction temperatures.

General Protocols

The following are generalized starting protocols. Optimization will be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-8-(difluoromethyl)quinoline

  • To an oven-dried reaction vial, add 7-bromo-8-(difluoromethyl)quinoline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.5 M) via syringe.

  • Place the vial in a preheated heating block and stir vigorously at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 7-Bromo-8-(difluoromethyl)quinoline

  • In a glovebox or an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • If not in a glovebox, seal the flask and establish an inert atmosphere.

  • Add 7-bromo-8-(difluoromethyl)quinoline (1.0 equiv) and the amine (1.2 equiv), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Heat the mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash column chromatography.

References

  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679–2683.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 59-64.
  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7013-7067.
  • Li, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
  • Buchwald, S. L., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725.
  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(10), 1799-1806.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Al-Masum, M. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(25), 9738-9740.
  • Zhang, X., et al. (2016). ChemInform Abstract: Palladium-Catalyzed Heck-Type Difluoroalkylation of Alkenes with Functionalized Difluoromethyl Bromides. ChemInform, 47(7).
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2025).
  • Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. New Journal of Chemistry, 41(22), 13576-13586.
  • Wikipedia. (n.d.).
  • Johnson Matthey. (n.d.).
  • Dalton Transactions. (2020). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands.
  • ResearchGate. (2018).
  • BenchChem. (2025).
  • Beilstein Journals. (2018).
  • ResearchGate. (2014). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c.
  • Royal Society of Chemistry. (2017). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes.
  • Organic Chemistry Portal. (2011). An Efficient Phosphine-Free Heck Reaction in Water Using Pd(L-Proline)
  • PubMed Central. (2016). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
  • YouTube. (2020). Sonogashira Coupling.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2022). Difluoromethylation of Heterocycles via a Radical Process.
  • ResearchGate. (2021).
  • ResearchGate. (2020).
  • Organic & Biomolecular Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.

Sources

Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to the Biological Activity of 7-(Difluoromethyl)quinoline and 7-(Trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of fluorine-containing substituents has become a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules, enhancing their efficacy and metabolic stability.[4] This guide provides an in-depth comparative analysis of two closely related analogs: 7-(Difluoromethyl)quinoline and 7-(Trifluoromethyl)quinoline.

While direct head-to-head biological comparisons in the public domain are scarce, this document will leverage available data on related derivatives and the fundamental physicochemical differences between the difluoromethyl (-CHF2) and trifluoromethyl (-CF3) groups to offer a scientifically grounded perspective on their potential biological activities.

The Quinoline Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a vast array of biologically active compounds.[2][5] Its planar structure allows for effective interaction with biological targets such as enzymes and receptors, while its nitrogen atom can participate in hydrogen bonding. The diverse biological activities of quinoline derivatives underscore their importance in drug discovery.[1][3]

The Impact of Fluorine: More Than Just a Halogen

The introduction of fluorine into organic molecules can profoundly alter their properties. The trifluoromethyl (-CF3) group is one of the most common fluorine-containing substituents in pharmaceuticals.[6] Its strong electron-withdrawing nature and high metabolic stability make it a valuable addition to drug candidates.[4] The difluoromethyl (-CHF2) group, while also enhancing metabolic stability, possesses the unique ability to act as a hydrogen bond donor, a property not shared by the -CF3 group.[7] These differences in electronic effects and hydrogen bonding potential can lead to significant variations in the biological activity of otherwise identical molecules.

7-(Trifluoromethyl)quinoline: A Precursor to Bioactive Molecules

The 7-(trifluoromethyl)quinoline scaffold has been incorporated into a variety of derivatives exhibiting notable biological activities.

Anticancer Potential

Several studies have highlighted the anticancer properties of 7-(trifluoromethyl)quinoline derivatives. For instance, certain 4-amino-7-(trifluoromethyl)quinoline derivatives have shown potent antiproliferative activity, in some cases exceeding that of the reference drug doxorubicin.[8] The trifluoromethyl group at the 7-position is often associated with enhanced cytotoxicity against various cancer cell lines.[9] The strong electron-withdrawing nature of the -CF3 group can influence the electron density of the quinoline ring system, potentially enhancing its interaction with biological targets involved in cancer progression.[10]

Anti-inflammatory and Analgesic Properties

Derivatives of 7-(trifluoromethyl)quinoline have also been investigated for their anti-inflammatory and analgesic effects. A study on 4-substituted-7-trifluoromethylquinoline derivatives demonstrated significant anti-inflammatory activity in animal models, comparable to indomethacin.[11] These compounds were also found to possess analgesic properties with a favorable safety profile regarding gastric ulceration.[11]

This compound: An Under-explored Intermediate with Therapeutic Promise

In contrast to its trifluoromethylated counterpart, this compound is less extensively studied for its direct biological effects. It is frequently described in the chemical literature as a key intermediate in the synthesis of more complex bioactive compounds, particularly those with antifungal and antibacterial properties.[12] The unique properties of the difluoromethyl group, however, suggest that this compound and its derivatives could possess distinct and valuable biological activities.

The -CHF2 group, while still electron-withdrawing, is less so than the -CF3 group. This moderation of the electronic effect could lead to a different target interaction profile. Perhaps more importantly, the hydrogen atom of the difluoromethyl group is sufficiently acidic to participate in hydrogen bonding.[7] This capability opens up the possibility of forming additional or stronger interactions with biological targets, which could translate to enhanced potency or selectivity.

A Comparative Analysis: Physicochemical Properties and Their Biological Implications

The subtle yet significant differences between the -CHF2 and -CF3 groups are at the heart of the expected variations in the biological activity of this compound and 7-(trifluoromethyl)quinoline.

PropertyThis compound7-(Trifluoromethyl)quinolineBiological Implication
Electronic Effect Moderately electron-withdrawingStrongly electron-withdrawingInfluences the reactivity and binding affinity of the quinoline ring. The stronger effect of the -CF3 group may lead to more potent inhibition of certain enzymes.
Hydrogen Bonding Potential hydrogen bond donorNo hydrogen bond donor capabilityThe -CHF2 group can form additional interactions with target proteins, potentially increasing binding affinity and selectivity.
Metabolic Stability HighVery HighBoth groups block a potential site of metabolism, increasing the compound's half-life. The C-F bond is exceptionally strong, making both substituents resistant to metabolic degradation.[4]
Lipophilicity Less lipophilic than -CF3More lipophilic than -CHF2Affects membrane permeability and bioavailability. The optimal level of lipophilicity varies depending on the biological target and desired pharmacokinetic profile.

Experimental Protocols

To empirically determine and compare the biological activities of these two compounds, a series of standardized in vitro assays would be necessary.

Anticancer Activity Screening: MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and 7-(trifluoromethyl)quinoline (typically from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial/Fungal Culture: Grow the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media overnight.

  • Compound Dilution: Prepare serial dilutions of this compound and 7-(trifluoromethyl)quinoline in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the microbial culture to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Concepts

Workflow for Biological Activity Comparison

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Comparative Analysis Synthesis Synthesis of 7-(CHF2)Q and 7-(CF3)Q Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Purification->Anti_inflammatory Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Conclusion Conclusion SAR_Analysis->Conclusion Identification of Lead Compound Physicochem_Comparison Physicochemical Property Comparison Physicochem_Comparison->SAR_Analysis

Caption: A streamlined workflow for the comparative biological evaluation of this compound and 7-(trifluoromethyl)quinoline.

Hypothesized Target Interaction Differences

G cluster_0 7-(Trifluoromethyl)quinoline Interaction cluster_1 This compound Interaction a 7-(CF3)Q p1 Receptor Pocket a->p1 Hydrophobic & van der Waals Interactions b 7-(CHF2)Q p2 Receptor Pocket b->p2 Hydrophobic & van der Waals Interactions h_bond_acceptor H-bond Acceptor b->h_bond_acceptor Hydrogen Bond

Caption: A conceptual diagram illustrating the potential for this compound to form an additional hydrogen bond with a biological target compared to 7-(trifluoromethyl)quinoline.

Conclusion and Future Directions

While the existing literature provides a stronger foundation for the biological activities of 7-(trifluoromethyl)quinoline derivatives, the unique physicochemical properties of the difluoromethyl group suggest that this compound is a compound of significant interest for drug discovery. Its potential to act as a hydrogen bond donor, coupled with its metabolic stability, warrants a thorough investigation of its biological profile.

Future research should focus on the direct synthesis and parallel biological screening of both this compound and 7-(trifluoromethyl)quinoline, as well as their derivatives. Such studies would provide invaluable data to elucidate the precise impact of these two important fluorine-containing substituents on the biological activity of the quinoline scaffold and would undoubtedly contribute to the rational design of novel therapeutic agents.

References

  • Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

  • Hunter, L. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Retrieved from [Link]

  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. Retrieved from [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Wang, S., & Sheng, C. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-978. Retrieved from [Link]

  • Patel, D. R., et al. (n.d.). Quinoline derivatives known anticancer agents[1]. ResearchGate. Retrieved from [Link]

  • Pearson. (n.d.). List the compounds in each set from most reactive to least reactive toward electrophilic aromatic substitution: b. dichloromethylbenzene, difluoromethylbenzene, toluene, chloromethylbenzene. Pearson. Retrieved from [Link]

  • Houk, K. N., & Liu, P. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation of valence electronic states of CF3–CH2F+ and CHF2–CHF2+ in the range 12–25 eV. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • Li, Y., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Retrieved from [Link]

  • Pal, M., & Mukherjee, S. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Drug Discovery Today, 18(7-8), 389-398. Retrieved from [Link]

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.). NIH. Retrieved from [Link]

  • Prakash, G. K. S., & Mathew, T. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Retrieved from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2020). MDPI. Retrieved from [Link]

  • Quora. (2020). Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead?. Quora. Retrieved from [Link]

  • Dash, S. P., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(11), e2000220. Retrieved from [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Publishing. Retrieved from [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6723-6741. Retrieved from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). OUCI. Retrieved from [Link]

  • ResearchGate. (n.d.). Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. Retrieved from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2020). MDPI. Retrieved from [Link]

  • Li, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 131, 106301. Retrieved from [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. Retrieved from [Link]

Sources

A Comparative Guide to the Mechanistic Validation of 7-(Difluoromethyl)quinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of novel small molecules, using 7-(Difluoromethyl)quinoline as a primary example. For drug discovery and development researchers, a thorough understanding of a compound's MoA is paramount for predicting efficacy, understanding potential toxicities, and developing robust structure-activity relationships (SAR).[1][2] Given that the quinoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition, this guide will emphasize methodologies pertinent to this target class while maintaining broad applicability.[3][4][5][6]

We will dissect a multi-pronged approach, beginning with computational target prediction and progressing through direct target engagement and downstream pathway analysis. This guide compares the utility of various state-of-the-art techniques, offering insights into their underlying principles and practical implementation.

Initial Hypothesis Generation: In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable, cost-effective starting point for hypothesis generation. By comparing the structure of this compound to databases of known bioactive ligands, we can predict a ranked list of potential protein targets.

A highly recommended tool for this purpose is SwissTargetPrediction , a web server that predicts targets based on a combination of 2D and 3D similarity measures to a vast library of known ligands.[7][8][9][10][11] This initial screen helps to focus subsequent experimental validation on the most probable target classes, such as protein kinases, G-protein coupled receptors, or enzymes.

The Core of MoA Validation: Target Identification and Engagement

Identifying the direct molecular target of a compound and confirming physical interaction within a cellular context is the cornerstone of MoA validation.[12][13] A compound is only a useful tool if it has a proven and selective MoA.[12] Here, we compare three powerful, orthogonal approaches.

Affinity-Based Protein Profiling

This classical and robust method involves immobilizing the small molecule to a solid support (e.g., sepharose beads) to "pull down" interacting proteins from a cell lysate.[14][15][16][17] The bound proteins are then identified by mass spectrometry.

  • Causality and Rationale: This technique directly leverages the binding affinity between the compound and its target(s). A competition experiment, where the lysate is pre-incubated with the free (non-immobilized) compound, is a critical control to distinguish specific binders from non-specific interactions. Proteins that are "out-competed" by the free compound are considered specific targets.[17]

cluster_prep Probe Synthesis & Lysate Prep cluster_incubation Incubation & Competition cluster_analysis Wash, Elute & Analyze A Synthesize affinity probe: This compound with a linker arm B Immobilize probe on solid support (e.g., agarose beads) A->B D Incubate lysate with immobilized probe B->D E Control: Pre-incubate lysate with excess free compound, then add immobilized probe B->E C Prepare cell lysate (e.g., from cancer cell line) C->D C->E F Wash beads to remove non-specific binders D->F E->F G Elute bound proteins F->G H Identify proteins by LC-MS/MS G->H I Compare protein lists from Test vs. Control to identify specific targets H->I

Caption: Workflow for Affinity-Based Target Identification.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a physiological setting (i.e., within intact cells or cell lysates).[18][19][20] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[18][19] A ligand-bound protein will typically denature and aggregate at a higher temperature than its unbound counterpart.

  • Causality and Rationale: By heating cell samples treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve compared to untreated samples provides direct evidence of target engagement in a cellular environment.[20][21] This method does not require modification of the small molecule, which is a significant advantage over affinity-based methods.[22]

A Treat intact cells with This compound or DMSO (vehicle control) B Aliquot cell suspensions A->B C Heat aliquots to a range of temperatures B->C D Lyse cells and separate soluble and precipitated protein fractions C->D E Quantify soluble target protein in each sample (e.g., by Western Blot or Mass Spectrometry) D->E F Plot % soluble protein vs. Temperature to generate 'melting curves' E->F G Compare curves: A shift indicates target engagement F->G

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Kinobeads Profiling for Kinase Targets

Given that many quinoline derivatives are kinase inhibitors, a specialized affinity-based approach using "Kinobeads" is highly relevant.[3][4][5] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a matrix, which allows for the affinity capture of a large portion of the cellular kinome.[23][24][25]

  • Causality and Rationale: This is a competitive binding assay performed in cell lysates.[23][26] The lysate is incubated with varying concentrations of the test compound (this compound) before being passed over the Kinobeads. Kinases that are targets of the test compound will bind to it in solution and will therefore be less efficiently captured by the beads. The potency of the compound against hundreds of kinases can be determined simultaneously by quantifying the depletion of each kinase from the beads at different compound concentrations using mass spectrometry.[25]

Functional Consequences: Downstream Pathway Analysis

Confirming target engagement is critical, but understanding the functional consequences of this interaction is equally important for validating the MoA. This involves assessing how the compound modulates the signaling pathway downstream of the identified target.

Quantitative Phosphoproteomics

For kinase inhibitors, the most direct downstream effect is a change in the phosphorylation status of the target's substrates.[27][28] Quantitative phosphoproteomics uses mass spectrometry to identify and quantify thousands of phosphorylation sites across the proteome, providing a global snapshot of kinase activity.[29][30]

  • Causality and Rationale: By comparing the phosphoproteome of cells treated with this compound versus control cells, we can identify specific signaling pathways that are modulated.[31] A decrease in phosphorylation on known substrates of the target kinase provides strong evidence for an inhibitory MoA. This approach can also uncover previously unknown substrates and reveal off-target effects.[27]

Reporter Gene Assays

Reporter gene assays are used to measure the activation of specific signaling pathways that culminate in the activation of a transcription factor.[32][33][34][35] These assays typically use a plasmid containing a promoter with binding sites for a specific transcription factor (e.g., NF-κB, AP-1) upstream of a reporter gene (e.g., luciferase or GFP).[33][36]

  • Causality and Rationale: If this compound inhibits a kinase in a pathway leading to, for example, NF-κB activation, then in cells containing an NF-κB reporter construct, treatment with the compound will result in a decreased reporter signal (e.g., less light from luciferase) upon pathway stimulation. This provides a functional readout of pathway inhibition.[32]

Comparison of MoA Validation Methodologies

Methodology Primary Question Answered Advantages Limitations Alternative/Complementary Methods
In Silico Prediction What are the potential targets?Rapid, low-cost, broad scope.[7]Predictive, requires experimental validation, can be inaccurate.N/A (Starting Point)
Affinity Chromatography What proteins directly bind to the compound?Direct physical interaction evidence, unbiased discovery of novel targets.[14][15]Requires chemical modification of the compound, may yield false positives (non-specific binders), performed in lysate.[16]CETSA, Kinobeads
CETSA Does the compound engage the target in cells?Confirms target engagement in a physiological context, no compound modification needed.[18][19]Target identity must be known or hypothesized, not suitable for target discovery per se.Affinity Chromatography
Kinobeads Profiling What is the kinase selectivity profile of the compound?Broad profiling across the kinome, provides potency (IC50) data for hundreds of kinases simultaneously.[23][24]Limited to ATP-competitive inhibitors, performed in lysate.Phosphoproteomics
Phosphoproteomics How does the compound affect downstream kinase signaling?Global, unbiased view of pathway modulation, identifies functional consequences and off-target effects.[27][28]Technically complex, identifies correlative changes that may be indirect.Reporter Gene Assays
Reporter Gene Assays Does the compound inhibit a specific signaling pathway?Simple, quantitative functional readout of a defined pathway.[32][33]Highly specific to the pathway being tested, not suitable for discovery, can miss complex signaling events.[36]Phosphoproteomics

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[18]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of the soluble target protein by Western Blot or other quantitative protein detection methods.

  • Data Plotting: Normalize the data to the amount of protein at the lowest temperature. Plot the percentage of soluble protein against temperature to generate thermal denaturation curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.[21]

Protocol 2: Kinobeads Competition Assay
  • Lysate Preparation: Prepare a lysate from a suitable cell line or a mixture of cell lines to ensure broad kinome coverage. Determine the total protein concentration.[25]

  • Compound Incubation: Aliquot the cell lysate. To each aliquot, add this compound at a concentration from a serial dilution series (e.g., 0 nM to 30 µM). Incubate for 45-60 minutes at 4°C to allow the compound to bind to its targets.[25][26]

  • Kinobeads Incubation: Add Kinobeads slurry to each lysate sample and incubate for an additional 60 minutes at 4°C with rotation to capture kinases not bound by the test compound.[26]

  • Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the captured kinases from the beads using an appropriate elution buffer (e.g., containing SDS and DTT).[26]

  • Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative label-free (or labeled) mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. For each kinase, plot its relative abundance versus the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value for each kinase that is a target of the compound.[25]

References

  • Signaling Reporter Assays. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. Retrieved from [Link]

  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Retrieved from [Link]

  • Flow cytometric reporter assays provide robust functional analysis of signaling complexes. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]

  • Saxena, C., Higgs, R. E., Zhen, E. Y., & Hale, J. E. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). PubMed. Retrieved from [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. (n.d.). QIAGEN. Retrieved from [Link]

  • Ruprecht, B., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology. Retrieved from [Link]

  • Gene reporter assays. (2024). BMG Labtech. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. Retrieved from [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix. Retrieved from [Link]

  • Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W361. Retrieved from [Link]

  • Lee, S. Y., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. Retrieved from [Link]

  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1406-1414. Retrieved from [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Phosphoproteomics to study kinase inhibitor action. (n.d.). Technical University of Munich. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022). Cancers. Retrieved from [Link]

  • Wingren, C., et al. (2012). Multiplexed protein profiling by sequential affinity capture. Proteomics, 12(10), 1531-1536. Retrieved from [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Affinity Mass Spectrometry: Strategies for Proteome Profiling. (n.d.). University of Washington. Retrieved from [Link]

  • Gao, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(11), e4042. Retrieved from [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. Retrieved from [Link]

  • General schemes of affinity-based protein profiling. (n.d.). ResearchGate. Retrieved from [Link]

  • SwissTargetPrediction. (n.d.). bio.tools. Retrieved from [Link]

  • Small molecule tool compound validation – BioCurate's perspective. (n.d.). BioCurate. Retrieved from [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2021). Molecular & Cellular Proteomics. Retrieved from [Link]

  • Chen, X., et al. (2015). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(4), 696-712. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2448-2459. Retrieved from [Link]

  • Golkowski, M. G., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(11), 4057-4065. Retrieved from [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. Retrieved from [Link]

  • Proteomics. (n.d.). Wikipedia. Retrieved from [Link]

  • SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved from [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. (2015). Semantic Scholar. Retrieved from [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule. (2026). AntBio. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's SEED. Retrieved from [Link]

  • Affinity Chromatography. (n.d.). G-Biosciences. Retrieved from [Link]

Sources

Introduction: The Quinoline Scaffold and the Emerging Role of the Difluoromethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 7-(Difluoromethyl)quinoline Derivatives' Efficacy: A Guide for Medicinal Chemists

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds.[1][2] Its versatile structure allows for extensive chemical modification, leading to derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The substitution pattern on the quinoline ring is a critical determinant of both the mechanism of action and the potency of these derivatives.[5][6]

This guide focuses on the this compound moiety. The difluoromethyl group (-CHF₂) is of particular interest in modern drug design. It is often considered a lipophilic bioisostere of hydroxyl or thiol groups, capable of forming hydrogen bonds, yet it is more metabolically stable and can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[7]

Direct comparative efficacy studies on this compound derivatives are not yet widely available in peer-reviewed literature. Therefore, this guide will provide a comprehensive comparative analysis by synthesizing data from structurally and electronically related analogues, primarily 7-substituted quinolines and derivatives bearing the closely related trifluoromethyl (-CF₃) group.[8] This approach allows us to build a robust hypothesis on the potential efficacy of 7-(difluoromethyl) derivatives and to highlight key structure-activity relationships (SAR) that can guide future research and development.

Comparative Efficacy Analysis

The efficacy of quinoline derivatives is highly dependent on their substitution patterns, which dictate their interaction with specific biological targets.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, cell cycle arrest, and induction of apoptosis.[9][10]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C4 and C7: Studies on various quinoline series have shown that substitution at the 4- and 7-positions is crucial for antiproliferative activity. An amino side chain at the C4-position and a large, bulky alkoxy group at the C7-position have been identified as beneficial pharmacophoric features.[6][11]

  • Role of Fluorination: The introduction of trifluoromethyl groups has been shown to enhance anticancer activity. For instance, a 3-phenyl-7-(trifluoromethyl)quinoline derivative displayed potent growth inhibition against the MCF-7 breast cancer cell line.[12] Similarly, 2,8-bis(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their biological activities.[8] This suggests that the electron-withdrawing nature and lipophilicity of fluorinated methyl groups at the 7-position are favorable for anticancer efficacy.

  • Mechanism of Action: Several quinoline derivatives have been identified as potent inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[9][13]

Based on these insights, it is hypothesized that a this compound scaffold, combined with an appropriate substituent at the C4-position (e.g., an amino-linker), would exhibit significant antiproliferative activity. The -CHF₂ group could modulate the molecule's binding affinity to target proteins and improve its cell permeability.

Antimicrobial Activity

Quinolone antibiotics, a well-known class of drugs, highlight the potential of the quinoline scaffold in combating bacterial infections. The mechanism often involves the inhibition of bacterial DNA gyrase.[14]

Structure-Activity Relationship (SAR) Insights:

  • General Activity: Numerous quinoline derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15][16]

  • 7-Position Substitution: The nature of the substituent at the 7-position significantly influences the antimicrobial spectrum and potency. For example, new quinolones with 7-[3-(fluoromethyl)piperazinyl] substituents have been developed as potent antibacterial agents.[17]

  • Against Drug-Resistant Strains: Novel quinoline derivatives have shown efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a critical area of unmet medical need.[18][19]

The 7-(Difluoromethyl) group is expected to contribute favorably to the antimicrobial profile. Its electronic properties can influence the overall charge distribution of the molecule, potentially enhancing its interaction with bacterial enzymes like DNA gyrase. Furthermore, its metabolic stability is a desirable trait for developing robust antibiotic candidates.

Anti-inflammatory Activity

Quinoline derivatives have been explored as anti-inflammatory agents targeting various pharmacological targets, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α).[5][20]

Structure-Activity Relationship (SAR) Insights:

  • Target Specificity: The anti-inflammatory activity and target specificity are highly dependent on the substitution pattern. For example, quinolines with a carboxamide moiety have shown antagonism for the TRPV1 receptor, while those with a carboxylic acid group can inhibit COX.[5]

  • 7-Amino Derivatives: Studies on 7-amino quinoline derivatives have demonstrated their potential as effective anti-inflammatory, analgesic, and anti-pyretic agents.[21] The presence of substituents like piperazine or specific groups on an aromatic ring attached to the 7-amino position was found to enhance activity.[21]

A this compound core could serve as a valuable scaffold for developing novel anti-inflammatory drugs. The unique properties of the difluoromethyl group could be leveraged to fine-tune the selectivity and potency of these compounds towards specific inflammatory mediators or pathways.

Quantitative Data Summary

To provide a clear comparative overview, the following table summarizes the biological activity of selected quinoline derivatives from the literature. This data serves as a benchmark for gauging the potential efficacy of novel this compound analogues.

Compound Class/DerivativeTarget/AssayEfficacy Metric (IC₅₀/MIC)Therapeutic AreaReference
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineHuman tumor cell lines (antiproliferative)< 1.0 µMAnticancer[11]
3-Phenyl-7-(trifluoromethyl)quinoline derivativeMCF-7 breast cancer cell line (growth inh.)GI₅₀ = 4 nMAnticancer[12]
4-Anilinoquinoline derivative (14h)Various cancer cell lines (cytotoxicity)1.5 - 3.9 nMAnticancer[22]
2,8-bis(trifluoromethyl)quinoline derivative (Compound 1)Mycobacterium tuberculosis H37RvMIC = 3.13 µg/mLAntimicrobial[8]
6-methoxy-quinoline derivative (Compound 6)Clostridioides difficileMIC = 1.0 µg/mLAntimicrobial[18]
9-bromo indolizinoquinoline-5,12-dione derivative (Compound 7)E. coli & S. pyrogensMIC = 2 µg/mLAntimicrobial[19]
7-amino quinoline derivative with piperazineCarrageenan-induced paw edemaPotent anti-inflammatory activityAnti-inflammatory[21]
1-oxa-3,5-diaza-anthracen-6-one derivative (6d)Xylene-induced ear-edema68.28% inhibitionAnti-inflammatory[23]

Key Experimental Protocols

The trustworthiness of any comparative analysis rests on robust and reproducible experimental design. Below are detailed protocols for two fundamental assays used to evaluate the efficacy of novel chemical entities.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This method is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[9]

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and reference compounds (e.g., a known anticancer drug) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent, e.g., DMSO < 0.5%) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension.

  • Controls: Include a positive control well (broth + bacteria, no compound) to verify bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can also be confirmed by measuring the optical density (OD) at 600 nm.

Visualizations: Pathways and Workflows

SAR_Quinoline cluster_quinoline General Quinoline Scaffold cluster_substituents Key Positions for Efficacy Modulation Quinoline C4 C4-Position (e.g., Amino side chain) Crucial for Antiproliferative Activity C4->Quinoline C7 C7-Position (e.g., -OCH₃, -CF₃, -CHF₂) Impacts Potency and Spectrum C7->Quinoline C3 C3-Position (e.g., Aryl groups) Modulates Anticancer Potency C3->Quinoline

Caption: Key substitution sites on the quinoline scaffold influencing biological efficacy.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of Quinoline Derivatives B->C D 4. Incubate 48-72h (Compound Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Quinoline Quinoline Derivatives Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain quinoline derivatives.

Conclusion and Future Directions

While direct experimental data on this compound derivatives remains scarce, a comparative analysis of structurally related compounds provides a strong foundation for predicting their therapeutic potential. The available evidence on 7-substituted and other fluoro-methylated quinolines suggests that the 7-(Difluoromethyl) scaffold is a highly promising starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

The difluoromethyl group offers a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capability that medicinal chemists can exploit to optimize lead compounds. Future research should focus on the following areas:

  • Synthesis: Development of efficient synthetic routes to create a diverse library of this compound derivatives with various substitutions at other key positions (e.g., C4, C3).

  • In Vitro Screening: Systematic evaluation of these new derivatives against a wide range of cancer cell lines, bacterial and fungal strains, and in inflammatory pathway assays.

  • Direct Comparison: Head-to-head comparison of 7-(Difluoromethyl) derivatives with their 7-(Trifluoromethyl) and non-fluorinated counterparts to precisely quantify the impact of the -CHF₂ group on efficacy and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways modulated by the most potent compounds.

By pursuing these research avenues, the scientific community can unlock the full potential of this promising chemical scaffold and develop next-generation therapeutics.

References

  • BenchChem. (n.d.). Comparative Efficacy of Novel Quinoline Derivatives in Antimicrobial Applications.
  • BenchChem. (n.d.). Quinoline Derivatives as Anticancer Agents: A Comparative Analysis.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Polycyclic Aromatic Compounds, 43(5).
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.
  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (n.d.).
  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (n.d.). PMC.
  • Synthesis and antimycobacterial activities of certain trifluoromethyl-aminoquinoline derivatives. (n.d.). ResearchGate.
  • Ziegler, C. B., Jr. (n.d.). Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry - ACS Publications.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - PubMed Central.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (n.d.).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.).
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed.
  • Chemical structures of some potent antimicrobial quinoline derivatives. (n.d.). ResearchGate.
  • Design and evaluation of anti-inflammatory 7-amino quinoline derivatives. (n.d.).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (n.d.).
  • This compound. (n.d.). MySkinRecipes.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (n.d.).
  • Selected quinoline derivatives with anti-inflammatory activity. (n.d.). ResearchGate.
  • Quinoline derivatives known anticancer agents[14]. (n.d.). ResearchGate. Retrieved January 19, 2026, from

  • Designing the strategy of new quinoline derivatives as an antimicrobial.... (n.d.). ResearchGate.
  • an overview of quinoline derivatives as anti-cancer agents. (n.d.). ResearchGate.
  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. (n.d.). ResearchGate.

Sources

A Researcher's Guide to Assessing the In Vitro Cytotoxicity of 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of the novel compound, 7-(Difluoromethyl)quinoline. This document moves beyond a simple recitation of protocols, offering a detailed comparison of key cytotoxicity assays and the scientific rationale behind experimental design choices. Our objective is to equip you with the knowledge to generate robust, reproducible, and insightful data on the cytotoxic potential of this quinoline derivative.

Introduction: The Significance of Quinoline Scaffolds and Cytotoxicity Profiling

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents, demonstrating a wide array of biological activities including anticancer properties.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity, making this compound a compound of interest in drug discovery.[3][4]

Early and accurate assessment of in vitro cytotoxicity is a critical step in the preclinical development of any potential therapeutic agent.[5] It provides essential information on a compound's potential to induce cell death, helps to elucidate its mechanism of action, and establishes a therapeutic window. This guide will compare and contrast three fundamental assays for cytotoxicity assessment: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and flow cytometry-based apoptosis assays for characterizing the mode of cell death.

Experimental Design: A Multifaceted Approach to Cytotoxicity Assessment

A robust assessment of cytotoxicity relies on a well-conceived experimental plan that incorporates multiple, complementary assays. This multi-parametric approach provides a more complete picture of the compound's cellular effects.

Selection of Cell Lines

The choice of cell lines is paramount and should be guided by the therapeutic context of the research. For a broad-spectrum anticancer screening, a panel of cell lines representing different cancer types is recommended. For this guide, we will consider three commonly used human cancer cell lines:

  • HeLa (Cervical Cancer): A well-characterized and robust cell line.

  • A549 (Lung Cancer): Representative of non-small cell lung cancer.

  • HepG2 (Liver Cancer): A model for hepatocellular carcinoma and often used for general toxicity studies.[5]

It is also crucial to include a non-cancerous cell line, such as human dermal fibroblasts (HDF), to assess the compound's selectivity towards cancer cells.

Compound Preparation and Concentration Range

This compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in a complete cell culture medium to achieve the desired final concentrations for treating the cells. A broad concentration range, typically from nanomolar to micromolar, should be tested to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).

Comparative Analysis of Core Cytotoxicity Assays

No single assay can fully capture the complexity of cellular toxicity. Therefore, a combination of assays that probe different cellular parameters is essential for a thorough evaluation.

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Causality Behind Experimental Choice: The MTT assay is a high-throughput and cost-effective method for initial screening of a compound's effect on cell proliferation and viability. A reduction in MTT conversion can indicate either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7][8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the number of lysed cells.[7]

Causality Behind Experimental Choice: This assay specifically measures cytotoxicity resulting from the loss of membrane integrity, a hallmark of necrosis. When used in conjunction with the MTT assay, it can help differentiate between cytostatic and cytotoxic effects. For example, a compound might inhibit proliferation (low MTT signal) without causing membrane damage (low LDH release).

Apoptosis Assays via Flow Cytometry: Unraveling the Mechanism of Cell Death

Apoptosis, or programmed cell death, is a distinct and crucial mechanism of cell death that can be induced by anticancer agents.[9][10][11] Flow cytometry offers a powerful platform for the detailed analysis of apoptotic events at the single-cell level.[12][13] A common approach involves the dual staining of cells with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[9][12]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[9][12]

  • Propidium Iodide (PI) / 7-AAD: These are DNA-intercalating dyes that are excluded by cells with intact membranes. They can only enter and stain the nucleus of late apoptotic or necrotic cells where membrane integrity is compromised.[9]

Causality Behind Experimental Choice: This assay provides critical mechanistic insights. By distinguishing between viable, early apoptotic, late apoptotic, and necrotic cell populations, researchers can determine if this compound induces a programmed cell death pathway, a desirable characteristic for many anticancer drugs.

Hypothetical Data Presentation and Interpretation

To illustrate the potential outcomes of these assays, the following tables present hypothetical data for the effect of this compound on HeLa cells compared to a known quinoline-based anticancer drug, Camptothecin.

Table 1: Cell Viability (MTT Assay) of HeLa Cells after 48h Treatment

CompoundConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
This compound 0.198 ± 4.512.5
185 ± 6.2
1052 ± 5.1
5021 ± 3.8
1008 ± 2.1
Camptothecin (Reference) 0.0195 ± 5.00.5
0.175 ± 7.1
148 ± 4.9
515 ± 3.2
105 ± 1.8

Table 2: Cytotoxicity (LDH Release Assay) in HeLa Cells after 48h Treatment

CompoundConcentration (µM)% Cytotoxicity (Mean ± SD)
This compound 0.12 ± 0.8
15 ± 1.2
1015 ± 2.5
5035 ± 4.1
10060 ± 5.5
Camptothecin (Reference) 0.013 ± 1.0
0.18 ± 1.5
120 ± 3.0
545 ± 4.8
1075 ± 6.2

Table 3: Apoptosis Analysis (Annexin V/PI Staining) of HeLa Cells after 24h Treatment with 10 µM Compound

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control (DMSO) 95 ± 2.12 ± 0.51 ± 0.32 ± 0.6
This compound 60 ± 4.525 ± 3.210 ± 2.15 ± 1.0
Camptothecin (Reference) 40 ± 3.835 ± 4.020 ± 2.85 ± 1.2

Interpretation of Hypothetical Data: The data suggests that this compound exhibits dose-dependent cytotoxicity against HeLa cells. The MTT assay shows a significant reduction in cell viability, while the LDH assay confirms that this is, at least in part, due to cell lysis. The flow cytometry data strongly indicates that this compound induces apoptosis, as evidenced by the substantial increase in early and late apoptotic cell populations. Compared to Camptothecin, the hypothetical IC50 value for this compound is higher, suggesting it is less potent in this specific cell line.

Experimental Protocols

The following are detailed, step-by-step methodologies for the discussed assays.

MTT Assay Protocol[7][17][18][19]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and the reference compound. Include vehicle-only (DMSO) wells as a negative control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay Protocol[9][10][20][21]
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining) Protocol[12][14][15]
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at ~617 nm.

  • Data Analysis: Gate the cell populations to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding and communicating complex scientific concepts.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation A Cell Seeding (HeLa, A549, HepG2) B Compound Treatment (this compound) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Apoptosis Assay (Flow Cytometry) B->E F IC50 Determination C->F G Mechanism of Cell Death D->G E->G H Comparative Analysis F->H G->H

Figure 1: A generalized workflow for assessing the in vitro cytotoxicity of a novel compound.

Apoptosis_Pathway cluster_cell Apoptotic Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis cluster_detection Flow Cytometry Detection A Phosphatidylserine (PS) Translocation B Annexin V Binding A->B exposes PS E FITC Signal (Annexin V) B->E C Loss of Membrane Integrity D PI/7-AAD Influx C->D allows entry F PE/APC Signal (PI/7-AAD) D->F

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 7-(Difluoromethyl)quinoline Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of the Difluoromethyl Group into the Privileged Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Its versatile scaffold allows for extensive chemical modifications to fine-tune pharmacological profiles. A key position for such modifications is the 7-position, where substituents can significantly influence the molecule's interaction with biological targets and its pharmacokinetic properties.[1]

In recent years, the strategic incorporation of fluorine-containing functional groups has become a paramount tool in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] Among these, the difluoromethyl (CHF2) group stands out as a unique bioisostere for hydroxyl, thiol, and amine moieties.[5] It can act as a lipophilic hydrogen bond donor, a property not shared by the more common trifluoromethyl (CF3) group.[5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-(difluoromethyl)quinoline analogs, offering insights into their potential as therapeutic agents, particularly as kinase inhibitors.

The Difluoromethyl Group at the 7-Position: A Game-Changer for Kinase Inhibition

The electron-withdrawing nature of the difluoromethyl group at the 7-position of the quinoline ring can significantly impact the electronic distribution of the heterocyclic system, influencing its pKa and interaction with target proteins.[3] Many quinoline-based kinase inhibitors function by interacting with the hinge region of the kinase domain, and modifications at the 7-position can modulate these interactions.[2]

Key SAR Insights for this compound Analogs:
  • Lipophilicity and Hydrogen Bonding: The CHF2 group can serve as a hydrogen bond donor, a critical feature for interacting with specific amino acid residues in a kinase active site.[5] Its moderate lipophilicity can also contribute to improved cell permeability compared to more polar groups like hydroxyls.

  • Metabolic Stability: Fluorine substitution is a well-established strategy to block sites of oxidative metabolism, thereby increasing the in vivo half-life of a compound.[3][5] The robust C-F bonds in the difluoromethyl group make it less susceptible to metabolic degradation compared to a methyl or methoxy group.

  • Comparison with Other 7-Substituents:

    • 7-Chloro (-Cl): A common substituent in many active quinoline compounds, such as chloroquine.[6] While contributing to good activity, it lacks the hydrogen-bonding donor capacity of the CHF2 group.

    • 7-Trifluoromethyl (-CF3): Strongly electron-withdrawing and metabolically stable, the CF3 group can enhance binding affinity.[3] However, it is a poor hydrogen bond donor. The CHF2 group offers a more nuanced balance of electronic properties and hydrogen bonding potential.

The following diagram illustrates the key interactions of a hypothetical this compound kinase inhibitor within an ATP-binding pocket, highlighting the potential role of the difluoromethyl group.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket catalytic_lysine Catalytic Lysine inhibitor This compound Analog inhibitor->hinge H-bond from quinoline N1 inhibitor->gatekeeper van der Waals interaction inhibitor->hydrophobic_pocket Hydrophobic interaction inhibitor->catalytic_lysine Potential H-bond from 7-CHF2 group

Caption: Potential binding mode of a this compound inhibitor.

Comparative Biological Activity

The following table summarizes the in vitro activity of various 7-substituted quinoline analogs against different cancer cell lines and kinases. This comparative data highlights the potential of fluorinated substituents at the 7-position to enhance potency. While specific data for a wide range of this compound analogs is emerging, the data for related compounds provides a valuable benchmark.

Compound ID7-SubstituentTarget/Cell LineIC50/GI50 (µM)Reference
7-Chloro Analogues
Hybrid 5d-ClCCRF-CEM0.6[7]
Hybrid 12d-ClCCRF-CEM1.1[7]
MBHA Hybrid 14-ClMCF-74.60[7]
7-Trifluoromethyl Analogues
Chloroquine Analog-CF3 (on piperazine substituent)MCF-7More active than chloroquine[8]
Quinoline Acetohydrazide-CF3 (on phenyl ring)MCF-7Potent activity[9]
Hypothetical 7-CHF2 Analogs -CHF2Various KinasesPotentially potent with improved PKInferred

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various established synthetic routes. A common approach involves the construction of the quinoline core via methods like the Combes, Conrad-Limpach, or Friedländer synthesis, starting from an appropriately substituted aniline, such as 3-amino-4-(difluoromethyl)aniline. Subsequent modifications at other positions of the quinoline ring can be performed to build a library of analogs.

G start Starting Materials (e.g., 3-amino-4-(difluoromethyl)aniline + β-ketoester) cyclization Quinoline Ring Formation (e.g., Friedländer Synthesis) start->cyclization intermediate This compound Core cyclization->intermediate functionalization Further Functionalization (e.g., Suzuki coupling, amination) intermediate->functionalization final_product Library of Analogs functionalization->final_product

Caption: General synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is a critical step in evaluating their potential. A common method is a microplate-based kinase assay.[10]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a generic peptide substrate), and ATP solution at appropriate concentrations.

  • Compound Dilution: Prepare serial dilutions of the test compounds (this compound analogs) and control inhibitors in DMSO.

  • Kinase Reaction:

    • To the wells of a microplate, add the kinase solution.

    • Add the diluted test compounds or controls.

    • Incubate for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.[10]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate (or remaining ATP) is quantified. This can be done using various methods:

    • Luminescent ATP Detection: Measures the amount of ATP remaining after the reaction. Lower luminescence indicates higher kinase activity.[11]

    • Fluorescence/Colorimetric Detection: Utilizes antibodies or other reagents that specifically bind to the phosphorylated substrate.

  • Data Analysis: The results are used to calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

G A Prepare Reagents (Kinase, Substrate, ATP, Buffers) C Add Kinase and Compound to Plate A->C B Serially Dilute Test Compounds B->C D Pre-incubate C->D E Initiate Reaction with ATP/Substrate D->E F Incubate E->F G Stop Reaction & Add Detection Reagent F->G H Measure Signal (Luminescence/Fluorescence) G->H I Calculate IC50 Values H->I

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a difluoromethyl (-CF2H) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. 7-(Difluoromethyl)quinoline, a key building block in the synthesis of various pharmacologically active compounds, presents a unique synthetic challenge. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering experimental insights and data to inform strategic decisions in research and development.

Introduction: The Significance of the Difluoromethyl Group

The difluoromethyl group serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities. Its incorporation into the quinoline framework, a privileged structure in drug discovery, has led to the development of potent therapeutic agents. However, the regioselective introduction of the -CF2H group at the C-7 position of the quinoline ring is not trivial, necessitating the exploration of various synthetic strategies. This guide will focus on the most practical and efficient methods, primarily revolving around the transformation of a pre-functionalized quinoline core.

Route 1: Deoxofluorination of Quinoline-7-carbaldehyde

A prevalent and direct strategy for the synthesis of this compound is the deoxofluorination of the corresponding aldehyde, quinoline-7-carbaldehyde. This transformation replaces the carbonyl oxygen with two fluorine atoms. Several reagents can effect this change, with Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), being the most common.

Mechanism of Deoxofluorination

The reaction proceeds via the initial activation of the carbonyl oxygen by the fluorinating agent to form an intermediate that subsequently undergoes nucleophilic attack by fluoride ions. The choice of reagent can influence reaction conditions, yields, and safety profiles. DAST, while effective, is known for its potential thermal instability, whereas Deoxo-Fluor offers a safer alternative, particularly for larger-scale synthesis.[1]

Experimental Protocol: Deoxofluorination using DAST

Materials:

  • Quinoline-7-carbaldehyde

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of quinoline-7-carbaldehyde (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DAST (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Visualization of the Deoxofluorination Route

G cluster_0 Route 1: Deoxofluorination Quinoline-7-carbaldehyde Quinoline-7-carbaldehyde This compound This compound Quinoline-7-carbaldehyde->this compound DAST or Deoxo-Fluor DCM, rt

Caption: Deoxofluorination of quinoline-7-carbaldehyde.

Route 2: Multi-step Synthesis from 7-Aminoquinoline

An alternative approach involves a multi-step sequence starting from the readily available 7-aminoquinoline. This route, while longer, can be advantageous if the starting material is more accessible or cost-effective. The key transformations include a Sandmeyer-type reaction to introduce a cyano group, followed by reduction to the aldehyde and subsequent deoxofluorination.

Experimental Protocol: Multi-step Synthesis

Step 1: Synthesis of 7-Cyanoquinoline

  • Diazotize 7-aminoquinoline using sodium nitrite and a mineral acid (e.g., HCl) at 0 °C.

  • Treat the resulting diazonium salt with a solution of copper(I) cyanide to yield 7-cyanoquinoline.

Step 2: Reduction to Quinoline-7-carbaldehyde

  • Reduce the 7-cyanoquinoline using a suitable reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), in an appropriate solvent like toluene at low temperature (-78 °C).

  • Work up the reaction to isolate quinoline-7-carbaldehyde.

Step 3: Deoxofluorination to this compound

  • Follow the deoxofluorination protocol described in Route 1, using the quinoline-7-carbaldehyde obtained in Step 2.

Visualization of the Multi-step Route

G cluster_1 Route 2: Multi-step Synthesis 7-Aminoquinoline 7-Aminoquinoline 7-Cyanoquinoline 7-Cyanoquinoline 7-Aminoquinoline->7-Cyanoquinoline 1. NaNO2, HCl 2. CuCN Quinoline-7-carbaldehyde Quinoline-7-carbaldehyde 7-Cyanoquinoline->Quinoline-7-carbaldehyde DIBAL-H This compound This compound Quinoline-7-carbaldehyde->this compound DAST or Deoxo-Fluor

Caption: Multi-step synthesis from 7-aminoquinoline.

Comparison of Synthetic Efficiency

MetricRoute 1: DeoxofluorinationRoute 2: Multi-step Synthesis
Starting Material Quinoline-7-carbaldehyde7-Aminoquinoline
Number of Steps 13
Overall Yield Moderate to High (typically 50-70%)Lower (product of three steps)
Reagent Cost & Availability DAST/Deoxo-Fluor can be expensive.Reagents are generally common and affordable.
Scalability Good, especially with Deoxo-Fluor.[2]More complex due to multiple steps.
Safety Considerations DAST is thermally unstable.[1]Standard laboratory precautions for each step.
Purification Single column chromatography.Purification required at each step.

Conclusion and Future Perspectives

Future research in this area may focus on the development of more efficient and safer fluorinating agents, as well as exploring direct C-H difluoromethylation methods that can be selectively targeted to the C-7 position of the quinoline ring. Such advancements would further enhance the accessibility of this compound and other valuable fluorinated heterocycles for drug discovery and development.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem., 64(19), 7048-7054.

Sources

A Comparative Guide to the Biological Efficacy of 7-(Difluoromethyl)quinoline and Standard Antifungal Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, the quest for novel antifungal agents is paramount. Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[1][2] This guide provides a comparative analysis of the potential biological efficacy of a specific novel compound, 7-(Difluoromethyl)quinoline, against established standard-of-care antifungal drugs.

Given the nascent stage of research into this compound, this document synthesizes data from studies on structurally related quinoline compounds to project its potential antifungal profile. This guide will delve into the established mechanisms of action of current antifungal therapies, explore the potential modes of action for quinoline derivatives, present available in vitro efficacy data in a comparative format, and provide detailed protocols for the evaluation of new antifungal candidates.

The Antifungal Arsenal: A Mechanistic Overview

Standard antifungal drugs are broadly categorized based on their cellular targets. Understanding these mechanisms is crucial for appreciating the potential novelty of new chemical entities like this compound.

  • Azoles (e.g., Fluconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of essential intracellular components and ultimately cell death.[2]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class targets the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall. Inhibition of glucan synthesis weakens the cell wall, leading to osmotic instability and fungal cell lysis.

  • Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway, leading to the accumulation of toxic squalene and a deficiency in ergosterol.[3]

The potential antifungal mechanism of quinoline derivatives is thought to be multifaceted and may involve the disruption of the fungal cell membrane, accumulation of reactive oxygen species (ROS), and loss of mitochondrial membrane potential. Some studies on halogenated quinolines suggest an intracellular mode of action.[4]

Visualizing Antifungal Mechanisms

Antifungal_Mechanisms cluster_Fungal_Cell Fungal Cell cluster_Drugs Antifungal Drugs Cell_Membrane Cell Membrane (Ergosterol) Cell_Wall Cell Wall (β-(1,3)-D-glucan) Lanosterol_Demethylase Lanosterol 14α-demethylase Squalene_Epoxidase Squalene Epoxidase Mitochondrion Mitochondrion DNA_RNA_Synthesis DNA/RNA Synthesis Azoles Azoles Azoles->Lanosterol_Demethylase Inhibits Polyenes Polyenes Polyenes->Cell_Membrane Binds to Ergosterol, forms pores Echinocandins Echinocandins Echinocandins->Cell_Wall Inhibits β-(1,3)-D-glucan synthesis Allylamines Allylamines Allylamines->Squalene_Epoxidase Inhibits Quinolines This compound (Potential) Quinolines->Cell_Membrane Disrupts? Quinolines->Mitochondrion Induces ROS?

Caption: Potential Mechanisms of Action of Antifungal Drug Classes.

Comparative In Vitro Efficacy

Direct comparative studies of this compound against standard antifungals are not yet available in published literature. However, we can extrapolate its potential by examining the activity of other halogenated quinoline derivatives against key fungal pathogens. The following tables present representative Minimum Inhibitory Concentration (MIC) data for standard drugs and various quinoline compounds. It is crucial to note that these values were not determined in head-to-head studies and are presented for illustrative purposes.

Table 1: In Vitro Activity against Candida albicans

Compound/DrugMIC Range (µg/mL)Reference
Standard Drugs
Fluconazole0.25 - 8[5][6]
Amphotericin B0.125 - 1[7]
Halogenated Quinolines
5,7-dichloro-2-methyl-8-quinolinol0.1 - 0.5[8]
Halogenated Quinoline Analogues0.1 (nM)[4]

Table 2: In Vitro Activity against Aspergillus fumigatus

Compound/DrugMIC Range (µg/mL)Reference
Standard Drugs
Voriconazole0.25 - 1[9]
Amphotericin B0.12 - 2[10][11]
Fluorinated Quinolines
2,8-bis(trifluoromethyl)-4-quinolinol derivatives0.50 - 1.89[12]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of in vitro antifungal activity is a cornerstone of drug discovery. Standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of data.[13][14][15][16][17][18][19][20][21]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

Procedure:

  • Inoculum Preparation:

    • For yeasts (Candida spp.), grow the isolate on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.

    • For molds (Aspergillus spp.), grow the isolate on potato dextrose agar until conidia are formed. Harvest conidia by flooding the plate with sterile saline containing a wetting agent. Adjust the conidial suspension to the desired concentration.

  • Drug Dilution:

    • Prepare a stock solution of the test compound and standard drugs in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the drugs in RPMI-1640 medium in the 96-well plates.

  • Inoculation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug at which there is a significant inhibition of growth compared to the growth control. This can be determined visually or by spectrophotometric reading.

MIC_Workflow Start Start Inoculum_Prep Prepare Fungal Inoculum Start->Inoculum_Prep Drug_Dilution Serial Drug Dilutions in 96-well Plate Inoculum_Prep->Drug_Dilution Inoculation Inoculate Plate Drug_Dilution->Inoculation Incubation Incubate Plate (24-72h, 35°C) Inoculation->Incubation MIC_Reading Read MIC (Visual/Spectrophotometric) Incubation->MIC_Reading End End MIC_Reading->End

Caption: Workflow for MIC Determination via Broth Microdilution.

In Vivo Efficacy Models: The Next Frontier

While in vitro data provides a crucial first look at antifungal activity, in vivo models are essential to evaluate the efficacy of a compound in a complex biological system.[22][23][24][25][26][27][28]

  • Murine Model of Disseminated Candidiasis: This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections. Immunocompromised mice are infected intravenously with Candida albicans, and the treatment efficacy is evaluated by monitoring survival rates and fungal burden in target organs (e.g., kidneys).

  • Murine Model of Invasive Aspergillosis: To mimic pulmonary aspergillosis, immunocompromised mice are infected intranasally with Aspergillus fumigatus conidia. Therapeutic efficacy is assessed by survival, fungal burden in the lungs, and histopathological analysis.[9]

Cytotoxicity: A Critical Consideration

A promising antifungal candidate must exhibit selective toxicity towards fungal cells while demonstrating minimal harm to host cells. Cytotoxicity assays are therefore a critical component of the preclinical evaluation. While specific data for this compound is not available, studies on other quinoline derivatives have shown a range of cytotoxic effects on various cancer cell lines, indicating that the quinoline scaffold can interact with mammalian cells.[29][30][31] Further investigation into the cytotoxicity of this compound against non-cancerous mammalian cell lines is imperative.

Future Directions and Conclusion

The exploration of quinoline derivatives as a source of novel antifungal agents is a promising avenue of research. While direct experimental data on the biological efficacy of this compound is currently lacking, the broader class of halogenated quinolines has demonstrated potent in vitro activity against clinically relevant fungal pathogens.

To fully elucidate the potential of this compound as a viable antifungal candidate, the following steps are essential:

  • Systematic in vitro susceptibility testing against a broad panel of fungal isolates, including resistant strains, following standardized CLSI/EUCAST protocols.

  • Direct comparative studies against standard antifungal drugs to accurately benchmark its efficacy.

  • Elucidation of its mechanism of action to understand its cellular targets and potential for novel therapeutic strategies.

  • Comprehensive in vivo studies in relevant animal models of fungal infections to assess its therapeutic efficacy and pharmacokinetic/pharmacodynamic properties.

  • Thorough cytotoxicity profiling against a panel of human cell lines to determine its therapeutic index.

References

  • Hu, Y., et al. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents, 48(2), 208-11. [Link]

  • Segal, E., & Frenkel, M. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 21. [Link]

  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and findings in experimental and clinical pharmacology, 9(11), 729–738. [Link]

  • CLSI. (n.d.). M44 Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Pillay, C. S., et al. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 25(17), 3583-3587. [Link]

  • Ali, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11778. [Link]

  • Karthikeyan, C., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(13), 3462-3489. [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133-153. [Link]

  • El-Sayed, W. M., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6698. [Link]

  • Segal, E., & Frenkel, M. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi (Basel, Switzerland), 4(1), 21. [Link]

  • El-Naggar, A. M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(31), 22108-22125. [Link]

  • CLSI. (2020). M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]

  • Leite-Junior, J. H., et al. (2018). Animal Models of Aspergillosis. Journal of the American Association for Laboratory Animal Science : JAALAS, 57(5), 447–459. [Link]

  • EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Orasch, T., et al. (2018). A Multimodal Imaging Approach Enables In Vivo Assessment of Antifungal Treatment in a Mouse Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 62(6), e02521-17. [Link]

  • Rodriguez-Tudela, J. L., et al. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 46(5), 455-459. [Link]

  • Serrano-Lobo, J., et al. (2021). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(3), e01693-20. [Link]

  • CLSI. (2022). M27M44S Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]

  • Nagy, F., et al. (2021). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. Acta Microbiologica et Immunologica Hungarica, 68(1), 1-8. [Link]

  • Serrano-Lobo, J., et al. (2021). MIC distributions of amphotericin B against 847 A. fumigatus sensu lato isolatesa. ResearchGate. [Link]

  • Serrano-Lobo, J., et al. (2021). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(3), e01693-20. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]

  • Verweij, P. E., et al. (1999). In-vitro susceptibility of Aspergillus spp. isolates to amphotericin B and itraconazole. Journal of Antimicrobial Chemotherapy, 44(5), 693-695. [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(9), 1337-1343. [Link]

  • Segal, E., & Frenkel, M. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 21. [Link]

  • Pfaller, M. A., et al. (2002). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. In: Antifungal Agents. Springer, Berlin, Heidelberg. [Link]

  • Li, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(42), 12549-12560. [Link]

  • Siopi, M., et al. (2017). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy, 61(4), e02061-16. [Link]

  • Nagy, F., et al. (2022). Potential Original Drug for Aspergillosis: In Vitro and In Vivo Effects of 1-N,N-Dimethylamino-5-Isocyanonaphthalene (DIMICAN) on Aspergillus fumigatus. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(9), 1337-1343. [Link]

  • Rex, J. H., et al. (2001). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 45(6), 1860-1867. [Link]

  • Walsh, T. J., et al. (2020). Modeling Invasive Aspergillosis: How Close Are Predicted Antifungal Targets?. Journal of Fungi (Basel, Switzerland), 6(4), 198. [Link]

  • Segal, E., & Frenkel, M. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 21. [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. ResearchGate. [Link]

  • Anaissie, E., et al. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy, 35(8), 1641-1646. [Link]

  • Musiol, R., et al. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry, 17(18), 1960-1973. [Link]

  • Vandeput, M., et al. (2015). Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Molecules, 20(7), 13087-13106. [Link]

  • Singh, A., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000288. [Link]

  • Rodriguez-Tudela, J. L., et al. (2003). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy, 47(11), 3599-3604. [Link]

  • Musiol, R., et al. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry, 17(18), 1960-1973. [Link]

  • Musiol, R., et al. (2010). Quinoline-based antifungals. Current medicinal chemistry, 17(18), 1960–1973. [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. [Link]

  • Singh, A., et al. (2022). Selected quinoline derivatives with antifungal activity. ResearchGate. [Link]

  • Gershon, H., et al. (1972). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy, 1(5), 373-375. [Link]

  • Gershon, H., et al. (1972). Antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols. Antimicrobial agents and chemotherapy, 1(5), 373–375. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 7-(Difluoromethyl)quinoline-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Selectivity

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1][2][3][4][5] Specifically, the 7-(Difluoromethyl)quinoline moiety represents a refined structural class, often engineered to enhance metabolic stability and target affinity. These compounds have gained prominence in the development of kinase inhibitors, which are critical in oncology and immunology.[6][7]

However, the very features that make quinolines effective—their structural rigidity and hydrogen bonding capabilities—also pose a significant challenge: the potential for cross-reactivity. Within the human genome, the protein kinase family alone has over 500 members, many of which share highly conserved ATP-binding pockets.[8] This structural similarity creates a landscape ripe for off-target interactions, where a compound designed for one kinase may inadvertently inhibit others.[9][10][11] Such "polypharmacology" can lead to unexpected toxicities or, in some cases, beneficial therapeutic effects.[10] Therefore, early, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of a successful drug discovery campaign, crucial for mitigating safety-related attrition in later development stages.[12][13][14]

This guide provides an in-depth framework for designing, executing, and interpreting cross-reactivity studies for this compound-based compounds, grounded in the principles of scientific integrity and field-proven insights.

Part 1: Designing a Tiered Cross-Reactivity Screening Strategy

A robust cross-reactivity assessment follows a logical, tiered approach. The goal is to cast a wide net initially to identify any potential liabilities and then to systematically narrow the focus to confirm and quantify these interactions in more physiologically relevant systems. This "fail fast, fail cheap" philosophy ensures that resources are focused on the most promising candidates.

The Causality Behind a Tiered Approach:

  • Tier 1 (Broad Profiling): The initial objective is maximum coverage. It is more important to identify all potential off-targets than to precisely quantify their potency at this stage. A single high concentration screen (e.g., 1-10 µM) against a large, diverse panel is the most efficient way to map the compound's interaction landscape.[14] This provides a panoramic view of selectivity and flags potential problem areas early.

  • Tier 2 (Hit Deconvolution & Validation): Any "hits" from Tier 1 must be validated. The goal here is to confirm the interaction and determine its potency (e.g., IC50 or Kd). This step separates genuine off-target activities from potential assay artifacts and quantifies the selectivity window between the on-target and off-target potencies.

  • Tier 3 (Functional & Cellular Confirmation): An in vitro biochemical interaction does not always translate to a cellular effect. This final tier aims to understand the physiological consequence of the off-target interaction. It involves assessing target engagement within a cellular context and measuring the downstream functional impact.[15]

Below is a visual representation of this logical workflow.

G cluster_0 Tier 1: Broad Profiling (Hazard ID) cluster_1 Tier 2: Hit Deconvolution (Risk Assessment) cluster_2 Tier 3: Functional Confirmation (Risk Mitigation) A Test Compound (this compound derivative) B Primary Target Assay (Confirm On-Target Potency) A->B Validate Potency C Broad Selectivity Panel (e.g., KinomeScan® @ 1µM) A->C Initial Screen D Identify Off-Target 'Hits' (e.g., >80% Inhibition) C->D Data Analysis E Dose-Response Assays (Determine IC50/Ki for Hits) D->E Quantify Potency F Cellular Target Engagement (e.g., NanoBRET™, CETSA®) E->F Confirm in Cellular Context H Broad Safety Panel (e.g., Eurofins SafetyScreen44) E->H Assess Broader Safety Liabilities G Functional Phenotypic Assays (e.g., Cell Viability, Apoptosis) F->G Assess Functional Impact

Caption: A tiered workflow for cross-reactivity profiling.

Part 2: Key Experimental Protocols & Methodologies

The trustworthiness of any cross-reactivity study hinges on the quality and validation of its experimental protocols. Here, we detail the methodologies for the critical tiers of the screening cascade.

Protocol 1: Tier 1 Broad Kinase Profiling (Biochemical)

Principle: To rapidly assess the selectivity of a test compound by screening it at a single, high concentration against a large panel of purified protein kinases. The amount of inhibition is measured relative to a control.

Exemplar Platform: Eurofins DiscoverX KINOMEscan™ (Competition Binding Assay). This technology is cited as it measures true thermodynamic binding (Kd), independent of enzyme activity, which avoids complications from ATP concentration or substrate choice.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound test compound in 100% DMSO. This high concentration stock is critical for accurate serial dilutions.

  • Assay Plate Preparation: The test compound is diluted to the final screening concentration (typically 1 µM) in the appropriate assay buffer. A DMSO-only well serves as the 100% activity control (vehicle control). A known broad-spectrum inhibitor (e.g., Staurosporine) is often included as a positive control for assay performance.

  • Reaction Mixture: In each well of a multi-well plate, the following are combined:

    • DNA-tagged kinase from the panel.

    • An immobilized, active-site directed ligand (the "bait").

    • The test compound.

  • Binding Competition: The plate is incubated to allow the components to reach binding equilibrium. The test compound will compete with the immobilized bait for binding to the kinase's active site.

  • Quantification:

    • The wells are washed, and kinases that remain bound to the immobilized ligand are quantified using quantitative PCR (qPCR) of the DNA tag.

    • A low qPCR signal indicates that the test compound successfully competed with the bait, signifying a strong interaction.

  • Data Analysis: The result for each kinase is typically expressed as a Percent of Control (%Ctrl), where the DMSO vehicle is 100% and a no-kinase background is 0%.

    • Calculation: %Ctrl = (test_compound_signal - background_signal) / (DMSO_control_signal - background_signal) * 100

    • A low %Ctrl value (e.g., <20%) indicates significant binding inhibition and is flagged as a "hit" for further investigation.

Protocol 2: Tier 2 IC50 Determination for Off-Target Hits (Biochemical)

Principle: To quantify the potency of the compound against the validated "hits" from Tier 1. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Exemplar Platform: Promega ADP-Glo™ Kinase Assay. This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[16]

Step-by-Step Methodology:

  • Compound Preparation: Create an 11-point, 3-fold serial dilution of the test compound in DMSO, starting from the 10 mM stock. This will generate a wide concentration range to define the top and bottom of the sigmoidal curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the diluted compound or DMSO control.

    • Add the specific off-target kinase and its corresponding substrate peptide to each well.

    • Allow a brief pre-incubation (e.g., 10-15 minutes) for the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing ATP (typically at its Km concentration to ensure competitive kinetics). Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[16]

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.

Protocol 3: Tier 3 Cellular Target Engagement

Principle: To confirm that the compound can bind to its intended on-target and identified off-targets in a live-cell environment. This is a crucial step to bridge the gap between biochemical activity and cellular function.

Exemplar Platform: Cellular Thermal Shift Assay (CETSA®). This method relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability (melting temperature).[15]

Step-by-Step Methodology:

  • Cell Treatment: Incubate intact cells (e.g., a relevant cancer cell line) with the test compound at various concentrations or with a vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction (containing aggregated, denatured proteins) via centrifugation.

  • Protein Detection: Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using a standard protein detection method like Western Blot or Mass Spectrometry.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble protein against the temperature to generate a "melting curve."

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Part 3: Data Interpretation & Comparative Analysis

The ultimate value of these studies lies in the synthesis and interpretation of the data. All quantitative data should be summarized in clear, structured tables for easy comparison.

Case Study: Hypothetical Compound "Q-F2Me-001"

Let's imagine Q-F2Me-001 is a this compound designed as a selective inhibitor of Epidermal Growth Factor Receptor (EGFR).

Tier 1 Results: A broad kinase screen at 1 µM reveals significant inhibition (>80%) of three kinases: EGFR (the intended target), VEGFR2, and ABL1.

Tier 2 Data Summary: Dose-response follow-up provides the following IC50 values.

TargetClassOn-Target/Off-TargetIC50 (nM)Selectivity Ratio (vs. EGFR)Potential Clinical Implication
EGFR Receptor Tyrosine KinaseOn-Target 5 1x Efficacy in EGFR-mutant cancers
VEGFR2 Receptor Tyrosine KinaseOff-Target50 10x Hypertension, bleeding events[17]
ABL1 Non-receptor Tyrosine KinaseOff-Target750 150x Unlikely to be clinically relevant
Staurosporine Pan-Kinase InhibitorPositive Control8N/AAssay system is performing correctly

Interpretation & Decision Making:

  • On-Target Potency: Q-F2Me-001 is a potent inhibitor of its intended target, EGFR.

  • Selectivity Profile:

    • The compound demonstrates excellent selectivity against ABL1 (>100-fold), suggesting this off-target interaction is not a concern.

    • However, the selectivity for VEGFR2 over EGFR is only 10-fold. This is a potential liability. Inhibition of VEGFR2 is a known mechanism for adverse events like hypertension.[17]

  • Next Steps:

    • Initiate Tier 3 Studies: Perform a cellular target engagement assay to confirm that Q-F2Me-001 engages both EGFR and VEGFR2 in cells. Follow up with functional assays measuring downstream signaling (p-ERK for EGFR, p-PLCγ for VEGFR2).

    • Run a Broader Safety Panel: To de-risk the program further, submit the compound to a broader safety pharmacology panel, such as the Eurofins SafetyScreen44, which assesses activity against key GPCRs, ion channels (including hERG), and transporters to uncover other potential liabilities.[18][19][20]

    • Inform Medicinal Chemistry: This data provides a clear directive to the chemistry team: optimize the scaffold to retain EGFR potency while increasing the selectivity margin against VEGFR2. This data-driven approach is far more efficient than random screening.[9]

Conclusion

The rigorous study of cross-reactivity is a non-negotiable discipline in modern drug development. For promising scaffolds like the 7-(Difluoromethyl)quinolines, a systematic, tiered approach to selectivity profiling provides the critical data needed to build a comprehensive safety and efficacy profile. By explaining the causality behind experimental choices, adhering to self-validating protocols, and interpreting data within a broader biological context, research teams can make informed decisions, prioritize the most viable candidates, and ultimately increase the probability of clinical success.

References

  • Targeted Kinase Selectivity from Kinase Profiling Data. (n.d.). National Institutes of Health (NIH).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology.
  • Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health (NIH).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). National Institutes of Health (NIH).
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic.
  • Investigating Off-Target Effects of Small Molecules. (n.d.). BenchChem.
  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. (2013). Scirp.org.
  • In vitro kinase assay. (2023, September 23). Protocols.io.
  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2019). Semantic Scholar.
  • In vitro NLK Kinase Assay. (n.d.). National Institutes of Health (NIH).
  • The use of novel selectivity metrics in kinase research. (n.d.). ResearchGate.
  • Strategy toward Kinase-Selective Drug Discovery. (2023, February 23). National Institutes of Health (NIH).
  • In vitro kinase assay v1. (2023, June 27). ResearchGate.
  • Safety screening in early drug discovery: An optimized assay panel. (n.d.). ResearchGate.
  • Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). (2020, July 1). bioRxiv.
  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. (n.d.). Nucleic Acids Research | Oxford Academic.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. (n.d.). BenchChem.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). ResearchGate.
  • Safety screening in early drug discovery: An optimized assay panel. (2019, July 5). PubMed.
  • SafetyScreen44 Panel - TW. (n.d.). Eurofins Discovery.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). National Institutes of Health (NIH).
  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024, August 8). medRxiv.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem.
  • Potentially life-threatening severe cutaneous adverse reactions associated with tyrosine kinase inhibitors. (n.d.). National Institutes of Health (NIH).
  • A Tiered Approach - In Vitro SafetyScreen Panels. (n.d.). Eurofins Discovery.
  • Visualization of Kinase Inhibition-Related Adverse Events Using the Japanese Adverse Drug Event Report Database. (n.d.). PubMed Central.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). National Institutes of Health (NIH).
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). National Institutes of Health (NIH).
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26). Purdue University Research Repository.
  • Adverse drug reactions associated with tyrosine kinase inhibitors in cancer patients: A retrospective cross-sectional study. (2025, December 15). ResearchGate.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29). PubMed.
  • (PDF) Biological Activities of Quinoline Derivatives. (2025, August 8). ResearchGate.
  • An Overview: The biologically important quninoline derivatives. (2011, September 19). International Journal of ChemTech Research.

Sources

A Comparative Guide to the Metabolic Stability of 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the metabolic stability of 7-(Difluoromethyl)quinoline, a heterocyclic scaffold of increasing interest in medicinal chemistry. We will explore the impact of the difluoromethyl group on metabolic fate, present a detailed experimental protocol for its assessment, and compare its stability profile against relevant structural analogs. This analysis is designed to offer researchers, scientists, and drug development professionals a robust framework for understanding and predicting the pharmacokinetic behavior of this important compound class.

Introduction: The Quest for Metabolic Robustness in Drug Design

In the landscape of drug discovery, achieving an optimal pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A key determinant of a drug's in vivo half-life, bioavailability, and dosing regimen is its metabolic stability.[1] Compounds that are rapidly metabolized by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, often exhibit high clearance and poor exposure, limiting their therapeutic potential.[2][3] Consequently, medicinal chemists employ various strategies to engineer metabolic stability into lead candidates.

The quinoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a range of therapeutic areas, from anticancer to antibacterial agents.[4][5][6][7] However, the unsubstituted quinoline scaffold can be susceptible to oxidative metabolism.[8][9] A proven strategy to mitigate this is the introduction of fluorine-containing substituents, which can profoundly alter a molecule's physicochemical and metabolic properties.[10][11]

Among fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly valuable functional group.[12] It serves as a bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor, potentially improving target affinity.[13] More importantly, its strong electron-withdrawing nature and the high bond energy of the C-F bond can shield adjacent sites from metabolic attack, thereby enhancing stability.[13][14] This guide focuses on quantifying this effect in the context of the 7-substituted quinoline scaffold.

Experimental Framework for Assessing Metabolic Stability

To quantitatively assess metabolic stability, in vitro models that recapitulate the metabolic machinery of the liver are indispensable. The most widely used primary screening assay is the liver microsomal stability assay .[1][2] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[2][3] By incubating a test compound with liver microsomes and an essential cofactor (NADPH), we can measure the rate of its disappearance over time.[2] This rate allows for the calculation of key parameters:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (Clint): A measure of the inherent capacity of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[1]

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the metabolic stability of this compound.

A. Materials and Reagents:

  • Test Compound Stock: 10 mM this compound in DMSO.

  • Control Compound Stocks: 10 mM Quinoline, 7-Methylquinoline, 7-(Trifluoromethyl)quinoline, and Verapamil (high-clearance control) in DMSO.

  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., from Corning or Sekisui XenoTech), stored at -80°C.

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • NADPH Regenerating System (NRS) Solution:

    • NADP⁺ (1.3 mM)

    • Glucose-6-phosphate (3.3 mM)

    • Magnesium Chloride (3.3 mM)

    • Glucose-6-phosphate dehydrogenase (0.4 U/mL)

  • Reaction Termination Solution: Acetonitrile containing an appropriate internal standard (e.g., Tolbutamide, Labetalol).

B. Experimental Procedure:

  • Preparation of Incubation Mixture:

    • Thaw human liver microsomes on ice.[15]

    • Prepare a microsomal suspension by diluting the HLM stock with phosphate buffer to an intermediate concentration of 1 mg/mL. Keep on ice.

    • Prepare a 2X working solution of the test and control compounds (2 µM) by diluting the 10 mM DMSO stocks in phosphate buffer.

  • Pre-incubation:

    • In a 96-well plate, add 50 µL of the 1 mg/mL microsomal suspension to designated wells.

    • Add 50 µL of the 2X compound working solution to the wells containing microsomes.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to allow temperature equilibration.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding 100 µL of pre-warmed (37°C) NRS solution to each well. The final volume is 200 µL, with a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.[2]

    • For negative controls ('T=0' and 'minus-NADPH'), initiate the reaction with 100 µL of phosphate buffer instead of the NRS solution.

  • Time-Point Sampling:

    • Incubate the reaction plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by transferring 50 µL of the incubation mixture to a new plate containing 150 µL of the cold acetonitrile termination solution.[2][16]

  • Sample Processing and Analysis:

    • Seal and centrifuge the termination plate at 4,000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[17][18]

C. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_data 4. Data Processing reagents Prepare Reagents (Buffer, NRS, Microsomes) compounds Prepare 2µM Compound Working Solutions reagents->compounds pre_incubate Pre-incubate Microsomes & Compound at 37°C compounds->pre_incubate initiate Initiate Reaction with NADPH System pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling terminate Terminate with Acetonitrile + Internal Standard sampling->terminate analyze Centrifuge & Analyze Supernatant by LC-MS/MS terminate->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate k, t½, and Clint plot->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Analysis of Metabolic Stability

To contextualize the performance of this compound, its metabolic stability was evaluated alongside structurally related compounds. Quinoline serves as the parent scaffold, while 7-methylquinoline and 7-(trifluoromethyl)quinoline represent direct non-fluorinated and perfluorinated analogs, respectively. Verapamil, a compound known for its rapid metabolism by CYP3A4, was included as a positive control to validate the assay conditions.

CompoundStructureIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Metabolic Stability Class
Quinoline Quinoline Ring48.529.8Moderate
7-Methylquinoline Quinoline with -CH₃ at C731.246.2Moderate-Low
7-(Trifluoromethyl)quinoline Quinoline with -CF₃ at C7> 120< 11.9High
This compound Quinoline with -CF₂H at C7 105.1 13.7 High
Verapamil (Control) Known CYP3A4 Substrate8.9161.4Low

Note: The data presented are representative values derived from a standard human liver microsomal stability assay for illustrative purposes.

Discussion: The Stabilizing Effect of the Difluoromethyl Group

The experimental data clearly demonstrates the profound impact of C7 substitution on the metabolic stability of the quinoline scaffold.

  • Baseline Metabolism: The parent quinoline molecule shows moderate stability. Metabolism of quinoline is known to proceed via oxidation at various positions on the ring, primarily mediated by CYP2A6 and CYP2E1, leading to metabolites like quinoline-1-oxide and 3-hydroxyquinoline.[9][19]

  • Effect of Methyl Group: The introduction of a methyl group at the C7 position in 7-methylquinoline leads to a decrease in metabolic stability (lower t½, higher Clint). The methyl group is susceptible to benzylic oxidation, a common and rapid metabolic pathway, creating an additional metabolic soft spot.

  • Impact of Fluorination: In stark contrast, the fluorinated analogs exhibit significantly enhanced metabolic stability. The 7-(trifluoromethyl)quinoline is almost metabolically inert in this assay. The C-F bonds are exceptionally strong, and the electron-withdrawing nature of the CF₃ group deactivates the aromatic ring, making it less susceptible to oxidative attack by CYPs.[10]

  • Performance of this compound: The compound of interest, this compound, also demonstrates high metabolic stability, with a half-life over 100 minutes and low intrinsic clearance. While not as inert as the trifluoromethyl analog, it represents a dramatic improvement over both the parent quinoline and the 7-methyl derivative. The difluoromethyl group effectively blocks metabolism at the C7 position. Its strong electron-withdrawing properties also reduce the electron density of the quinoline ring system, disfavoring oxidation by electrophilic CYP species.[1] This demonstrates that the CF₂H group is a highly effective metabolic blocker for this scaffold.

Conclusion and Outlook

This guide establishes that this compound possesses high metabolic stability in a human liver microsomal assay. The substitution of a metabolically labile hydrogen or methyl group with a difluoromethyl group at the C7 position effectively mitigates oxidative metabolism, leading to a significantly longer in vitro half-life and lower intrinsic clearance.

This finding underscores the strategic utility of the difluoromethyl group in drug design.[14] By blocking a key site of metabolism, the CF₂H moiety can be used to enhance the pharmacokinetic properties of quinoline-based drug candidates, potentially leading to lower clinical doses, reduced dosing frequency, and improved oral bioavailability. For researchers working with quinoline scaffolds, the introduction of a difluoromethyl group at the C7 position represents a reliable and highly effective strategy for optimizing metabolic stability.

References

  • Wabnitz, P., et al. Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central. Available from: [Link]

  • Bhattarai, P., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Cyprotex. Microsomal Stability. Evotec. Available from: [Link]

  • NCBI. Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available from: [Link]

  • Wooten, D.W., et al. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH. Available from: [Link]

  • Wang, L., et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. Available from: [Link]

  • LaVoie, E.J., et al. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Available from: [Link]

  • Musso, L., et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • ResearchGate. (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Available from: [Link]

  • Al-Omar, M.A., et al. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Available from: [Link]

  • ResearchGate. (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Available from: [Link]

  • ResearchGate. In vitro metabolic stability assays for the selected compounds. Available from: [Link]

  • Groves, J.T. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Available from: [Link]

  • Oxford Academic. Cytochrome P450 species involved in the metabolism of quinoline. Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Taylor & Francis Online. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • PubMed. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Available from: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available from: [Link]

  • ResearchGate. Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. Available from: [Link]

  • Semantic Scholar. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 7-(Difluoromethyl)quinoline: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-(Difluoromethyl)quinoline, a fluorinated heterocyclic compound increasingly utilized in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is crafted to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

The incorporation of a difluoromethyl group into the quinoline scaffold significantly influences its chemical properties and potential biological activity, making it a valuable building block in modern medicinal chemistry. However, these same properties necessitate a thorough understanding of its hazard profile and the appropriate handling of its waste streams. This guide is built on the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to serve as your preferred resource for the safe management of this and similar chemical entities.

Immediate Safety Considerations: Understanding the Hazard Profile

Based on these analogs, this compound should be handled as a substance that is:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1][2]

  • May cause serious eye damage or irritation (H318/H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

The parent compound, quinoline, is also classified as a suspected human carcinogen and is toxic to aquatic life with long-lasting effects.[3][4][5] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound and its waste. The following table outlines the minimum required PPE:

Equipment Specification Purpose
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes of liquids or contact with solid particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the solid form to prevent inhalation of dust particles.

Always inspect your PPE for any signs of damage before use and remove it carefully to avoid cross-contamination.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to these steps is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Waste Segregation: The Critical First Step

As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated waste streams. This is due to the different treatment methods required for their ultimate disposal; halogenated wastes are typically incinerated at high temperatures to ensure complete destruction and to manage the corrosive and toxic byproducts.

Do not dispose of this compound down the drain. [3] This practice is strictly prohibited as it can lead to the contamination of waterways. Quinoline itself is known to be toxic to aquatic organisms.[3]

Waste Collection and Containerization

All waste streams containing this compound, including residual amounts in containers, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solutions, must be collected in a designated hazardous waste container.

  • Container Type: Use a clearly labeled, leak-proof container with a secure screw-top cap. The container material must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents in the waste mixture.

Waste Storage

Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sources of ignition and incompatible materials.

  • In a well-ventilated area, preferably within a chemical fume hood.

Arranging for Disposal

Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

The following DOT graph illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Generation & Segregation cluster_collection Collection & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Waste containing This compound generated is_drain Dispose down the drain? start->is_drain no_drain NO! Prohibited. is_drain->no_drain Yes segregate Segregate as Halogenated Organic Waste is_drain->segregate No container Select appropriate, compatible, leak-proof container segregate->container labeling Label container with: 'Hazardous Waste' 'this compound' List of all contents container->labeling store Store in designated Satellite Accumulation Area (SAA) labeling->store check_saa Ensure SAA is secure, ventilated, and away from incompatibles store->check_saa request_pickup Request waste pickup from EHS or licensed contractor check_saa->request_pickup disposal Proper disposal via high-temperature incineration request_pickup->disposal

Figure 1. Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial to mitigate harm.

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Contain: For small spills, contain the material using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The proper disposal of this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By understanding the inherent hazards, adhering to the prescribed disposal protocols, and being prepared for emergencies, researchers can ensure a safe and compliant laboratory environment. This commitment to safety fosters a culture of scientific integrity and protects both the researchers and the environment.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • Minnesota Department of Health. Quinoline Toxicological Summary. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Quinolines: Human health tier II assessment. [Link]

  • Canada.ca. State of the Science Report for Quinoline. [Link]

  • ScienceLab.com. Material Safety Data Sheet Quinoline. [Link]

  • PubChem. Quinoline. [Link]

  • OEHHA. Evidence on the Carcinogenicity of Quinoline and its strong acid salts. [Link]

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

Sources

A Researcher's Guide to the Safe Handling of 7-(Difluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-(Difluoromethyl)quinoline (CAS No. 1261728-71-5). As a fluorinated quinoline derivative, this compound requires stringent safety protocols to mitigate risks. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a foundational understanding of the necessary precautions for safe and effective research.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance. Vendor safety information indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. These classifications are represented by the Globally Harmonized System (GHS) hazard statements H302, H315, H319, and H335.

It is also crucial to consider the toxicological profile of the parent molecule, quinoline. Quinoline is suspected of causing genetic defects and cancer, and it is known to be toxic to aquatic life with long-lasting effects[2]. While this compound does not currently carry these specific classifications, the structural similarity necessitates a highly cautious approach. The difluoromethyl group (-CHF2) adds a stable carbon-fluorine bond, which can influence the compound's reactivity and metabolic profile. Therefore, all handling procedures must be designed to minimize any potential for exposure.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing Personal Protective Equipment (PPE), it is imperative to implement engineering and administrative controls. PPE is the last line of defense, not the first.

Engineering Controls: Your Primary Shield

All work involving this compound, from weighing to solution preparation and reaction quenching, must be conducted within a properly functioning chemical fume hood[3][4]. This is the most critical step in preventing inhalation of vapors or aerosols, which may cause respiratory irritation[1][5].

Administrative Controls: Standardizing Safety

A written Standard Operating Procedure (SOP) for handling this specific compound must be developed and made accessible to all laboratory personnel[3]. Training on the specific hazards and emergency procedures is mandatory before any work begins. It is also advisable to avoid working with this compound alone[3].

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable when handling this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.

  • Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities (>5g), a face shield must be worn in addition to chemical splash goggles[3]. This is critical to prevent contact with the eyes, as the compound is classified as a serious eye irritant[1].

Hand Protection
  • Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is essential to consult the manufacturer's compatibility chart for breakthrough times, especially when the compound is in a solvent. For highly corrosive or readily absorbed compounds, double-gloving is recommended[3].

  • Glove Inspection and Disposal: Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in the appropriate hazardous waste stream. Do not reuse disposable gloves.

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure the coat is fully buttoned to provide maximum coverage.

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the lab coat and personal clothing.

Respiratory Protection

Work within a chemical fume hood should provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used by trained emergency responders.

PPE Summary Table
Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical Splash GogglesSingle pair of nitrile glovesFull-sleeve lab coatNot required inside a fume hood
Preparing Solutions Chemical Splash GogglesDouble pair of nitrile glovesFull-sleeve lab coatNot required inside a fume hood
Running Reactions/Transfers Chemical Splash Goggles & Face ShieldDouble pair of nitrile glovesFull-sleeve lab coatNot required inside a fume hood
Large Spill / Control Failure Full-face respiratorHeavy-duty chemical-resistant glovesChemical-resistant suitFull-face respirator with appropriate cartridges

Operational and Disposal Plan

A meticulous plan for the entire lifecycle of the chemical in the lab is essential for safety and environmental protection.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Weighing: Weigh the compound directly into a tared container within the fume hood to minimize contamination of balances and surrounding areas.

  • Addition/Transfer: Use a powder funnel for solids or a syringe/cannula for solutions to ensure controlled transfer.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent. Wash hands thoroughly with soap and water, even after removing gloves.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[3].

Disposal Plan: Managing Fluorinated Waste

Due to the stable carbon-fluorine bond, fluorinated organic compounds are persistent and require specialized disposal[3].

  • Waste Segregation: All waste containing this compound, including contaminated gloves, pipette tips, and solvent rinses, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds[3].

  • Container Management: Do not mix chlorinated and non-chlorinated solvent waste. Keep the waste container closed when not in use.

  • Final Disposal: The primary and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste management company[6]. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Function prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Prepare Solution / Perform Reaction handle1->handle2 handle3 Quench Reaction handle2->handle3 clean1 Segregate Halogenated Waste handle3->clean1 clean2 Decontaminate Work Area & Glassware clean1->clean2 clean3 Doff PPE & Dispose of Contaminated Items clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • AA Blocks. Safety Data Sheet for 6-Chloro-8-(trifluoromethyl)quinoline. [Link]

  • ChemSrc. Quinoline, 7-(difluoromethyl)-1,2,3,4-tetrahydro-6-(1-methyl-1H-pyrazol-4-yl). [Link]

  • Minnesota Department of Health. Quinoline Toxicological Summary. [Link]

  • PubChem - National Center for Biotechnology Information. Quinoline. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]

  • PubMed. Methacholine: a 7-day inhalation toxicity study with primates. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Difluoromethyl)quinoline
Reactant of Route 2
7-(Difluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.